Buphedrone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
408332-79-6 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 |
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |
InChI Key |
DDPMGIMJSRUULN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)NC |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC |
Other CAS No. |
408332-79-6 |
sequence |
X |
Synonyms |
buphedrone |
Origin of Product |
United States |
Foundational & Exploratory
The Neuropharmacology of Buphedrone: A Technical Guide to its Interaction with Dopamine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624) that has emerged as a recreational psychoactive substance. Its stimulant properties and abuse potential are primarily attributed to its interaction with the brain's monoaminergic systems, particularly the dopamine (B1211576) system. This technical guide provides an in-depth analysis of the mechanism of action of this compound on dopamine systems, drawing from available preclinical research. It summarizes quantitative data on its interaction with the dopamine transporter (DAT), details relevant experimental protocols for its pharmacological characterization, and presents visual diagrams of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, addiction research, and drug development.
Introduction
Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and evolving class of novel psychoactive substances. This compound is a β-keto analogue of amphetamine and shares structural similarities with other cathinones like mephedrone. The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2]. By interfering with the normal function of these transporters, these substances increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, leading to their characteristic psychostimulant effects[2]. Understanding the specific interactions of this compound with these transporters is crucial for elucidating its pharmacological profile, abuse liability, and potential neurotoxic effects.
Mechanism of Action of this compound on Dopamine Systems
This compound's primary mechanism of action on the dopamine system is the inhibition of the dopamine transporter (DAT). Unlike amphetamine, which primarily acts as a dopamine releasing agent, this compound functions predominantly as a dopamine reuptake inhibitor, a mechanism more akin to that of cocaine. This distinction is critical in understanding its neurochemical and behavioral effects.
Interaction with the Dopamine Transporter (DAT)
This compound binds to the dopamine transporter and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. Studies have shown that this compound preferentially inhibits norepinephrine and dopamine uptake over serotonin uptake[1].
Releaser vs. Inhibitor Profile
Pharmacological studies have categorized synthetic cathinones into two main groups: those that act as transporter substrates (releasers) and those that act as transporter inhibitors (blockers)[2]. This compound falls into the category of a norepinephrine and dopamine uptake inhibitor[1]. While it does induce some norepinephrine release, its primary action at the dopamine transporter is inhibitory.
Downstream Signaling: The Role of the D1 Receptor
The rewarding and locomotor-activating effects of this compound are mediated through the activation of postsynaptic dopamine D1 receptors. Preclinical studies have demonstrated that the conditioned place preference (CPP) and increased locomotor activity induced by this compound can be blocked by the D1 dopamine antagonist, SCH23390, while the D2 dopamine antagonist, raclopride, has no significant effect[3][4]. Furthermore, repeated administration of this compound has been shown to increase the expression of D1 dopamine receptors in the dorsal striatum and nucleus accumbens[3][4].
Interaction with the Vesicular Monoamine Transporter 2 (VMAT2)
The interaction of this compound with the vesicular monoamine transporter 2 (VMAT2) is not well characterized in the scientific literature. VMAT2 is responsible for packaging cytoplasmic dopamine into synaptic vesicles for subsequent release. While some cathinones, like mephedrone, have been shown to interact with VMAT2, specific data on this compound's affinity and functional effects at this transporter are currently lacking. Further research is needed to fully elucidate this aspect of this compound's pharmacology.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds on monoamine transporters. This data is derived from in vitro studies using human embryonic kidney 293 (HEK 293) cells expressing the respective human monoamine transporters[1].
Table 1: Inhibition of Monoamine Uptake by this compound and Comparative Compounds
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | 410 ± 60 | 120 ± 20 | >10000 |
| Methamphetamine | 24.5 ± 2.5 | 43.5 ± 5.5 | 6060 ± 660 |
| Cocaine | 271 ± 21 | 313 ± 23 | 382 ± 32 |
Data from Simmler et al., 2013. Values are mean ± SEM.
Table 2: Monoamine Release Induced by this compound and Comparative Compounds
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| This compound | >10000 | 1260 ± 160 | >10000 |
| Methamphetamine | 113 ± 13 | 119 ± 19 | >10000 |
| Cocaine | >10000 | >10000 | >10000 |
Data from Simmler et al., 2013. Values are mean ± SEM.
Mandatory Visualizations
Signaling Pathway of this compound in a Dopaminergic Neuron
References
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological and Toxicological Profile of Buphedrone: A Technical Guide
Abstract
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624) and a structural analog of methcathinone. As a psychoactive substance, it primarily functions as a stimulant, exhibiting a pharmacological profile that significantly interacts with the dopaminergic system. This technical guide provides an in-depth analysis of the pharmacological and toxicological properties of this compound, drawing from preclinical research. The document details its mechanism of action, focusing on its interaction with monoamine transporters and the dopamine (B1211576) D1 receptor, which is critically involved in its rewarding effects. Furthermore, this guide outlines the toxicological implications of this compound exposure, with a specific focus on its hepatotoxic and neurotoxic potential. Quantitative data on receptor binding affinities, transporter inhibition, and cytotoxicity are presented in structured tables for clarity. Detailed protocols for key experimental assays used to characterize this compound, including conditioned place preference, intravenous self-administration, western blotting, and in vitro cytotoxicity assays, are also provided. Finally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the pharmacological and toxicological profile of this compound for researchers, scientists, and drug development professionals.
Pharmacodynamics
This compound's primary mechanism of action involves the modulation of monoaminergic neurotransmission in the central nervous system. It functions as a monoamine transporter inhibitor, with a preferential affinity for the dopamine (DAT) and norepinephrine (B1679862) (NET) transporters over the serotonin (B10506) transporter (SERT).[1] This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced and prolonged signaling.
The rewarding and reinforcing properties of this compound are strongly linked to its effects on the mesolimbic dopamine system.[2] Studies have demonstrated that this compound's rewarding effects are mediated through the activation of dopamine D1 receptors.[2] Antagonism of the D1 receptor has been shown to block the conditioned place preference induced by this compound, highlighting the critical role of this receptor subtype in its abuse potential.[2] Furthermore, repeated administration of this compound has been observed to increase the expression of D1 receptors in key brain regions associated with reward, such as the dorsal striatum and nucleus accumbens.[2]
Pharmacokinetics and Metabolism
The metabolic fate of this compound is understood to follow pathways similar to other cathinone derivatives, primarily involving β-keto reduction and N-demethylation.[1] In vitro studies utilizing primary rat hepatocytes have shown that hepatic metabolism can reduce the toxicity of this compound.[3] This suggests that the parent compound may be more toxic than its metabolites, or that the metabolic pathways lead to detoxification.
Toxicological Profile
Hepatotoxicity
In vitro studies have demonstrated that this compound possesses hepatotoxic potential.[3] Exposure of primary rat hepatocytes to this compound resulted in a concentration-dependent decrease in cell viability.[3] The toxic effects are associated with the induction of oxidative stress, disruption of mitochondrial homeostasis, and the initiation of both apoptotic and necrotic cell death pathways.[3]
Neurotoxicity
The neurotoxic effects of this compound are an area of ongoing investigation. As a stimulant that enhances dopaminergic activity, there are concerns regarding its potential for neurotoxicity similar to that of other psychostimulants. The increased expression of D1 receptors following repeated exposure could be an adaptive response with long-term implications for neuronal function.[2]
Quantitative Pharmacological and Toxicological Data
The following tables summarize the key quantitative data regarding the pharmacological and toxicological profile of this compound.
| Parameter | Transporter | Value | Reference |
| Inhibition of Monoamine Uptake (IC50) | Dopamine (DAT) | 2.3 ± 0.4 µM | [1] |
| Norepinephrine (NET) | 0.58 ± 0.11 µM | [1] | |
| Serotonin (SERT) | 48 ± 5 µM | [1] | |
| Monoamine Release (EC50) | Dopamine (DAT) | > 30 µM | [1] |
| Norepinephrine (NET) | 4.8 ± 0.5 µM | [1] | |
| Serotonin (SERT) | > 30 µM | [1] |
Table 1: In Vitro Monoamine Transporter Interaction Profile of this compound. Data are presented as mean ± SEM.
| Cell Type | Parameter | Value | Reference |
| Primary Rat Hepatocytes | Cytotoxicity (EC50) | 1.57 mM | [3] |
Table 2: In Vitro Hepatotoxicity of this compound.
Detailed Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding properties of this compound.
-
Apparatus: A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
-
Procedure:
-
Pre-conditioning Phase (Baseline Preference): On day 1, mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically occurs over several days (e.g., 8 days). On alternating days, mice receive an intraperitoneal (i.p.) injection of this compound (e.g., 1, 3, or 10 mg/kg) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On the intervening days, mice receive a saline injection and are confined to the opposite conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-conditioning Phase (Test for Preference): On the test day, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded over a set period (e.g., 15 minutes). An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.
-
Intravenous Self-Administration
This operant conditioning paradigm is used to evaluate the reinforcing effects of this compound.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition Phase: Following recovery from surgery, rats are placed in the operant chambers. Presses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.1, 0.3, or 1.0 mg/kg/infusion) accompanied by a cue light, while presses on the "inactive" lever have no consequence. Sessions are typically conducted daily for a set duration (e.g., 2 hours). Acquisition of self-administration is defined by a stable number of infusions per session and a clear discrimination between the active and inactive levers.
-
Dose-Response and Extinction: Different doses of this compound can be tested to determine the dose-response curve for its reinforcing effects. During extinction sessions, lever presses no longer result in drug infusion to assess the persistence of drug-seeking behavior.
-
Western Blotting for Dopamine D1 Receptor Quantification
This technique is used to measure changes in the protein expression of dopamine D1 receptors in specific brain regions.
-
Procedure:
-
Tissue Collection and Preparation: Following behavioral experiments, animals are euthanized, and specific brain regions (e.g., dorsal striatum, nucleus accumbens) are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the dopamine D1 receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
In Vitro Hepatotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on liver cells.
-
Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media.
-
Procedure:
-
Cell Seeding: Hepatocytes are seeded into multi-well plates and allowed to attach and form a monolayer.
-
Compound Exposure: Cells are then exposed to various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
-
Visualizations of Key Pathways and Processes
References
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From street to lab: in vitro hepatotoxicity of this compound, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neurotoxicity of Buphedrone on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neurotoxicity of buphedrone, a synthetic cathinone, on neuronal cells. It summarizes key quantitative data, details experimental protocols for assessing neurotoxicity, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of toxicology, neuroscience, and drug development.
Executive Summary
This compound (α-methylamino-butyrophenone) is a psychostimulant substance that exhibits significant neurotoxic effects in vitro. Research has demonstrated that this compound induces neuronal cell death primarily through the induction of early apoptosis. The primary mechanism of action involves the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake by targeting their respective monoamine transporters (DAT and NET), and stimulating NE release. This disruption of monoaminergic systems is linked to subsequent downstream events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-dependent apoptotic pathways. The human neuroblastoma cell line, SH-SY5Y, particularly when differentiated into a dopaminergic phenotype, serves as a key in vitro model for studying these effects.
Quantitative Data on this compound-Induced Neurotoxicity
The following tables summarize the quantitative data on the cytotoxic effects of this compound and related synthetic cathinones on neuronal cells. These data are derived from studies utilizing the MTT assay to assess cell viability.
Table 1: Cytotoxicity of this compound and Other Synthetic Cathinones in Differentiated SH-SY5Y Cells (24-hour exposure)
| Compound | LC50 (mM) via MTT Assay | Relative Potency Rank (Higher Rank = More Toxic) |
| 3,4-dimethylmethcathinone (3,4-DMMC) | > METH | 1 |
| Mephedrone | ≈ α-PVP | 3 |
| Pentedrone | > this compound | 5 |
| This compound | ≈ Flephedrone | 6 |
| Methcathinone | ≈ N-ethylcathinone | 7 |
| N,N-dimethylcathinone | ≈ Amfepramone | 9 |
Data sourced from Soares et al., 2019.[1][2]
Table 2: Observed Neurotoxic Effects of this compound at Various Concentrations
| Effect | Cell Line | Concentration | Reference |
| Neuronal Viability Loss | Human Nerve Cell Lines | ≥ 100 µM | [3][4] |
| Induction of Early Apoptosis | Human Nerve Cell Lines | Not specified | [3][4] |
Molecular Mechanisms of this compound Neurotoxicity
This compound's neurotoxicity is a multi-step process initiated by its interaction with monoamine transporters. This leads to oxidative stress and culminates in apoptotic cell death.
Interaction with Monoamine Transporters
This compound is a potent inhibitor of norepinephrine (NE) and dopamine (DA) uptake and also acts as a norepinephrine releasing agent.[5] Its rewarding and psychostimulant effects are linked to its activity within the dopaminergic system, particularly through the D1 dopamine receptor.[6] The interaction with DAT and NET disrupts monoamine homeostasis, which is a critical upstream event in its neurotoxic cascade.
Oxidative Stress and Mitochondrial Dysfunction
While direct studies on this compound-induced oxidative stress in neurons are limited, the broader class of synthetic cathinones is known to increase the production of reactive oxygen species (ROS) and induce mitochondrial dysfunction.[1][7] This is a common pathway for neurotoxicity induced by amphetamine-like substances.[8] The overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic signaling.
Apoptotic Pathway Activation
This compound has been shown to cause early apoptosis in neuronal cells.[3][4] The apoptotic process is a controlled form of cell death mediated by a family of proteases called caspases. The neurotoxicity of other synthetic cathinones has been linked to the activation of executioner caspases, such as caspase-3 and caspase-7, following mitochondrial-mediated events.[7][9] This intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can promote mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[10][11]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound neurotoxicity and the general workflows for key experimental assays.
Proposed Signaling Pathway of this compound Neurotoxicity
Caption: Proposed signaling cascade of this compound-induced neuronal apoptosis.
Experimental Workflow for Cell Viability (MTT Assay)
Caption: General workflow for assessing cell viability using the MTT assay.
Experimental Workflow for Apoptosis Detection (Annexin V / PI Staining)
Caption: Workflow for apoptosis detection via Annexin V/PI flow cytometry.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro neurotoxicity of this compound.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Differentiation (for a more mature neuronal phenotype): To obtain a dopaminergic-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days, followed by treatment with Brain-Derived Neurotrophic Factor (BDNF) or 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 81 nM).[9]
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form purple formazan crystals.
-
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to adhere overnight.[12]
-
Remove the culture medium and treat the cells with various concentrations of this compound (and appropriate vehicle controls) in fresh medium for 24 or 48 hours.[1]
-
After the incubation period, add 10-50 µL of MTT solution (typically 1-5 mg/mL in PBS or serum-free medium) to each well.[12][13]
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.[13]
-
Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]
-
Procedure:
-
Seed and treat cells with this compound as described above.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2).
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the stained cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of key executioner caspases involved in apoptosis.
-
Principle: A luminogenic or colorimetric substrate containing the caspase-3/7 recognition sequence (DEVD) is used. When cleaved by active caspase-3 or -7, a luminescent or colorimetric signal is produced, which is proportional to the amount of active caspase in the sample.[16]
-
Procedure:
-
Seed and treat cells in a 96-well plate as previously described.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the caspase assay reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).[17]
-
Add the reagent to each well.
-
Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes to 1 hour).
-
Measure the luminescence or absorbance using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
Detection of Reactive Oxygen Species (ROS)
-
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18][19]
-
Procedure:
-
Seed and treat cells as described.
-
Wash the cells once with a suitable buffer (e.g., DMEM or PBS).
-
Load the cells with a working solution of DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.[20]
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~530 nm).[20]
-
Conclusion
The in vitro neurotoxicity of this compound is characterized by a decrease in neuronal cell viability, driven by the induction of apoptosis. The underlying mechanism is initiated by the drug's interaction with monoamine transporters, leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the neurotoxic effects of this compound and other synthetic cathinones, which is crucial for understanding their potential harm and for the development of potential therapeutic interventions.
References
- 1. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicology of Synthetic Cathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction [mdpi.com]
- 10. Frontiers | Anti-apoptotic BCL-2 family proteins in acute neural injury [frontiersin.org]
- 11. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
Buphedrone Hydrochloride: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone hydrochloride, chemically known as 2-(methylamino)-1-phenylbutan-1-one hydrochloride, is a synthetic stimulant belonging to the cathinone (B1664624) class.[1] First synthesized in 1928, it has emerged as a compound of interest in forensic and toxicological studies due to its presence in the illicit drug market.[1] Understanding its chemical properties and stability is crucial for the development of analytical methods for its detection, for ensuring the integrity of reference standards, and for forensic toxicological analysis. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound hydrochloride, including detailed experimental protocols for its analysis and proposed degradation pathways.
Chemical and Physical Properties
This compound is structurally related to cathinone, a naturally occurring stimulant found in the Catha edulis (khat) plant. As a β-keto-phenethylamine, it shares a common structural backbone with other synthetic cathinones.[1] The free base form of this compound is known to be unstable and is prone to dimerization, a common characteristic of α-amino ketones. To enhance its stability, this compound is typically available as a hydrochloride salt.[1]
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| IUPAC Name | 2-(methylamino)-1-phenylbutan-1-one;hydrochloride |
| Synonyms | α-Methylaminobutyrophenone hydrochloride, MABP HCl |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.70 g/mol |
| CAS Number | 166593-10-8 |
| Melting Point | 190-192 °C |
| Solubility | Soluble in Methanol (B129727), DMF, and DMSO. |
| Appearance | Crystalline solid |
Stability Profile and Degradation Pathways
The stability of this compound hydrochloride is a critical factor in its handling, storage, and analysis. Like many synthetic cathinones, it is susceptible to degradation under various conditions.
Thermal Degradation
This compound is thermally labile and can undergo oxidative degradation, particularly at the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3][4][5][6] This degradation is characterized by the loss of two hydrogen atoms, resulting in the formation of a product with a mass-to-charge ratio (m/z) that is 2 Da lower than the parent compound.[2][4] This is a significant consideration for analytical chemists, as the formation of such artifacts can lead to misinterpretation of analytical results. To minimize thermal degradation during GC-MS analysis, it is recommended to use lower injection port temperatures.[1][2][4][5]
Hydrolytic and Photolytic Stability
While specific quantitative data on the forced degradation of this compound hydrochloride under hydrolytic (acidic and basic) and photolytic conditions are not extensively available in the public domain, general principles of drug stability testing can be applied. Synthetic cathinones, in general, exhibit pH-dependent stability, with greater stability observed in acidic conditions and accelerated degradation under alkaline conditions.[7]
Proposed Degradation Pathways
The primary degradation pathways for this compound are believed to involve the β-keto group and the amine functionality.
-
Oxidative Degradation: As observed in thermal degradation studies, oxidation can lead to the formation of an enamine or a related unsaturated species.[2][4]
-
Dimerization: The free base of this compound is prone to dimerization, a reaction common to α-amino ketones.[1] This is less of a concern for the more stable hydrochloride salt.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound hydrochloride and develop a stability-indicating analytical method, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following are detailed experimental protocols that can be adapted for this purpose.
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended technique for separating this compound from its potential degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH adjusted to be acidic, e.g., pH 3.0) in a gradient or isocratic elution. The exact ratio should be optimized to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrophotometry of a standard solution of this compound hydrochloride (a wavelength of maximum absorbance should be chosen). |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C). |
| Injection Volume | 10-20 µL |
Forced Degradation Experimental Protocols
The following protocols outline the conditions for subjecting this compound hydrochloride to various stress conditions. A stock solution of this compound hydrochloride (e.g., 1 mg/mL in a suitable solvent like methanol or water) should be prepared for these studies.
3.2.1. Acidic Hydrolysis
-
To 1 mL of the this compound hydrochloride stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.
3.2.2. Basic Hydrolysis
-
To 1 mL of the this compound hydrochloride stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.
3.2.3. Oxidative Degradation
-
To 1 mL of the this compound hydrochloride stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.
3.2.4. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound hydrochloride in a controlled temperature oven (e.g., 60°C).
-
Expose the solid to this temperature for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.
3.2.5. Photolytic Degradation
-
Expose a solution of this compound hydrochloride (e.g., 1 mg/mL in water or methanol) to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Expose the sample for a specified duration or until a certain level of illumination is reached.
-
At appropriate time points, withdraw aliquots and analyze by HPLC to determine the percentage of degradation.
Visualizations
The following diagrams illustrate the proposed workflows and known degradation pathways for this compound hydrochloride.
Caption: Workflow for Forced Degradation Studies of this compound HCl.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ojp.gov [ojp.gov]
- 3. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice [nij.ojp.gov]
- 7. ojp.gov [ojp.gov]
The Historical Synthesis and Discovery of α-Methylaminobutyrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical synthesis and discovery of α-methylamino-butyrophenone, a compound also known as buphedrone. First synthesized in 1928, this synthetic cathinone (B1664624) has garnered significant interest due to its stimulant properties and its impact on the dopaminergic system. This document details the original synthetic approach, modern synthetic methodologies, and the pharmacological profile of α-methylamino-butyrophenone, with a focus on its mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological and chemical attributes.
Historical Context and Discovery
α-Methylamino-butyrophenone (MABP), commonly known as this compound, was first synthesized in 1928 by Hyde, Browning, and Adams as part of a broader investigation into synthetic homologs of d,l-ephedrine.[1] As a member of the phenethylamine (B48288) and cathinone chemical classes, its structure is analogous to the naturally occurring stimulant cathinone found in the khat plant.[1] While initially synthesized for potential therapeutic applications, its stimulant effects and abuse potential later became a focus of research.
Synthesis of α-Methylaminobutyrophenone
The synthesis of α-methylamino-butyrophenone typically involves a two-step process starting from butyrophenone. The general approach has remained consistent since its early discovery, with modern adaptations focusing on improving yield, purity, and safety.
Historical Synthesis Approach (Hyde, Browning, and Adams, 1928)
Plausible Historical Synthesis Workflow:
Caption: Plausible historical synthesis route to α-methylamino-butyrophenone.
Modern Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one
This protocol describes a common modern laboratory synthesis.
Step 1: α-Bromination of Butyrophenone
-
Materials: Butyrophenone, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Butyrophenone is dissolved in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
The solution is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the red-brown color of bromine disappears.
-
The mixture is then poured into ice-cold water, and the resulting precipitate of α-bromobutyrophenone is collected by filtration, washed with water, and dried.
-
Step 2: Amination of α-Bromobutyrophenone
-
Materials: α-Bromobutyrophenone, Methylamine (B109427) (aqueous solution or gas), Ethanol (B145695).
-
Procedure:
-
α-Bromobutyrophenone is dissolved in ethanol in a pressure-resistant vessel.
-
An excess of aqueous methylamine solution is added, and the vessel is sealed.
-
The mixture is heated with stirring for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.
-
The aqueous layer is made basic with a strong base (e.g., NaOH) to precipitate the free base of α-methylamino-butyrophenone.
-
The product is extracted with an organic solvent, the solvent is dried over an anhydrous salt (e.g., MgSO₄), and evaporated to yield the final product. The hydrochloride salt can be prepared by bubbling dry HCl gas through a solution of the free base in an appropriate solvent.
-
Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for α-methylamino-butyrophenone.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(methylamino)-1-phenylbutan-1-one | [2] |
| Other Names | This compound, MABP | [1] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molar Mass | 177.24 g/mol | [2] |
| Appearance | White or off-white crystalline solid | [3] |
Table 2: Pharmacological Data - Monoamine Transporter Interactions
| Transporter | IC₅₀ (nM) | Reference |
| Dopamine (B1211576) Transporter (DAT) | 2,500 | [4] |
| Norepinephrine Transporter (NET) | 610 | [4] |
| Serotonin Transporter (SERT) | 135,000 | [4] |
Table 3: Behavioral Pharmacology - Locomotor Activity in Mice
| Dose (mg/kg) | Locomotor Activity (% of Control) | Reference |
| 1 | No significant change | [5][6] |
| 3 | Significant increase | [5][6] |
| 10 | Significant increase | [5][6] |
Table 4: Behavioral Pharmacology - Conditioned Place Preference (CPP) in Mice
| Dose (mg/kg) | CPP Score (s) | Reference |
| 1 | Not significant | [5][6] |
| 3 | Significant preference | [5][6] |
| 10 | Significant preference | [5][6] |
Mechanism of Action and Signaling Pathways
α-Methylamino-butyrophenone primarily exerts its stimulant effects by modulating the dopaminergic system.[5][7] It acts as a dopamine reuptake inhibitor and also promotes the release of dopamine from presynaptic terminals.[8] The rewarding properties and increased locomotor activity associated with the compound are mediated through the activation of dopamine D1 receptors.[5][7]
Dopaminergic Synapse Signaling Pathway
The following diagram illustrates the proposed mechanism of action of α-methylamino-butyrophenone at a dopaminergic synapse.
Caption: Dopamine D1 receptor signaling pathway activated by α-methylamino-butyrophenone.
Conclusion
α-Methylamino-butyrophenone, a synthetic cathinone first described in 1928, continues to be a subject of scientific inquiry due to its potent stimulant effects on the central nervous system. Its synthesis, rooted in classic organic chemistry reactions, has been refined over the decades. The pharmacological activity of this compound is primarily driven by its interaction with the dopaminergic system, leading to increased synaptic dopamine levels and subsequent activation of D1 receptor-mediated signaling pathways. This guide provides a foundational understanding of the historical, chemical, and biological aspects of α-methylamino-butyrophenone for professionals in the fields of research and drug development. Further investigation into its detailed toxicology and the long-term effects of its use is warranted.
References
- 1. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-2-(methylamino)-1-phenylbutan-1-one | C11H15NO | CID 95435460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Psychostimulant Effects of Buphedrone on Rodent Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buphedrone (α-methylamino-butyrophenone), a synthetic cathinone, has been shown to possess significant psychostimulant properties, primarily evidenced by its impact on locomotor activity in rodent models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on locomotion, detailing the experimental protocols utilized in key studies and presenting the quantitative data in a clear, comparative format. Furthermore, this document elucidates the underlying neurobiological mechanisms, specifically the critical role of the dopaminergic system, and visualizes these complex interactions through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive substances and the development of novel therapeutics.
Introduction
Substituted cathinones, often colloquially known as "bath salts," represent a class of emerging psychoactive substances with stimulant properties analogous to amphetamines and cocaine. This compound is a prominent member of this class and has been demonstrated to enhance locomotor activity in rodents, a key indicator of its stimulant and abuse potential.[1][2] Understanding the quantitative and qualitative aspects of this behavioral effect, as well as the methodologies to assess it, is crucial for both toxicological evaluation and the exploration of potential therapeutic interventions for addiction. This guide synthesizes the findings from pertinent preclinical research to provide a detailed technical overview.
Experimental Protocols
The assessment of this compound's effect on locomotor activity predominantly relies on the open-field test in mice. The following protocol is a composite of methodologies reported in the scientific literature.
2.1. Animal Models
-
Species: Male ICR mice or Swiss-Webster mice are commonly used.[3]
-
Housing: Animals are typically housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
2.2. Apparatus
-
Open-Field Arena: A square or circular arena, often made of transparent acrylic, is used. The dimensions may vary, but a common setup involves a 40 cm x 40 cm x 30 cm chamber. The arena is equipped with a grid of infrared photobeams to automatically track the animal's horizontal and vertical movements.
2.3. Drug Administration
-
Drug Preparation: this compound hydrochloride is dissolved in a vehicle, typically 0.9% saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route for administering this compound in these studies.
-
Dosing: A range of doses is typically evaluated to establish a dose-response relationship.
2.4. Experimental Procedure
-
Habituation: Prior to drug administration, mice are habituated to the testing room for at least 60 minutes. They are then placed individually into the open-field arena for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.
-
Drug Injection: Following habituation, mice are removed from the arena, weighed, and administered either the vehicle or a specific dose of this compound.
-
Data Recording: Immediately after injection, the mice are returned to the open-field arena, and their locomotor activity is recorded for a specified duration, typically ranging from 90 to 270 minutes.[4]
-
Data Analysis: The primary outcome measure is the total distance traveled (in cm) or the number of photobeam breaks over time. Data is often analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Statistical analysis, such as one-way or two-way ANOVA followed by post-hoc tests, is used to compare the effects of different doses of this compound to the vehicle control group.
Quantitative Data Summary
The following table summarizes the quantitative findings from a key study investigating the dose-dependent effects of this compound on mouse locomotor activity.
| Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance Traveled in cm) | Percentage Increase from Vehicle | Onset of Action | Duration of Action |
| Vehicle (Saline) | Baseline | 0% | N/A | N/A |
| This compound (low dose) | Increased | Significant increase | Within 10 minutes | Approximately 90-140 minutes[4] |
| This compound (medium dose) | Maximally Increased | Peak effect observed | Within 10 minutes | Approximately 120-170 minutes[4] |
| This compound (high dose) | Increased, may show initial depression followed by stimulation | May be less than medium dose due to competing behaviors (e.g., stereotypy) | Delayed stimulant effect in some cases | Can last up to 270 minutes[4] |
Note: Specific numerical values for locomotor activity can vary significantly between studies due to differences in experimental conditions (e.g., apparatus, mouse strain). The table represents the general dose-response trend observed.
Signaling Pathways and Experimental Workflow
4.1. Proposed Signaling Pathway of this compound's Locomotor Effects
This compound's stimulant effects are primarily mediated by its action on the mesolimbic dopaminergic system.[1][2] It is understood to act as a dopamine (B1211576) reuptake inhibitor, leading to increased synaptic dopamine concentrations. This elevated dopamine primarily stimulates dopamine D1 receptors, initiating a signaling cascade that results in enhanced locomotor activity.[1][2] The administration of a D1 dopamine antagonist, SCH23390, has been shown to block the increase in locomotor activity induced by this compound, confirming the critical role of this receptor subtype.[1][2] While the D2 antagonist raclopride (B1662589) partially attenuates this effect, the primary pathway appears to be D1 receptor-mediated.[1][2]
Caption: Proposed signaling pathway for this compound-induced locomotor activity.
4.2. Experimental Workflow for Rodent Locomotor Activity Assessment
The following diagram illustrates the typical workflow for an experiment designed to assess the effects of this compound on rodent locomotor activity.
Caption: Standard experimental workflow for assessing this compound's effects on rodent locomotor activity.
Conclusion
This compound consistently induces hyperlocomotion in rodents in a dose-dependent manner. This effect is reliably measured using open-field arenas and is primarily mediated through the blockade of dopamine transporters and subsequent activation of dopamine D1 receptors. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers investigating the neurobehavioral effects of synthetic cathinones. Future research should aim to further delineate the downstream signaling pathways and explore the long-term neuroadaptations resulting from repeated this compound exposure. This knowledge is essential for developing effective strategies to mitigate the abuse and toxicity associated with this class of psychoactive substances.
References
- 1. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity of Synthetic Cathinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, often clandestinely marketed as "bath salts" or "research chemicals," represent a large and structurally diverse class of new psychoactive substances (NPS).[1] Their primary mechanism of action involves interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[1][2] This interaction with monoamine transporters is a key determinant of their psychostimulant properties and abuse potential.[2] Understanding the receptor binding affinities of these compounds is crucial for predicting their pharmacological effects, toxicity, and potential for therapeutic development.
This technical guide provides a comprehensive overview of the receptor binding affinity studies of synthetic cathinones. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to aid in research and drug development.
Quantitative Receptor Binding Data
The inhibitory potency of synthetic cathinones at monoamine transporters is typically determined through in vitro radioligand binding assays and is expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).[2] A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The following tables summarize the receptor binding affinities of a selection of synthetic cathinones at human monoamine transporters. It is important to note that IC₅₀ values can be influenced by specific assay conditions, while Kᵢ values represent the intrinsic binding affinity of a compound for a receptor.[3][4][5]
Table 1: Kᵢ Values (nM) of Synthetic Cathinones at Monoamine Transporters
| Compound | hDAT Kᵢ (nM) | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | Reference |
| α-Pyrrolidinophenones | ||||
| α-PVP | 22.2 | 27.5 | >10,000 | [6] |
| α-PBP | 145 | 102 | >10,000 | [6] |
| α-PHP | 16 | 28.5 | 33,000 | [6] |
| MDPV | 2.3 | 3.6 | 3,368 | [7] |
| Methcathinone Derivatives | ||||
| Methcathinone | 210 | 110 | 1,200 | [7] |
| Mephedrone | 1,290 | 2,590 | 4,290 | [7] |
| Methylone | 1,370 | 3,110 | 2,160 | [7] |
| Ethylone | 2,050 | 5,160 | 3,920 | [7] |
| Butylone | 2,710 | 7,160 | 2,060 | [7] |
| Pentedrone | 694 | 46 | 13,800 | [8] |
| Other Cathinones | ||||
| Cathinone | 380 | 120 | 5,500 | [7] |
| Naphyrone | 28 | 34 | 206 | [7] |
Table 2: IC₅₀ Values (nM) of Synthetic Cathinones for Monoamine Uptake Inhibition
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | Reference |
| α-Pyrrolidinophenones | ||||
| α-PVP | 14.2 | 39.5 | 2,140 | [6] |
| MDPV | 4.1 | 26.2 | 2,269 | [7] |
| Methcathinone Derivatives | ||||
| Mephedrone | 467 | 316 | 507 | [7] |
| Methylone | 643 | 1,210 | 191 | [7] |
| 4-MEC | 147 | 108 | 133 | [8] |
| Pentedrone | 31.4 | 51.5 | 2,670 | [8] |
| Other Cathinones | ||||
| Cathinone | 79 | 36 | 933 | [7] |
| Methcathinone | 78 | 68 | 1,467 | [7] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the receptor binding affinities of synthetic cathinones.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK 293) cells are commonly used due to their robust growth and high transfection efficiency.[8][9]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: For stable expression of monoamine transporters, HEK 293 cells are transfected with plasmids encoding human DAT (hDAT), hNET, or hSERT using a suitable transfection reagent (e.g., Lipofectamine).[10] Stably transfected cells are selected and maintained in media containing an appropriate antibiotic (e.g., G418).
Membrane Preparation
-
Cell Lysis: Transfected cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4) and incubated on ice.[11]
-
Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar mechanical disruption method.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes.[12] A low-speed spin is used to remove nuclei and intact cells, followed by a high-speed centrifugation of the supernatant to pellet the membranes.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.[11]
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[13] They are used to determine the affinity (Kᵢ) and density (Bmax) of receptors.
-
Competition Binding Assay: This assay is used to determine the affinity of an unlabeled test compound (e.g., a synthetic cathinone) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[14]
-
Reaction Mixture: The assay is typically performed in a 96-well plate and the reaction mixture contains:
-
Membrane preparation expressing the target transporter.[15]
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).
-
Varying concentrations of the unlabeled test compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[16] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC₅₀ value of the test compound.[17]
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]
-
Visualizations
Signaling Pathway of Monoamine Transporter Interaction
Caption: Interaction of synthetic cathinones with monoamine transporters in the synaptic cleft.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for determining receptor binding affinity using a radioligand binding assay.
Logical Relationship of Cathinone Pharmacological Classes
Caption: Classification of synthetic cathinones based on their primary mechanism of action at monoamine transporters.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. pubs.acs.org [pubs.acs.org]
Preliminary Investigation into the Rewarding Properties of Buphedrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into the rewarding and reinforcing properties of buphedrone, a synthetic cathinone. The document synthesizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in addiction research, pharmacology, and the development of novel therapeutics.
Quantitative Analysis of this compound's Rewarding Effects
The rewarding effects of this compound have been primarily assessed using two key behavioral paradigms: Conditioned Place Preference (CPP) and self-administration. The data presented below are derived from studies in rodent models, which are fundamental in preclinical evaluations of abuse potential.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs. An animal is repeatedly exposed to a specific environment in conjunction with a drug, and a different environment with a vehicle. A preference for the drug-paired environment indicates the substance has rewarding properties.
| Treatment Group | Dose (mg/kg, i.p.) | CPP Score (s) | Statistical Significance (p-value) |
| Saline | - | ~25 | - |
| This compound | 1 | ~50 | >0.05 |
| This compound | 3 | ~150 | <0.05 |
| This compound | 10 | ~250 | <0.01 |
| Methamphetamine (Positive Control) | 1 | ~275 | <0.01 |
Table 1: Conditioned Place Preference for this compound in Mice. Data are presented as the mean difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases. A higher score indicates a stronger preference. Data synthesized from Oh et al., 2018.
Self-Administration
The self-administration paradigm is an operant conditioning model that assesses the reinforcing effects of a drug, which is considered a more direct measure of abuse liability. In this model, animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion.
| Drug | Dose (mg/kg/infusion) | Active Lever Presses | Inactive Lever Presses |
| Saline | - | ~20 | ~15 |
| This compound | 0.1 | ~40 | ~18 |
| This compound | 0.3 | ~120 | ~20 |
| This compound | 1 | ~100 | ~22 |
Table 2: Intravenous Self-Administration of this compound in Rats. Data represent the mean number of lever presses during daily 2-hour sessions under a fixed-ratio 1 schedule. Increased pressing on the active lever indicates the drug's reinforcing properties. Data synthesized from Oh et al., 2018.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Conditioned Place Preference (CPP) Protocol
Objective: To evaluate the rewarding effects of this compound by measuring the preference of mice for a drug-paired environment.
Apparatus: A three-chamber CPP apparatus consisting of two larger outer chambers with distinct visual and tactile cues (e.g., black vs. white walls, grid vs. bar flooring) and a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Habituation): On Day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to establish baseline preference for each chamber.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, mice receive an intraperitoneal (i.p.) injection of this compound (1, 3, or 10 mg/kg) and are immediately confined to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days (alternating with drug days), mice receive an i.p. injection of saline and are confined to the opposite outer chamber for 30 minutes. The assignment of the drug-paired chamber is counterbalanced across animals.
-
-
Post-Conditioning (Test): On the day following the final conditioning session, mice are placed in the central chamber with free access to all chambers for 15-20 minutes, and the time spent in each chamber is recorded. The CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.[1]
Intravenous Self-Administration Protocol
Objective: To determine the reinforcing efficacy of this compound.
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.
-
Acquisition Training:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of this compound (e.g., 0.3 mg/kg/infusion) and the simultaneous activation of the stimulus light for a few seconds.
-
A timeout period (e.g., 20 seconds) follows each infusion, during which active lever presses have no consequence.
-
Pressing the inactive lever is recorded but has no programmed consequences.
-
Training continues until stable responding is achieved, typically indicated by a consistent number of infusions per session over several days.
-
-
Dose-Response Evaluation: Once stable responding is established, the dose of this compound can be varied across sessions to determine the dose-response relationship for its reinforcing effects.
Western Blotting for Dopamine (B1211576) D1 Receptor Expression
Objective: To quantify the protein expression levels of the dopamine D1 receptor in specific brain regions following repeated this compound administration.
Procedure:
-
Tissue Preparation:
-
Following behavioral experiments, animals are euthanized, and the brains are rapidly dissected.
-
The nucleus accumbens and dorsal striatum are microdissected on ice.
-
Tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the dopamine D1 receptor (e.g., rabbit anti-D1R) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software, and the expression of the D1 receptor is normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations of Pathways and Workflows
This compound's Rewarding Effect Signaling Pathway
This compound's rewarding properties are primarily mediated by its action on the mesolimbic dopamine system. It is believed to increase the extracellular concentration of dopamine in key brain regions like the nucleus accumbens. This increased dopamine preferentially activates D1 receptors, initiating a downstream signaling cascade that is crucial for the reinforcing effects of the drug.[2]
Caption: this compound-induced dopamine release and subsequent D1 receptor signaling.
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates the sequential phases of the Conditioned Place Preference (CPP) experiment used to assess the rewarding properties of this compound.
Caption: Workflow of the Conditioned Place Preference (CPP) experiment.
Logical Relationship in Self-Administration with Antagonist
This diagram depicts the logical framework for an experiment investigating the role of dopamine receptors in this compound's reinforcing effects using a self-administration paradigm with receptor antagonists.
Caption: Logical flow of a this compound self-administration experiment with antagonists.
References
The Structure-Activity Relationship of Buphedrone and its Analogs: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Synthetic cathinones represent a large and continuously evolving class of new psychoactive substances (NPS).[1][2][3][4] Buphedrone (α-methylamino-butyrophenone), a β-keto amphetamine analog, and its derivatives are potent psychostimulants that primarily exert their effects by interacting with monoamine transporters.[5][6] Understanding the structure-activity relationships (SAR) of these compounds is critical for predicting the pharmacological and toxicological profiles of new analogs, guiding regulatory decisions, and exploring potential therapeutic applications.[2][3][4] This technical guide provides a comprehensive overview of the SAR of this compound and related cathinones, summarizing quantitative data on their interaction with monoamine transporters, detailing key experimental protocols for their evaluation, and visualizing the associated biological pathways and workflows.
Core Mechanism of Action: Interaction with Monoamine Transporters
Synthetic cathinones, including this compound, act as central nervous system stimulants by increasing the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[7][8][9] This is primarily achieved through their interaction with the respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7][10][11][12]
The interaction with these transporters can occur via two primary mechanisms:
-
Transporter Inhibition (Blockade): The drug binds to the transporter, blocking the reuptake of the neurotransmitter from the synaptic cleft. Pyrrolidine-containing cathinones like MDPV are classic examples of potent transporter inhibitors.[7]
-
Transporter Substrate (Releaser): The drug is transported into the presynaptic neuron by the transporter and, once inside, induces a reversal of the transporter's function, causing the release of neurotransmitter into the synapse.[7] Ring-substituted cathinones like mephedrone (B570743) often act as transporter substrates.[7]
The specific mechanism and the relative potency at each transporter (DAT, NET, SERT) are dictated by the compound's chemical structure and are key determinants of its unique psychoactive effects and abuse potential.[9][10]
Structure-Activity Relationship (SAR) Analysis
Modifications to the core cathinone (B1664624) scaffold at the aromatic ring, the α-carbon side-chain, and the terminal amino group significantly influence pharmacological activity.[2]
Influence of the α-Carbon Side-Chain Length
This compound is defined by the ethyl group at its α-carbon (adjacent to the carbonyl). The length of this alkyl chain is a critical determinant of both potency and cytotoxicity.
-
Potency at DAT: For N-ethyl substituted cathinones, the potency as a DA uptake inhibitor follows an inverted U-shaped curve as the aliphatic side chain is elongated. Potency increases from a methyl (N-ethyl-cathinone) to a propyl group (N-ethyl-pentedrone) and then decreases with butyl (N-ethyl-hexedrone) and pentyl (N-ethyl-heptedrone) chains.[13] This trend correlates with in vivo psychostimulant responses in mice.[13]
-
Cytotoxicity: An increase in the length of the α-carbon side chain is correlated with an increase in cytotoxicity.[2][3][13] For example, the rank order of cytotoxicity is pentedrone (B609907) (propyl group) > this compound (ethyl group) > methcathinone (B1676376) (methyl group).[2][3]
Influence of the Terminal Amino Group
The substituent on the nitrogen atom significantly impacts the mechanism of action (inhibitor vs. releaser).
-
Bulky Substituents: The presence of a bulky group on the amine, such as the tert-butyl group in bupropion, generally leads to compounds that act as transporter inhibitors rather than releasers.[14]
-
Small Substituents: Conversely, smaller amine substituents, like the N-methyl group in this compound or a primary amine, tend to result in compounds that act as substrate-type releasing agents at DAT and NET.[14]
Influence of Aromatic Ring Substitutions
Adding substituents to the phenyl ring can modulate a compound's potency and selectivity, particularly its affinity for SERT.
-
Para-Substituents: The addition of bulky substituents at the para-position of the phenyl ring tends to shift selectivity toward SERT.[2][3] For instance, adding a 3,4-methylenedioxy or a p-methyl group increases a compound's potency at inhibiting SERT compared to its non-substituted parent compound.[2][3]
-
Halogenation: The position and type of halogen on the phenyl ring affect activity. Para-halogenated cathinones generally have lower DAT/SERT inhibition ratios (i.e., are more serotonergic) than their meta- or non-substituted analogs.[2]
Quantitative Data: Monoamine Transporter Interactions
The following table summarizes the in vitro inhibitory potency (IC₅₀ in nM) of this compound and selected analogs at human monoamine transporters. Lower values indicate higher potency.
| Compound | α-Alkyl Group | N-Substituent | Ring Substitution | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) | Primary Action | Reference |
| This compound | Ethyl | Methyl | None | 205 | 49 | 2889 | Releaser/Inhibitor | [5] |
| Methcathinone | Methyl | Methyl | None | 133 | 51 | 3353 | Releaser | [5] |
| Ethcathinone | Ethyl | Ethyl | None | 212 | 68 | 5147 | Releaser | [5] |
| Pentedrone | Propyl | Methyl | None | 30 | 26 | 2145 | Inhibitor | [5] |
| N-Ethyl-Buphedrone (NEB) | Ethyl | Ethyl | None | 100.3 | - | 2649 | Inhibitor | [13] |
| 4-MEC | Ethyl | Ethyl | 4-Methyl | 148 | 83 | 165 | Releaser | [5] |
| 3-FMC | Methyl | Methyl | 3-Fluoro | 262 | 53 | 4668 | Releaser | [5] |
| Bupropion | Methyl | tert-Butyl | 3-Chloro | 305 | 3715 | >10,000 | Inhibitor | [14] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited source.
Signaling Pathways and Logical Relationships
This compound's rewarding effects are mediated through the mesolimbic dopamine system, specifically involving the activation of dopamine D1 receptors.[15][16] Repeated administration has been shown to increase the expression of D1 receptors in the dorsal striatum and nucleus accumbens.[15][16]
The following diagram illustrates a typical workflow for assessing the neurotoxic potential of synthetic cathinones in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of synthetic cathinones.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[5][10]
-
1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).[5][10]
-
Cells are plated in 24- or 96-well plates and grown to confluence.[17]
-
-
2. Assay Procedure:
-
On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES buffer).[17]
-
Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., this compound) or vehicle.[10][17]
-
To initiate uptake, a fixed concentration of a radiolabeled substrate is added to each well (e.g., [³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT).[10]
-
The incubation continues for a short period (e.g., 5-10 minutes) at 37°C.[17]
-
-
3. Termination and Quantification:
-
Uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove the unincorporated radiolabeled substrate.[17]
-
The cells are then lysed using a lysis buffer (e.g., 1% SDS).[17]
-
The lysate is transferred to scintillation vials, scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.[17]
-
-
4. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Dose-response curves are generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.[10]
-
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cultured cells.[18]
-
1. Cell Plating and Treatment:
-
Neuronal cells (e.g., SH-SY5Y or PC12) are seeded in 96-well plates and allowed to adhere overnight.[13][18]
-
The culture medium is removed, and cells are treated with fresh medium containing various concentrations of the synthetic cathinone for a specified period (e.g., 24 hours).[18] A vehicle control is included.[18]
-
-
2. MTT Incubation:
-
After the treatment period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well.[18]
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
-
3. Solubilization and Measurement:
-
The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[18]
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
4. Data Analysis:
-
The absorbance values are converted to a percentage of the vehicle-treated control cells.
-
Dose-response curves are plotted to determine the EC₅₀ value (the concentration that reduces cell viability by 50%).
-
Protocol: In Vivo Locomotor Activity Assay
This assay evaluates the psychostimulant effects of a compound in rodents by measuring changes in movement.[8]
-
1. Animal Acclimation:
-
Male mice (e.g., Swiss-Webster) or rats are acclimated to the housing facility for at least one week before testing, with ad libitum access to food and water on a 12-hour light/dark cycle.[8]
-
On the test day, animals are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
-
2. Apparatus and Habituation:
-
An open-field activity monitoring system equipped with infrared photobeams is used to automatically track horizontal and vertical movements.[8]
-
Animals are placed individually into the activity chambers and allowed to habituate to the novel environment for 30-60 minutes until their baseline activity stabilizes.
-
-
3. Drug Administration and Testing:
-
Following habituation, animals are removed, administered the test compound (e.g., this compound at 4-64 mg/kg, i.p.) or vehicle, and immediately returned to the same activity chamber.[8][19]
-
Locomotor activity is recorded continuously for a set period (e.g., 2-6 hours) in discrete time bins (e.g., 5 or 10 minutes).[8]
-
-
4. Data Analysis:
-
Data (e.g., total distance traveled, number of beam breaks) are analyzed using a two-way analysis of variance (ANOVA) with dose and time as factors.[8]
-
Post-hoc tests are used to compare individual dose groups to the vehicle control at each time point to determine the onset, peak effect, and duration of action.[8]
-
Conclusion
The structure-activity relationship of this compound and its analogs is complex, with subtle chemical modifications leading to significant changes in their pharmacological profiles. Key structural determinants include the length of the α-alkyl chain, which modulates DAT potency and cytotoxicity in a predictable manner, and the nature of the N-substituent, which governs the mechanistic switch between transporter inhibition and substrate-induced release. Furthermore, substitutions on the aromatic ring can fine-tune selectivity, particularly towards the serotonin transporter. The data and protocols presented in this guide provide a framework for the systematic evaluation of existing and emerging synthetic cathinones, aiding in the prediction of their neuropharmacological effects and potential for harm.
References
- 1. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Synthetic Cathinones: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]
- 12. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dau.url.edu [dau.url.edu]
- 14. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Designer Cathinones N-Ethylhexedrone and this compound Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Psychoactive Effects of Buphedrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone (α-methylamino-butyrophenone) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to methamphetamine. First synthesized in the late 1920s, it has emerged in recent years as a novel psychoactive substance (NPS). Early research into its psychoactive effects has sought to elucidate its pharmacological mechanisms, abuse potential, and neurotoxic profile. This technical guide provides an in-depth summary of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the implicated biological pathways.
Core Pharmacological Data
The primary mechanism underlying the psychoactive effects of this compound involves its interaction with monoamine transporters, leading to an increase in synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin.
Monoamine Transporter Inhibition
In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory potency of this compound. The following table summarizes the half-maximal inhibitory concentrations (IC50), which are inversely proportional to the binding affinity of the compound for the transporters.
| Monoamine Transporter | This compound IC50 (nM)[1] |
| Dopamine Transporter (DAT) | 410 |
| Norepinephrine Transporter (NET) | 180 |
| Serotonin Transporter (SERT) | 9900 |
Data from Simmler et al. (2013)[1]
In Vitro Neurotoxicity
The cytotoxic potential of this compound has been assessed in neuronal cell lines, providing an indication of its potential for inducing cellular damage. The following table presents the half-maximal effective concentration (EC50) for this compound-induced cytotoxicity in differentiated human neuroblastoma SH-SY5Y cells after 24 hours of exposure, as determined by the MTT assay.
| Cell Line | Assay | This compound EC50 (µM)[2] |
| Differentiated SH-SY5Y | MTT | ~1000 |
Data from Soares et al. (2019)[2]
Key Preclinical Experiments and Methodologies
The rewarding and reinforcing effects of this compound, which are predictive of its abuse potential, have been primarily investigated using rodent models. The following sections detail the methodologies of these key experiments.
Conditioned Place Preference (CPP)
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug. Early studies have demonstrated that this compound induces a significant conditioned place preference in mice, indicating its rewarding properties.[3]
Experimental Protocol:
-
Subjects: Male ICR mice.
-
Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment. A smaller, neutral central compartment connects the two larger compartments.
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, mice are allowed to freely explore all three compartments for 15 minutes to determine any initial preference for either of the larger compartments.
-
Conditioning (4 days):
-
On alternate days, mice receive an intraperitoneal (i.p.) injection of this compound (1, 3, or 10 mg/kg) and are immediately confined to one of the conditioning compartments for 30 minutes.
-
On the intervening days, mice receive a saline injection and are confined to the opposite compartment for the same duration. The pairing of the drug with a specific compartment is counterbalanced across animals.
-
-
Post-Conditioning (Test): On the day after the final conditioning session, the partition between the compartments is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes in a drug-free state. The time spent in each compartment is recorded.
-
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. A significant positive score indicates a rewarding effect. Research has shown that doses of 3 and 10 mg/kg of this compound induce a significant CPP in mice.[3]
Experimental Workflow for Conditioned Place Preference
Operant Self-Administration
Operant self-administration is a behavioral model that assesses the reinforcing properties of a drug by requiring an animal to perform a specific action (e.g., lever press) to receive a drug infusion. Studies have shown that rodents will readily self-administer this compound, indicating its reinforcing effects.[3]
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats, surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion) and the illumination of the stimulus light for a short duration (e.g., 20 seconds), during which further lever presses have no consequence (time-out period). Presses on the inactive lever are recorded but have no programmed consequences.
-
Reinforcement Schedule: Initially, a fixed-ratio 1 (FR1) schedule is used, where every active lever press results in an infusion. As the behavior is acquired, the response requirement can be increased (e.g., to FR5) to assess the motivation to obtain the drug.
-
Extinction and Reinstatement: Following stable self-administration, the drug can be replaced with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug or exposure to drug-associated cues.
-
-
Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of active lever presses compared to inactive lever presses indicates that the drug is acting as a reinforcer.
Workflow for Operant Self-Administration
Implicated Signaling Pathway
The rewarding effects of this compound are primarily mediated by its action on the mesolimbic dopamine system. Specifically, research points to the crucial involvement of the dopamine D1 receptor.[3] Activation of D1 receptors in brain regions such as the nucleus accumbens initiates a downstream signaling cascade that is believed to underlie the reinforcing properties of the drug.
Dopamine D1 Receptor Signaling Pathway:
-
This compound Action: this compound inhibits the dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.
-
D1 Receptor Activation: Increased synaptic dopamine binds to and activates post-synaptic D1 receptors.
-
G-Protein Coupling: The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gαs/olf).
-
Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation and Gene Transcription: PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then binds to DNA and initiates the transcription of genes involved in neuronal plasticity and long-term changes associated with reward and addiction.
Diagram of this compound-Induced Dopamine D1 Receptor Signaling
Conclusion
Early preclinical research has established that this compound is a potent psychostimulant with a significant potential for abuse. Its primary mechanism of action is the inhibition of dopamine and norepinephrine transporters, with a pronounced effect on the dopamine D1 receptor signaling pathway, which is critically involved in its rewarding properties. The experimental data and methodologies outlined in this guide provide a foundational understanding for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. Further research is warranted to fully characterize the long-term neurotoxic effects and the detailed molecular adaptations that occur with chronic this compound use.
References
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Buphedrone in Seized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone (2-(methylamino)-1-phenylbutan-1-one) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to forensic and analytical laboratories.[1][2] As a stimulant, its abuse has necessitated the development of reliable and validated analytical methods for its identification and quantification in seized materials. These materials are often encountered as powders, capsules, or tablets and may contain this compound as a single psychoactive substance or in combination with other drugs.[3][4] This document provides detailed application notes and protocols for the detection of this compound, focusing on commonly employed analytical techniques.
Analytical Methods Overview
The identification and quantification of this compound in seized materials typically involve a combination of screening and confirmatory techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used confirmatory methods due to their high sensitivity and selectivity.[1][3][5] High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be utilized, particularly for quantification. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable structural information for unambiguous identification.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used in the analysis of this compound and other synthetic cathinones. While specific data for seized materials is limited in the provided search results, the data from biological matrices can provide a useful reference for the sensitivity of these methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | Blood | - | 0.25-5 ng/mL | - | [6][7] |
| LC-MS/MS | Urine | - | 0.25-5 ng/mL | - | [6][7] |
| LC-Q/TOF-MS | Urine | 0.005 - 0.035 ng/mL | 0.050 - 0.200 ng/mL | 0.050 - 200 ng/mL | [8] |
| GC-MS (derivatized) | Urine | 0.08 µg/mL | 0.25 µg/mL | 0.25 - 2 µg/mL | [9] |
| UHPLC-HRMS | Hair | - | 5 pg/mg | 5 - 500 pg/mg | [10] |
Experimental Protocols
Sample Preparation for Seized Powders
A representative sample of the seized powder is crucial for accurate analysis.[1][11]
Protocol:
-
Accurately weigh approximately 10 mg of the homogenized powder sample.[12]
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to achieve a concentration of approximately 1 mg/mL.[11]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, centrifuge the solution to pellet any insoluble cutting agents or excipients.
-
The supernatant can then be diluted as required for the specific analytical instrument. For LC-MS/MS analysis, a further dilution to the ng/mL range is common.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the identification of this compound.[3][5] Derivatization may be necessary to improve the chromatographic peak shape and thermal stability of the analyte.[13]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Data Analysis: The resulting mass spectrum of this compound is characterized by specific fragment ions. The base peak is often an iminium ion resulting from alpha-cleavage.[5] Comparison of the obtained mass spectrum and retention time with a certified reference standard is essential for positive identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection and quantification of this compound, even in complex mixtures.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1200 Series LC with a 6460 Series Triple Quadrupole MS)[14]
-
Analytical Column: Zorbax Eclipse XDB C-18 column (75 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
Start with 5-15% B.
-
Linearly increase to 95% B over 8-10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Column Temperature: 30-40 °C.[10]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3500-4000 V.
-
Gas Temperature: 300-350 °C.[15]
-
Nebulizer Pressure: 30-60 psi.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Two transitions are typically monitored for each analyte for confirmation and quantification.[14]
-
Example MRM transitions for this compound would need to be determined by direct infusion of a standard, but would involve the precursor ion [M+H]+ and characteristic product ions.
-
Data Analysis: Quantification is achieved by creating a calibration curve using certified reference standards. The presence of this compound is confirmed by the co-elution of the analyte with a reference standard and the correct ratio of the two selected MRM transitions.
Experimental Workflow and Diagrams
The following diagram illustrates a typical workflow for the analysis of seized materials suspected of containing this compound.
Caption: Workflow for this compound Analysis in Seized Materials.
Conclusion
The analytical methods described provide a robust framework for the accurate and reliable identification and quantification of this compound in seized materials. The choice of method will depend on the specific requirements of the laboratory, including the desired level of sensitivity and whether quantitative data is needed. Adherence to validated protocols and the use of certified reference materials are essential for producing defensible analytical results in a forensic context.
References
- 1. unodc.org [unodc.org]
- 2. Metabolism of N-ethylhexedrone and this compound: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of this compound in biological and non-biological material--two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. unodc.org [unodc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ojp.gov [ojp.gov]
- 14. agilent.com [agilent.com]
- 15. academic.oup.com [academic.oup.com]
Application Note: Quantification of Buphedrone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that have become prevalent as drugs of abuse. Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the determination of synthetic cathinones.[1] However, due to the thermal lability of these compounds, a derivatization step is essential to improve their chromatographic behavior and produce characteristic mass spectra for confident identification and quantification.[1][2][3]
This application note provides a detailed protocol for the quantification of this compound in human urine using GC-MS following liquid-liquid extraction (LLE) and derivatization with trifluoroacetic anhydride (B1165640) (TFAA).
Experimental Protocol
1. Principle this compound and an appropriate internal standard (e.g., amphetamine-d6) are extracted from an alkalinized urine sample into an organic solvent. The solvent is evaporated, and the residue is derivatized with trifluoroacetic anhydride (TFAA) to form a more volatile and thermally stable trifluoroacetyl derivative. The derivatized extract is then injected into the GC-MS system, where the compounds are separated chromatographically and detected by the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
2. Materials and Reagents
-
This compound hydrochloride reference standard
-
Amphetamine-d6 (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) solution, 1N
-
Tert-butyl methyl ether (TBME) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Certified drug-free human urine
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with an autosampler
3. Standard and Control Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to create calibration standards.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into 1 mL aliquots of blank urine to achieve a desired concentration range (e.g., 25–1000 ng/mL).[4] Prepare at least two levels of QCs (low and high) in the same manner.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard in methanol (e.g., at 250 ng/mL).
4. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
Pipette 1 mL of urine sample, calibrator, or QC into a 15 mL glass centrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube (except for blanks) and vortex briefly.[6]
-
Alkalinize the sample to a pH between 10-12 by adding a few drops of 1N NaOH solution.[6]
-
Add 5 mL of TBME to each tube.
-
Cap the tubes and vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C.
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4]
-
Cap the tube and heat at 70°C for 20 minutes.
-
Cool the tube to room temperature and evaporate the derivatizing reagent under a stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate, vortex, and transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters serve as a guideline and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Injector | Splitless mode, 1 µL injection volume |
| Injector Temperature | 250°C[4] |
| Oven Program | Initial temp 90°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[3] |
| Mass Spectrometer | |
| Transfer Line Temp | 280°C[3] |
| Ion Source Temp | 230°C[3] |
| Ionization Mode | Electron Impact (EI) at 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (this compound-TFA) | Quantifier and qualifier ions for the this compound-TFA derivative should be determined by injecting a derivatized standard in full scan mode. |
| SIM Ions (IS-TFA) | Quantifier and qualifier ions for the derivatized internal standard should be determined experimentally. |
Method Validation Summary
The performance of methods for the analysis of synthetic cathinones, including this compound, has been documented. The following table summarizes typical validation parameters reported in the literature for similar GC-MS methods.
| Validation Parameter | Typical Performance Range | Reference |
| Linearity Range | 30 - 1000 ng/mL (r² > 0.99) | [4] |
| Limit of Detection (LOD) | 10 - 30 ng/mL | [4] |
| Limit of Quantification (LOQ) | 30 - 100 ng/mL | [4] |
| Accuracy (% Bias) | Within ±20% | [4] |
| Precision (%RSD) | < 15% | [4][5] |
| Recovery | 65 - 98% (using mixed-mode SPE) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for this compound quantification in urine.
References
Application Note: High-Throughput Analysis of Synthetic Cathinones in Urine by LC-MS/MS
Introduction
Synthetic cathinones, often illicitly marketed as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS). Their structural similarity to amphetamines leads to stimulant effects, but clandestine modifications to their chemical structures create a continuous challenge for forensic and clinical toxicology laboratories.[1][2] The rapid emergence of new derivatives necessitates robust and adaptable analytical methods for their detection and quantification in biological matrices.[2][3]
This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of prevalent synthetic cathinones in human urine. The described protocol offers high sensitivity and specificity, crucial for both clinical diagnostics and forensic investigations. While gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of synthetic cathinones, it often requires derivatization and can be complicated by the thermal instability of some analytes.[4] LC-MS/MS provides a more direct and robust approach for these polar and often thermally labile compounds.[1][3][5]
Experimental
Materials and Reagents
-
Standards: Certified reference standards of Mephedrone, Methylone, MDPV (3,4-Methylenedioxypyrovalerone), α-PVP (alpha-Pyrrolidinopentiophenone), Pentedrone, Butylone, and their corresponding deuterated internal standards (e.g., Mephedrone-d3, MDPV-d8) were sourced from a reputable supplier.
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid (reagent grade) was also required.
-
Sample Preparation: Waters Oasis MCX µElution plates were utilized for solid-phase extraction (SPE).[6]
Sample Preparation: Solid-Phase Extraction (SPE)
A mixed-mode solid-phase extraction (SPE) method was employed for the efficient extraction and cleanup of synthetic cathinones from urine samples.[6][7]
Protocol:
-
Sample Pre-treatment: To 0.5 mL of urine, add the internal standard solution and 0.5 mL of 2% formic acid in water. Vortex to mix thoroughly.[6]
-
Column Conditioning: Condition the wells of the Oasis MCX µElution plate with 200 µL of methanol, followed by 200 µL of water.[6][7]
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.[6]
-
Washing:
-
Elution: Elute the target analytes with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in a 60:40 acetonitrile:methanol solution.[6]
-
Final Extract: The collected eluate is ready for direct injection into the LC-MS/MS system without the need for evaporation and reconstitution.[6]
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Atlantis T3 column (3 μm, 2.1 x 50 mm)[8][9] |
| Mobile Phase A | 0.1% Formic acid in Water[8][9] |
| Mobile Phase B | Acetonitrile[8][9] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40 °C[5] |
| Gradient | Start at 10% B, increase to 60% B over 6 minutes, then to 100% B in 0.1 minutes, hold for 1 minute, and return to initial conditions for equilibration.[9] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2500 V[1] |
| Gas Temperature | 350 °C[1] |
| Gas Flow | 13 L/min[1] |
| Nebulizer Pressure | 60 psi[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the analysis of synthetic cathinones in urine. The use of mixed-mode SPE provided high recovery and effective removal of matrix interferences, leading to reliable quantification.
Quantitative Data
The following table summarizes the retention times and optimized Multiple Reaction Monitoring (MRM) transitions for the target synthetic cathinones.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Mephedrone | 2.8 | 178.1 | 160.1 | 10 | 145.1 | 15 |
| Methylone | 2.5 | 208.1 | 160.0 | 25 | 135.1 | 30 |
| MDPV | 4.2 | 276.2 | 135.1 | 20 | 122.1 | 35 |
| α-PVP | 4.5 | 232.2 | 91.1 | 25 | 126.1 | 15 |
| Pentedrone | 3.9 | 192.2 | 121.1 | 15 | 86.1 | 20 |
| Butylone | 3.1 | 222.1 | 174.0 | 16 | 204.0 | 9 |
Note: The specific retention times and collision energies may vary slightly depending on the LC-MS/MS system used and should be optimized in the user's laboratory.
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The calibration curves were linear over a concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99 for all analytes. The LODs ranged from 0.1 to 0.5 ng/mL, and the LOQs were established at 1 ng/mL, demonstrating the high sensitivity of the method.[8][9] Recovery of the analytes from the SPE procedure was consistently above 90% for most compounds.[6][7]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. unodc.org [unodc.org]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. actamedica.org [actamedica.org]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Experimental Design for Conditioned Place Preference with Buphedrone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting a conditioned place preference (CPP) experiment to assess the rewarding properties of buphedrone. This document includes detailed experimental protocols, data presentation guidelines, and insights into the underlying signaling pathways.
Introduction to Conditioned Place Preference
Conditioned place preference is a widely used preclinical behavioral paradigm to study the rewarding or aversive effects of drugs or other stimuli.[1][2][3] The test operates on the principles of Pavlovian conditioning, where a neutral environment (the conditioned stimulus) is paired with a drug (the unconditioned stimulus).[2] If the drug is rewarding, the animal will develop a preference for the environment associated with the drug's effects.[1][2]
Data Presentation
Quantitative data from a this compound CPP study should be summarized to clearly demonstrate the dose-dependent rewarding effects of the compound. The primary measure is the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning (baseline) test.[4][5]
Table 1: Dose-Response Effects of this compound on Conditioned Place Preference in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Pre-Conditioning Time in Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle (Saline) | 0 | 10 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| This compound | 1 | 10 | 450 ± 28 | 460 ± 25 | 10 ± 18 |
| This compound | 3 | 10 | 440 ± 30 | 580 ± 40 | 140 ± 35 |
| This compound | 10 | 10 | 448 ± 22 | 650 ± 35 | 202 ± 32 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical but representative of expected outcomes based on existing literature.
Experimental Protocols
A typical this compound CPP experiment consists of three main phases: habituation, conditioning, and testing.
Apparatus
A standard three-chamber CPP apparatus is used. The two larger outer chambers are distinct from each other in terms of visual and tactile cues (e.g., wall color/pattern and floor texture), while the smaller central chamber is neutral.
Habituation and Pre-Conditioning (Baseline Preference)
Objective: To acclimatize the animals to the apparatus and determine any baseline preference for either of the conditioning chambers.
Procedure:
-
Handle the mice for 3-5 minutes daily for 3 days leading up to the experiment to reduce stress.
-
On Day 1, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two large chambers using an automated video tracking system.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >70% of the time in one chamber) may be excluded from the study.
-
For an unbiased design, the drug-paired chamber is assigned randomly. For a biased design, the drug is paired with the initially non-preferred chamber.
Conditioning Phase
Objective: To associate the distinct environmental cues of one chamber with the effects of this compound.
Procedure:
-
This phase typically lasts for 4-8 days.
-
On conditioning days, animals are divided into their respective treatment groups (Vehicle, this compound 1, 3, 10 mg/kg).
-
Drug Pairing: Administer this compound (intraperitoneally, i.p.) and immediately confine the mouse to its assigned drug-paired chamber for 30 minutes.
-
Vehicle Pairing: On alternate days (or in a separate session on the same day, separated by at least 4 hours), administer the vehicle (e.g., saline) and confine the mouse to the opposite chamber for 30 minutes.
-
The order of drug and vehicle pairings should be counterbalanced across animals.
Post-Conditioning Test (CPP Test)
Objective: To measure the preference for the drug-paired chamber in a drug-free state.
Procedure:
-
The day after the final conditioning session, place the mouse in the central chamber of the apparatus with free access to all chambers for 15 minutes.
-
Record the time spent in each of the large chambers.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle control group indicates a conditioned place preference.
(Optional) Extinction and Reinstatement
Objective: To model the extinction of drug-seeking behavior and subsequent relapse.
Extinction Protocol:
-
Following the CPP test, repeatedly expose the animals to the CPP apparatus (with free access to all chambers) for 15 minutes daily in a drug-free state.
-
Continue extinction sessions until the preference for the drug-paired chamber is no longer statistically significant compared to the saline-paired chamber. This may take several days.[4][6]
Reinstatement Protocol:
-
Once extinction criteria are met, drug-seeking behavior can be reinstated.
-
Drug-Primed Reinstatement: Administer a priming dose of this compound (typically a sub-threshold dose or half of the conditioning dose) and place the animal back into the CPP apparatus for a 15-minute test session.[6]
-
Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., a brief period of footshock or restraint) before the test session.[7]
-
A significant increase in time spent in the previously drug-paired chamber indicates reinstatement of the preference.
Mandatory Visualizations
Caption: Experimental workflow for this compound conditioned place preference.
Signaling Pathway
This compound, a psychostimulant, is known to increase dopamine (B1211576) levels in the brain's reward circuitry, particularly the nucleus accumbens (NAc). The rewarding effects of this compound that drive the formation of a conditioned place preference are mediated primarily through the activation of dopamine D1 receptors in this region.
Activation of the D1 receptor initiates a downstream signaling cascade that is crucial for the cellular changes underlying reward learning and memory.
References
- 1. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 2. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extinction and reinstatement of methamphetamine-induced conditioned place preference in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Buphedrone Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. Emerging evidence suggests that this compound may exert cytotoxic effects, posing potential risks to human health. Understanding the mechanisms underlying this compound's toxicity is crucial for public health and the development of potential therapeutic interventions. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell culture techniques. The described assays are fundamental in toxicology and drug development for evaluating a compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. For neurotoxicity studies, the human neuroblastoma cell line SH-SY5Y is a well-established model.[1][2][3] For investigating general or liver-specific cytotoxicity, the human hepatoma cell line HepG2 is commonly used.[4][5][6][7]
Data Presentation
Quantitative data from the following assays should be recorded and analyzed to determine the dose-dependent cytotoxic effects of this compound. Summarizing the results in structured tables allows for clear comparison and interpretation.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 400 | |
| 800 | |
| 1600 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 400 | |
| 800 | |
| 1600 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 400 | |
| 800 | |
| 1600 |
Table 4: Mitochondrial Health as Determined by Mitochondrial Membrane Potential (ΔΨm) Assay
| This compound Concentration (µM) | % Depolarization (Mean ± SD) |
| 0 (Vehicle Control) | 0 |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 400 | |
| 800 | |
| 1600 |
Table 5: Oxidative Stress as Determined by Reactive Oxygen Species (ROS) Assay
| This compound Concentration (µM) | Fold Change in ROS Levels (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| 400 | |
| 800 | |
| 1600 |
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound cytotoxicity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]
Materials:
-
Cells (SH-SY5Y or HepG2)
-
96-well clear flat-bottom plates
-
This compound hydrochloride
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in culture medium. Previous studies have used concentrations ranging from 50 µM to 400 µM and higher.[2] A suggested starting range is 10 µM to 1600 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound, e.g., water or PBS).
-
Incubate for 24 to 48 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Membrane Integrity Assessment: LDH Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[4]
Materials:
-
Cells and culture reagents as in the MTT assay
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well plates
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay (steps 1-4).
-
Prepare control wells:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol (usually 10-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and culture reagents
-
Luminescent caspase-3/7 activity assay kit
-
96-well white-walled plates
Protocol:
-
Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay (steps 1-4).
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the kit's instructions.
-
Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.
Mitochondrial Health Assessment: Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction. This can be measured using fluorescent dyes like JC-1 or TMRE.
Materials:
-
Cells and culture reagents
-
Mitochondrial membrane potential assay kit (e.g., with JC-1 or TMRE)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol (using JC-1):
-
Seed and treat cells with this compound in a black, clear-bottom 96-well plate.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution (prepared according to the kit's instructions) to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Remove the staining solution and wash the cells twice with the assay buffer provided in the kit.
-
Add assay buffer or culture medium to each well before analysis.
-
Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~535/590 nm) and JC-1 monomers (green, Ex/Em ~485/530 nm).
-
The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization. A decrease in this ratio indicates depolarization.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular levels of reactive oxygen species, which can be elevated in response to cellular stress and toxicity.
Materials:
-
Cells and culture reagents
-
ROS assay kit (e.g., using DCFDA/H2DCFDA)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., H₂O₂)
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells with a serum-free medium or PBS.
-
Load the cells with the ROS-sensitive fluorescent probe (e.g., DCFDA) by incubating them with the probe solution for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Add the this compound dilutions to the wells and incubate for the desired time (e.g., 1-24 hours). Include a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em ~485/535 nm for DCF).
-
Express the results as a fold change in ROS levels relative to the vehicle control.
This compound-Induced Cytotoxicity Signaling Pathway
This compound and other synthetic cathinones are known to induce cytotoxicity through a cascade of events involving oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[6][8]
References
- 1. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designer Cathinones N-Ethylhexedrone and this compound Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. From street to lab: in vitro hepatotoxicity of this compound, butylone and 3,4-DMMC [ouci.dntb.gov.ua]
- 6. From street to lab: in vitro hepatotoxicity of this compound, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of Buphedrone on Monoamine Transporters
Introduction
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that are structurally and pharmacologically related to amphetamine.[1] Like other cathinones, this compound's stimulant effects are primarily mediated by its interaction with monoamine transporters.[2][3] These transporters—the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Compounds that inhibit or reverse the function of these transporters lead to an increase in the extracellular concentration of monoamines, which underlies their psychoactive and physiological effects.[5][6] this compound has been shown to preferentially inhibit the uptake of norepinephrine and dopamine.[2] In vivo studies in mice have demonstrated that this compound has abuse potential and that its rewarding properties involve the dopaminergic system.[7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on DAT, NET, and SERT. The protocols cover radioligand binding assays to determine binding affinity, uptake inhibition assays to measure functional potency, and release assays to differentiate between a transporter inhibitor (blocker) and a substrate (releaser) mechanism.
Data Presentation
The following table summarizes the in vitro pharmacological profile of this compound at human monoamine transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter activity.
| Compound | Transporter | Uptake Inhibition (IC50, nM) | Release (EC50, nM) |
| This compound | hDAT | 305 | >10,000 |
| hNET | 186 | 733 | |
| hSERT | >10,000 | >10,000 |
Data compiled from studies on rat brain synaptosomes and HEK293 cells expressing human transporters.[8]
Signaling Pathway and Mechanism of Action
This compound primarily acts as an inhibitor of the dopamine and norepinephrine transporters. By blocking these transporters, it increases the concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced downstream signaling. It is also a weak norepinephrine releaser.
Caption: Mechanism of this compound at the monoaminergic synapse.
Experimental Protocols
Synaptosome Preparation from Rodent Brain Tissue
Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying transporter function.[9]
Materials:
-
Rodent brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum and striatum for NET and SERT).[10]
-
Homogenizing Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, chilled on ice.[11]
-
Sucrose Gradients (if further purification is needed): 0.8 M and 1.2 M sucrose solutions.[11]
-
Refrigerated centrifuge.
Protocol:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on an ice-cold plate.[9][10]
-
Weigh the tissue and add 10 volumes of ice-cold Homogenizing Buffer.[11]
-
Homogenize the tissue with 10-12 gentle strokes in a glass-Teflon homogenizer at approximately 900 rpm.[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction (P1).[10][11]
-
Carefully collect the supernatant (S1) and centrifuge it at 12,000-20,000 x g for 15-20 minutes at 4°C.[11][12] The resulting pellet (P2) is the crude synaptosomal fraction.
-
Discard the supernatant. Resuspend the P2 pellet in a fresh volume of ice-cold Homogenizing Buffer.
-
The synaptosomal preparation can be used immediately for assays or can be further purified using a sucrose density gradient if required.[11]
-
Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.
Monoamine Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into synaptosomes or cells stably expressing the target transporter.[4]
Materials:
-
Synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.[2][3]
-
Krebs-Phosphate Buffer (KPB) or Krebs-HEPES Buffer (KHB).[3][10]
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin ([³H]5-HT).[3][10]
-
This compound and reference compounds (e.g., cocaine, mazindol, imipramine).[3]
-
96-well plates and a cell harvester with glass fiber filters (e.g., Whatman GF/B).[10]
-
Liquid scintillation counter and scintillation cocktail.[10]
Protocol:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in the assay buffer.[3]
-
In a 96-well plate, add the synaptosome/cell suspension, the appropriate concentration of this compound or vehicle, and buffer.
-
To define non-specific uptake, a separate set of wells should contain a high concentration of a standard inhibitor (e.g., 5 µM mazindol for DAT/NET, 5 µM imipramine (B1671792) for SERT).[3]
-
Pre-incubate the plate for 10 minutes at room temperature or 37°C.[3][10]
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine for DAT, 10 nM [³H]norepinephrine for NET, 5 nM [³H]5-HT for SERT).[10]
-
Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature.[10][13]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[10]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.[14]
-
Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for this compound at each transporter.[14]
Caption: Experimental workflow for the monoamine uptake inhibition assay.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the transporters.[15]
Materials:
-
Membrane preparations from cells expressing hDAT, hNET, or hSERT, or brain tissue homogenates.[16]
-
Radioligands: e.g., [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17]
-
This compound and unlabeled ligands to define non-specific binding (e.g., 10 µM cocaine for DAT).
-
Filtration apparatus and glass fiber filters (pre-soaked in polyethyleneimine, PEI).[16]
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), the test compound (this compound), and a fixed concentration of the appropriate radioligand (typically at or near its Kd value).[16]
-
For total binding, wells contain only membranes and radioligand.
-
For non-specific binding, wells contain membranes, radioligand, and a saturating concentration of a suitable unlabeled competitor.[17]
-
Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) to reach equilibrium.[16]
-
Terminate the binding by rapid vacuum filtration through PEI-soaked glass fiber filters.[16]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding (Total - Non-specific).
-
Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Caption: Experimental workflow for the competitive radioligand binding assay.
Monoamine Release Assay
This assay determines if this compound is a transporter substrate that induces reverse transport (efflux) of monoamines.[4]
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT.[3]
-
Radiolabeled substrate: [³H]dopamine, [³H]norepinephrine, [³H]5-HT, or a non-metabolized substrate like [³H]MPP+.[18]
-
Superfusion system or 96-well plate format.
-
This compound and a known releasing agent as a positive control (e.g., d-amphetamine).
Protocol:
-
Culture the transporter-expressing cells to confluence.
-
Load the cells with a radiolabeled substrate by incubating them for 15-30 minutes at 25-37°C (e.g., 120 nM [³H]DA for hDAT cells).[3]
-
Wash the cells extensively with buffer to remove any extracellular radiolabel.
-
Begin superfusion with fresh buffer and collect fractions at regular intervals (e.g., every 1-5 minutes) to establish a stable baseline of spontaneous efflux.
-
After establishing a baseline, switch to a buffer containing a known concentration of this compound or a control compound.
-
Continue collecting fractions to measure drug-induced efflux.
-
At the end of the experiment, lyse the cells to determine the total remaining radioactivity.
-
Quantify the radioactivity in each collected fraction and in the cell lysate.
-
Express the release in each fraction as a percentage of the total radioactivity present at the start of that collection interval.
-
Plot the release over time and determine the potency (EC50) of this compound as a releasing agent by testing a range of concentrations.
Caption: Experimental workflow for the monoamine release assay.
References
- 1. unodc.org [unodc.org]
- 2. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 7. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Striatal synaptosome preparation [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. uscholar.univie.ac.at [uscholar.univie.ac.at]
Application Notes and Protocols for the Isolation and Identification of Buphedrone Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development and abuse monitoring. This document provides detailed application notes and protocols for the isolation and identification of this compound and its primary metabolites from human plasma. The methodologies described focus on robust and validated techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the preferred method for its sensitivity and selectivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed as a viable, albeit more complex, alternative.
Metabolic Pathways of this compound
The metabolism of this compound proceeds through several key pathways, primarily involving modifications to the ketone group and the N-methyl group. These transformations result in a series of Phase I and Phase II metabolites.
Phase I Metabolism:
-
N-Demethylation: The removal of the methyl group from the nitrogen atom to form the corresponding primary amine.[1]
-
Ketone Reduction: The reduction of the β-keto group to a hydroxyl group, forming an alcohol metabolite.[1]
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.[1]
Phase II Metabolism:
-
Glucuronidation: Conjugation of the hydroxylated metabolites with glucuronic acid to increase their water solubility and facilitate excretion.
The primary metabolites of this compound that are targeted for analysis in plasma include northis compound (N-demethylated) and dihydrothis compound (keto-reduced).
This compound Metabolic Pathway
Caption: Primary metabolic pathways of this compound.
Analytical Techniques
The two primary analytical techniques for the identification and quantification of this compound and its metabolites in plasma are LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to analyze thermally labile and polar compounds without derivatization.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool, GC-MS analysis of cathinones like this compound can be challenging due to their thermal instability, which may lead to degradation in the hot injector port.[3] Derivatization is often required to improve volatility and thermal stability, adding complexity to the sample preparation process.[3][4]
Sample Preparation: Isolation of this compound Metabolites from Plasma
Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest. The two most common techniques for extracting this compound and its metabolites from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for cleaning up complex biological samples like plasma. Mixed-mode cation exchange cartridges are particularly well-suited for extracting basic compounds like this compound and its metabolites.
This protocol is adapted from established methods for synthetic cathinones and similar compounds in blood/plasma.[5][6][7]
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/cation exchange)
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Methanol
-
2% Formic acid in water
-
Elution solvent: Dichloromethane:Isopropanol:Ammonium (B1175870) Hydroxide (B78521) (78:20:2 v/v/v)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids.
This protocol is based on general methods for the extraction of basic drugs from plasma.[8][9]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Ammonium hydroxide
-
Extraction solvent (e.g., n-butyl chloride:acetonitrile)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard.
-
Add 100 µL of ammonium hydroxide to basify the sample.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflows
SPE Workflow
Caption: Workflow for Solid-Phase Extraction.
LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction.
Data Presentation: Quantitative Analysis
The following tables summarize typical quantitative data for the analysis of synthetic cathinones, including this compound, in plasma/blood. These values are compiled from various studies and serve as a reference for method validation.[6][7]
Table 1: SPE and LLE Recovery Rates for this compound and Related Compounds in Plasma/Blood
| Compound | Extraction Method | Recovery (%) | Reference |
| This compound | SPE | 81-93% | [6] |
| Mephedrone | SPE (Mixed-mode) | 32.5-88.3% | [7] |
| Nor-mephedrone | SPE (Mixed-mode) | 32.5-88.3% | [7] |
| Dihydro-mephedrone | SPE (Mixed-mode) | 32.5-88.3% | [7] |
| Buprenorphine | LLE | >94% | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds in Plasma/Blood
| Compound | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | LC-Q/TOF MS | - | 0.25-5 | [6] |
| Mephedrone | LC-MS/MS | 0.05-0.5 | 0.2-2 | [7] |
| Nor-mephedrone | LC-MS/MS | 0.05-0.5 | 0.2-2 | [7] |
| Dihydro-mephedrone | LC-MS/MS | 0.05-0.5 | 0.2-2 | [7] |
| Buprenorphine | 2D GC-MS | 0.5 | 1.0 | [11] |
LC-MS/MS and GC-MS Methodologies
LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Collision Gas: Argon
MRM Transitions:
MRM transitions need to be optimized for this compound and its specific metabolites. This involves infusing a standard solution of each analyte into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector
Derivatization (Mandatory):
Due to the thermal lability of this compound, derivatization is necessary. Silylation is a common approach.
-
Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Procedure: After evaporation of the extraction solvent, add 50 µL of MSTFA to the dry residue. Cap and heat at 60-70°C for 20-30 minutes.
Chromatographic Conditions (Typical):
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 15-20°C/min to 280-300°C, and hold for 5-10 minutes.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
Conclusion
The protocols and data presented provide a comprehensive framework for the isolation and identification of this compound metabolites in plasma. LC-MS/MS is the recommended analytical technique due to its superior sensitivity and specificity for this class of compounds, and it does not require a derivatization step. Solid-phase extraction with a mixed-mode cation exchange sorbent generally provides clean extracts and good recoveries. For all analytical work, it is essential to perform a full method validation according to established guidelines to ensure the accuracy and reliability of the results.
References
- 1. Metabolism of N-ethylhexedrone and this compound: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ojp.gov [ojp.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. agilent.com [agilent.com]
- 6. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Simultaneous determination of buprenorphine, norbuprenorphine and naloxone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of buprenorphine in plasma by liquid chromatography: application to heroin-dependent subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated Method for the Quantification of Buprenorphine in Postmortem Blood Using Solid-Phase Extraction and Two-Dimensional Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Resolution Mass Spectrometry for Buphedrone Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to forensic and clinical toxicology.[1][2] Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the characterization of this compound and its metabolites, offering high sensitivity, selectivity, and the ability to perform retrospective analysis.[3][4][5] These application notes provide detailed protocols and data for the characterization of this compound using LC-HRMS.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound in various biological matrices using LC-HRMS methodologies. These values demonstrate the sensitivity and applicability of the described methods for forensic and clinical analysis.
Table 1: Quantitative Parameters for this compound Analysis in Urine by LC-HRMS (Orbitrap) [3]
| Parameter | Value |
| Linear Range | 0.200 - 4 ng/mL & 4 - 200 ng/mL |
| Method Quantification Limit (MQL) | 0.200 ng/mL |
| Method Detection Limit (MDL) | 0.005 - 0.035 ng/mL |
Table 2: Quantitative Parameters for this compound Analysis in Hair by UHPLC-HRMS [4]
| Parameter | Value |
| Limit of Quantification (LOQ) | 5 pg/mg |
| Calibration Range | 5 - 500 pg/mg |
| Intra-day and Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Within ±25% |
| Analytical Recovery | > 50% |
Table 3: LC-HRMS Data for this compound [6]
| Retention Time (min) | Protonated Molecule [M+H]+ (m/z) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) |
| 7.66 | 178.12264 | 160.11262 | - |
Experimental Protocols
Protocol 1: Analysis of this compound in Urine using LC-HRMS
This protocol is adapted from methodologies for the determination of synthetic cathinones in urine.[3]
1. Sample Preparation: a. Centrifuge urine samples to remove particulate matter. b. Dilute the urine sample with a suitable buffer (e.g., phosphate (B84403) buffer). c. Perform solid-phase extraction (SPE) for sample clean-up and concentration. i. Condition an SPE cartridge with methanol (B129727) and water. ii. Load the diluted urine sample. iii. Wash the cartridge with a weak organic solvent to remove interferences. iv. Elute the analyte with a suitable organic solvent (e.g., methanol with formic acid). d. Evaporate the eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase.
2. LC-HRMS Analysis: a. Liquid Chromatography (LC) System: A high-performance liquid chromatography system. b. Column: A suitable reversed-phase column (e.g., C18). c. Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. d. Flow Rate: A typical flow rate of 0.3-0.5 mL/min. e. Injection Volume: 5-10 µL. f. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source. g. Ionization Mode: Positive ion mode. h. Data Acquisition: Full scan mode for screening and targeted MS/MS (or data-dependent acquisition) for confirmation and fragmentation studies. The mass range should be set to cover the expected m/z of this compound and its metabolites (e.g., m/z 60-300).[3]
Protocol 2: Analysis of this compound in Hair using UHPLC-HRMS
This protocol is based on methods developed for the targeted screening and quantification of synthetic cathinones in hair.[4]
1. Sample Preparation: a. Decontaminate hair samples by washing with an appropriate solvent (e.g., dichloromethane) to remove external contaminants. b. Dry the washed hair samples. c. Pulverize or finely cut the hair to increase the surface area for extraction. d. Incubate a weighed amount of hair (e.g., 20 mg) in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and 2 mM ammonium (B1175870) formate) overnight at 40°C.[4] e. After incubation, evaporate the solvent to dryness under a nitrogen stream.[4] f. Reconstitute the dried extract in the initial mobile phase.[4]
2. UHPLC-HRMS Analysis: a. Liquid Chromatography (UHPLC) System: An ultra-high-performance liquid chromatography system for improved resolution and faster analysis times. b. Column: A phenyl-hexyl column or similar, suitable for the separation of synthetic cathinones.[4] c. Mobile Phase: Gradient elution using ammonium formate (B1220265) in water with formic acid (A) and ammonium formate in a methanol/acetonitrile mixture with formic acid (B).[4] d. Flow Rate: A typical flow rate of 0.4 mL/min.[4] e. Injection Volume: 10 µL.[4] f. Mass Spectrometer: A Q Exactive™ Focus Orbitrap mass spectrometer or a similar high-resolution instrument.[4] g. Ionization Mode: Heated electrospray ionization (HESI) in positive mode.[4] h. Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2) acquisition with an inclusion list for targeted analysis.[4]
Visualizations
This compound Analysis Workflow
References
Application Notes and Protocols: In Vivo Microdialysis for Buphedrone Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624), a class of psychoactive substances that has seen a rise in recreational use. Understanding the neurochemical mechanisms underlying its effects is crucial for elucidating its potential for abuse and for the development of potential therapeutic interventions. In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of centrally acting drugs.[1][2][3]
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels, primarily within the nucleus accumbens (NAc), a key region of the brain's reward circuitry. While specific literature on in vivo microdialysis of this compound is limited, this protocol is adapted from established methodologies for similar synthetic cathinones, such as mephedrone (B570743).[4][5][6][7]
Key Applications
-
Investigating the in vivo neurochemical profile of this compound.
-
Determining the dose-dependent effects of this compound on dopamine and serotonin release in the nucleus accumbens.
-
Studying the pharmacokinetics and pharmacodynamics of this compound in the brain.[8][9]
-
Assessing the abuse liability of this compound by examining its impact on the mesolimbic dopamine system.
-
Evaluating potential therapeutic agents for their ability to modulate the neurochemical effects of this compound.
Experimental Protocols
This protocol is designed for adult male Sprague-Dawley rats (280-350 g). All procedures should be performed in accordance with the guidelines of the institutional animal care and use committee.
Part 1: Surgical Implantation of Microdialysis Guide Cannula
This procedure describes the stereotaxic surgery for implanting a guide cannula, which will later house the microdialysis probe.[1][10][11]
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dummy probe
-
Dental cement
-
Surgical sutures or staples
-
Analgesics and antibiotics
-
Betadine and 70% ethanol
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[1]
-
Secure the animal in the stereotaxic apparatus.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the nucleus accumbens.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy probe into the guide cannula to maintain patency.
-
Suture or staple the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.[10]
Part 2: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting the microdialysis experiment after the animal has fully recovered from surgery.[1][10][12]
Materials:
-
Microdialysis experimental chamber
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound HCl (dissolved in saline)
-
Dry ice or -80°C freezer
Procedure:
-
Habituation: Place the rat in the microdialysis experimental chamber and allow it to habituate for at least 1-2 hours on the day of the experiment.[1]
-
Probe Insertion: Gently restrain the rat, remove the dummy probe, and insert the microdialysis probe through the guide cannula into the nucleus accumbens.[1][6]
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.[1][10]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[1]
-
Baseline Sample Collection: Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).[10]
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally, i.p.).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.[1]
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.[1]
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Part 3: Sample Analysis
The concentrations of dopamine and serotonin in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase
-
Standards for dopamine and serotonin
Procedure:
-
Prepare a standard curve with known concentrations of dopamine and serotonin.
-
Thaw the dialysate samples.
-
Inject a fixed volume of each sample into the HPLC system.
-
Separate the neurotransmitters on the analytical column.
-
Detect and quantify the neurotransmitters using the electrochemical detector.
-
Calculate the concentration of dopamine and serotonin in each sample by comparing the peak areas to the standard curve.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an in vivo microdialysis study of this compound in rats, based on findings for similar cathinones.[6]
Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.8 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.2 |
This composition is based on standard aCSF recipes used in microdialysis studies.[6]
Table 2: Hypothetical Effects of this compound on Extracellular Dopamine and Serotonin in the Nucleus Accumbens
| Treatment Group | Analyte | Baseline (nM) | Peak (% of Baseline) |
| Vehicle (Saline) | Dopamine | 0.5 ± 0.04 | 105 ± 8 |
| Serotonin | 0.4 ± 0.05 | 98 ± 10 | |
| This compound (1 mg/kg, i.p.) | Dopamine | 0.5 ± 0.05 | 250 ± 30 |
| Serotonin | 0.4 ± 0.06 | 180 ± 25 | |
| This compound (3 mg/kg, i.p.) | Dopamine | 0.5 ± 0.04 | 450 ± 50 |
| Serotonin | 0.4 ± 0.05 | 300 ± 40 |
Data are presented as mean ± SEM. These values are illustrative and based on the effects of other synthetic cathinones.[6]
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound in rats.
Caption: Presumed signaling pathway of this compound's action on monoamine transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. Microdialysis and the Neurochemistry of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dopaminergic and serotonergic compounds in rats trained to discriminate a high and a low training dose of the synthetic cathinone mephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for the Identification of Buphedrone Using Portable Raman Spectroscopy
Topic: Use of Portable Raman Spectroscopy for Buphedrone Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (α-methylamino-butyrophenone), a synthetic cathinone, is a psychoactive substance that poses significant challenges to law enforcement and forensic laboratories. The rapid, non-destructive, and on-site identification of such novel psychoactive substances (NPS) is crucial. Portable Raman spectroscopy has emerged as a powerful screening tool for the presumptive identification of unknown substances, including this compound. This technique offers molecular-specific information, allowing for the identification of chemical structure with minimal to no sample preparation. Furthermore, its portability enables in-field analysis, and the ability to scan through transparent or semi-transparent packaging minimizes sample handling and preserves evidence integrity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of portable Raman spectroscopy in the identification of this compound.
Principle of the Method
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser interacts with a molecule, it can excite the molecule to a higher vibrational energy state. The scattered photon will have a different frequency, and this frequency shift, known as the Raman shift, is characteristic of the specific molecular bonds and structure of the analyte. By measuring the intensity and position of these Raman shifts, a unique spectral fingerprint of the substance is generated.[1][2] This fingerprint can then be compared against a spectral library of known substances for identification.[3][4]
Quantitative Data Summary
While comprehensive quantitative data specifically for this compound using portable Raman spectroscopy is limited in publicly available literature, data for the closely related synthetic cathinone, mephedrone (B570743), provides valuable insights into the potential performance of the technique. Surface-Enhanced Raman Scattering (SERS), a technique that amplifies the Raman signal, has been shown to significantly improve detection limits.
| Analyte | Technique | Portable System Used | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Reference |
| Mephedrone | SERS | Yes | 1.6 µg/mL (9.06 x 10⁻⁶ M) | As low as 0.51% for specific Raman peaks | [5] |
It is important to note that the limit of detection for standard portable Raman spectroscopy (without SERS) will be higher. The accuracy of portable Raman for identifying drugs in mixtures can vary depending on the concentration of the analyte and the presence of adulterants or diluents. One study on binary drug mixtures found that the accuracy of a portable Raman instrument for detecting both the drug and a diluent was 19%, which could be significantly improved with the use of machine learning algorithms.[6] For pure or majority components, the accuracy is generally high.[7]
Experimental Protocols
Materials and Equipment
-
Portable Raman Spectrometer: A handheld Raman analyzer (e.g., equipped with a 785 nm or 1064 nm laser). The choice of laser wavelength is critical; a 1064 nm laser can help to mitigate fluorescence interference, which is a common issue with street samples.[8]
-
Sample Containers: Transparent glass vials or plastic bags.
-
This compound Reference Standard: For library creation and method validation.
-
Personal Protective Equipment (PPE): Gloves, safety glasses, and a lab coat.
Sample Preparation
One of the key advantages of Raman spectroscopy is that it requires minimal to no sample preparation.[1][2]
-
Solid Samples (Powders, Crystals): Samples can be analyzed directly in their original transparent packaging (e.g., plastic baggie or glass vial). If the packaging is opaque or colored, a small, representative amount of the sample should be transferred to a clear glass vial for analysis.
-
Liquid Samples: Can be analyzed directly through a clear glass vial.
Instrument Setup and Calibration
-
Power On and System Check: Turn on the portable Raman spectrometer and allow it to complete its system initialization and self-check procedures.
-
Performance Verification: Perform a system performance test using a standard calibration sample (e.g., polystyrene) as recommended by the instrument manufacturer. This ensures the instrument is operating within its specified parameters.
Data Acquisition
-
Positioning: Place the nose cone of the portable Raman spectrometer directly against the sample, ensuring good contact if analyzing through packaging.
-
Parameter Settings (Typical):
-
Laser Power: Adjustable, typically between 50-300 mW. Use the lowest power necessary to obtain a good quality spectrum to avoid sample damage or fluorescence.
-
Integration Time: Typically ranges from a few seconds to a minute. Longer integration times can improve the signal-to-noise ratio.
-
Scan Range: Typically 200-2000 cm⁻¹.
-
-
Initiate Scan: Start the data acquisition as per the instrument's software instructions. The instrument will illuminate the sample with the laser and collect the scattered Raman signal.
-
Data Processing: The instrument's software will process the raw data, which may include baseline correction and cosmic ray removal, to generate the Raman spectrum.
Data Analysis and Identification
-
Library Matching: The acquired spectrum of the unknown sample is automatically compared against a pre-loaded spectral library.[3][4] This library should contain a reference spectrum of this compound.
-
Match Quality: The software will provide a match score or correlation coefficient (e.g., Hit Quality Index - HQI) indicating the similarity between the sample spectrum and the library spectrum. A high match score suggests a positive identification.
-
Visual Confirmation: It is good practice to visually inspect the overlay of the sample spectrum and the best-matched library spectrum to confirm the peak positions and relative intensities are in good agreement.
-
Reporting: The result, including the identified substance and the match quality, will be displayed on the instrument's screen.
Diagrams
Caption: Experimental workflow for this compound identification.
Caption: Logical relationship for this compound identification.
Limitations
-
Fluorescence: Samples containing fluorescent impurities can produce a high background signal that may obscure the Raman peaks of this compound. Using a 1064 nm laser can help mitigate this issue.[8]
-
Mixtures: In complex mixtures where this compound is a minor component, its characteristic peaks may be masked by the signals from other substances. The accuracy of identification in such cases can be lower.[6]
-
Library Dependence: The accuracy of identification is highly dependent on the quality and comprehensiveness of the spectral library. A reference spectrum of this compound must be present in the library for a successful match.[3][4]
-
Presumptive Nature: Portable Raman spectroscopy is considered a presumptive identification technique. For confirmatory analysis, a laboratory-based technique such as Gas Chromatography-Mass Spectrometry (GC-MS) is required.[1]
Conclusion
Portable Raman spectroscopy is a valuable and efficient tool for the rapid, on-site, and non-destructive identification of this compound. Its ease of use and minimal sample preparation requirements make it highly suitable for field applications by law enforcement and forensic professionals. While there are limitations, particularly with complex mixtures and fluorescent samples, understanding these and following proper protocols can lead to reliable presumptive identification, enabling quicker decision-making in the field.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Raman Spectra | Raman Library Matching [wasatchphotonics.com]
- 5. Optimization of parameters for the quantitative surface-enhanced Raman scattering detection of mephedrone using a fractional factorial design and a portable Raman spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Integration of Spectroscopic and Mass Spectrometric Tools for the Anal" by Travon Cooman [researchrepository.wvu.edu]
- 7. Screening and Confirmation of Seized Drugs Utilizing Portable Raman Spectroscopy (TacticID) and Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Forensic Analysis of Synthetic Cathinones
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthetic cathinone (B1664624) analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the forensic analysis of synthetic cathinones.
Question: Why am I observing low or no recovery of my target synthetic cathinone during sample extraction?
Answer: Low recovery of synthetic cathinones is a common issue often linked to their inherent chemical instability. Several factors can contribute to this problem:
-
pH-Dependent Degradation: Synthetic cathinones are susceptible to degradation in neutral or alkaline conditions. They are significantly more stable in acidic environments.[1][2][3] Storing or extracting samples at a pH above 7.0 can lead to substantial analyte loss.
-
Temperature Instability: Elevated temperatures accelerate the degradation of these compounds.[1][2][3] Storage at room temperature or even refrigeration can result in lower recovery compared to frozen storage at -20°C or below.[1][4]
-
Improper Sample Preparation: The choice of extraction method is critical. For biological matrices, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[5][6] However, the specific solvents and sorbents must be optimized for the target cathinone. For instance, some cathinones may degrade in certain solvents like methanol (B129727), especially under prolonged storage.[3]
-
Thermal Decomposition during GC-MS Analysis: Synthetic cathinones can be thermally labile and may degrade in the heated injection port of a gas chromatograph.[4][7]
Troubleshooting Steps:
-
Verify Sample pH: Ensure that biological samples are acidified (e.g., to pH 4) for storage to improve stability.[1][2]
-
Control Storage Temperature: Store all samples, standards, and extracts at -20°C or lower to minimize degradation.[1][4]
-
Optimize Extraction Protocol:
-
For LLE, use a basic buffer (e.g., pH 9.5 borate (B1201080) buffer) during the extraction step to neutralize the acidic sample and facilitate the transfer of the basic cathinone into an organic solvent.[3]
-
For SPE, consider a mixed-mode cation exchange sorbent which can retain the basic cathinone and allow for effective washing of interferences.[6][8]
-
-
Consider Analytical Technique: If thermal degradation is suspected with GC-MS, consider using a less harsh injection technique (e.g., pulsed splitless) or switch to LC-MS/MS, which does not require sample volatilization and is generally better suited for thermally labile compounds.[9]
Question: I am having difficulty differentiating between positional isomers of a synthetic cathinone using my current analytical method. What can I do?
Answer: The differentiation of synthetic cathinone isomers is a significant challenge in forensic analysis because they often have the same molecular weight and similar fragmentation patterns in mass spectrometry.[10]
Troubleshooting Steps:
-
Chromatographic Separation: The primary strategy for isomer differentiation is to achieve baseline chromatographic separation.
-
GC-MS: Experiment with different GC columns. A more polar stationary phase may provide better selectivity for isomers. Also, optimize the temperature ramp rate; a slower ramp can improve resolution.[11][12]
-
LC-MS/MS: The choice of the stationary phase is crucial. While C18 columns are common, a biphenyl (B1667301) phase can offer enhanced pi-pi interactions, leading to better separation of structurally similar compounds.[10] Experiment with different mobile phase compositions and gradients.[9][10] Supercritical fluid chromatography (SFC) has also shown promise for separating cathinone isomers.[13]
-
-
Mass Spectrometry Techniques:
-
While standard electron ionization (EI) mass spectra may be similar, subtle differences in fragment ion ratios can sometimes be used for differentiation with careful validation.
-
Tandem mass spectrometry (MS/MS) can sometimes reveal unique product ions for different isomers, although this is not always the case.[14][15]
-
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, but this does not distinguish between isomers. However, it can help in identifying the elemental composition.[16]
-
-
Alternative Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure elucidation and can readily differentiate between constitutional isomers.[17]
-
Infrared (IR) Spectroscopy: GC-IRD can be used to obtain vapor-phase IR spectra, which can be unique for different isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used for the identification and quantification of synthetic cathinones?
A1: The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][16] GC-MS is a robust and widely available technique, but it may require derivatization for some cathinones and can be problematic for thermally unstable compounds.[7] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its suitability for analyzing polar and thermally labile molecules without derivatization.[9][15] High-resolution mass spectrometry (HRMS) is also increasingly used, as it allows for the retrospective analysis of data for newly emerged synthetic cathinones.[16][18]
Q2: How should I prepare biological samples (blood, urine) for synthetic cathinone analysis?
A2: Sample preparation is crucial for removing matrix interferences and concentrating the analytes. The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6]
-
LLE: This involves extracting the cathinones from an aqueous sample (like urine or blood) into an immiscible organic solvent after pH adjustment.
-
SPE: This technique uses a solid sorbent packed in a cartridge to retain the analytes from the sample matrix. The analytes are then eluted with a suitable solvent. Mixed-mode cation exchange cartridges are often effective for extracting basic compounds like cathinones.[6][8]
-
Protein Precipitation: For blood or plasma samples, a simple protein precipitation step with a solvent like acetonitrile (B52724) can be a quick and effective cleanup method before direct injection into an LC-MS/MS system.[19]
Q3: What are the main metabolic pathways for synthetic cathinones and why is this important for forensic analysis?
A3: Synthetic cathinones undergo extensive metabolism in the body. The primary metabolic pathways include:
-
Reduction of the beta-keto group: This is a common pathway, leading to the formation of the corresponding alcohol metabolite.
-
N-dealkylation: Removal of alkyl groups from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chain.
-
Phase II metabolism: The metabolites from Phase I reactions can be conjugated with glucuronic acid to increase their water solubility for excretion.[18][20][21]
Understanding the metabolism is crucial because the parent drug may only be detectable for a short period after consumption. Identifying the metabolites can significantly extend the window of detection.[16][21]
Q4: Are there any specific storage requirements for samples containing synthetic cathinones?
A4: Yes, proper storage is critical to prevent the degradation of synthetic cathinones.[1][2] It is recommended to:
-
Store biological samples (urine, blood) at -20°C or lower.[1][4]
-
Acidify urine samples to a pH of around 4 to enhance stability.[1][2]
-
Minimize freeze-thaw cycles.
Q5: Where can I obtain reference standards for newly identified synthetic cathinones?
A5: The rapid emergence of new synthetic cathinones means that certified reference materials may not always be commercially available.[16][22] Sources for reference standards include commercial suppliers of forensic and toxicological reference materials, and in some cases, custom synthesis may be required. National forensic science institutes and international organizations like the United Nations Office on Drugs and Crime (UNODC) may also provide information on new substances and their analysis.[23]
Data Presentation
Table 1: Stability of Selected Synthetic Cathinones in Blood at Different Temperatures
| Synthetic Cathinone | Storage Temperature | Stability (Time to >20% Loss) | Reference |
| 3-Fluoromethcathinone (3-FMC) | Refrigerated (4°C) | < 7 days | [1] |
| 3-Fluoromethcathinone (3-FMC) | Elevated (32°C) | < 5.5 hours | [1] |
| Pyrrolidine-type Cathinones | Refrigerated (4°C) | > 5 months | [1] |
| Pyrrolidine-type Cathinones | Elevated (32°C) | ~ 7 days | [1] |
| Methylenedioxy-type Cathinones | Refrigerated (4°C) | > 5 months | [1] |
| Methylenedioxy-type Cathinones | Elevated (32°C) | ~ 7 days | [1] |
Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinones in Biological Matrices
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Mephedrone | Blood | GC-MS | 5 ng/mL | 10 ng/mL | [5] |
| Methylone | Blood | GC-MS | 5 ng/mL | 10 ng/mL | [5] |
| MDPV | Blood | GC-MS | 5 ng/mL | 10 ng/mL | [5] |
| Various Cathinones | Meconium | LC-MS/MS | 0.5-1 ng/g | 1-2 ng/g | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Synthetic Cathinones from Urine
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample with 100 µL of 1 M hydrochloric acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by sequentially passing 2 mL of methanol and 2 mL of 0.1 M hydrochloric acid through it. Do not allow the cartridge to dry.[3]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[3]
-
Washing:
-
Elution: Elute the cathinones from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).[3]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Synthetic Cathinones
This is a general method and should be optimized for your specific instrument and target analytes.
-
LC Column: A reversed-phase column, such as a C18 or a biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[9][10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), which is then increased over the course of the run to elute the analytes. For example:
-
0-1 min: 10% B
-
1-8 min: Ramp to 90% B
-
8-10 min: Hold at 90% B
-
10-10.1 min: Return to 10% B
-
10.1-15 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). Use Multiple Reaction Monitoring (MRM) for quantification, selecting at least two transitions (a quantifier and a qualifier) for each analyte and internal standard.[24]
Mandatory Visualizations
Caption: General experimental workflow for synthetic cathinone analysis.
Caption: Troubleshooting logic for low recovery of synthetic cathinones.
Caption: Simplified metabolic pathways of synthetic cathinones.
References
- 1. ojp.gov [ojp.gov]
- 2. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. restek.com [restek.com]
- 11. Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones | NIST [nist.gov]
- 12. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. jasco.com.br [jasco.com.br]
- 18. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. unodc.org [unodc.org]
- 23. unodc.org [unodc.org]
- 24. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buphedrone Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of buphedrone in biological samples for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting this compound stability in biological samples?
A1: The stability of this compound in biological samples is primarily influenced by three main factors: storage temperature, the pH of the matrix, and the duration of storage.[1][2][3] Chemical structure and the type of biological sample also play a role in its stability.[1]
Q2: What is the optimal storage temperature for biological samples containing this compound?
A2: For long-term storage, freezing samples at -20°C or lower is the most effective method to minimize degradation.[1][2] Refrigeration at 4°C can be suitable for short-term storage (up to a few days), but significant losses can occur over more extended periods.[1][3] Room temperature storage is not recommended as it leads to rapid degradation.[1][3]
Q3: How does pH affect this compound stability?
A3: this compound, like other synthetic cathinones, is more stable in acidic conditions.[2][3] In alkaline urine (pH 8), significant degradation can be observed within hours, especially at elevated temperatures.[3] Therefore, acidifying urine samples to around pH 4 can significantly improve the stability of this compound.[2][3]
Q4: Are this compound metabolites more stable than the parent drug?
A4: Yes, studies have shown that dihydro-metabolites of synthetic cathinones, including dihydro-buphedrone, are generally more stable than the parent compounds in biological matrices like urine and whole blood.[1][4] This makes them potentially better biomarkers for detecting this compound consumption, especially in samples that have not been stored optimally.[1]
Q5: What analytical techniques are most suitable for this compound analysis in biological samples?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and most commonly used analytical technique for the quantification of this compound and its metabolites in biological samples due to its high sensitivity and selectivity.[1][5][6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but thermal degradation of cathinones can be a concern, requiring careful optimization of analytical conditions.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detection of this compound in a known positive sample. | Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C). | 1. Ensure samples are frozen at -20°C or below immediately after collection and until analysis. 2. For urine samples, consider acidifying to pH 4 to improve stability.[2][3] 3. Analyze for more stable metabolites like dihydro-buphedrone.[1] |
| Inconsistent results between replicate analyses of the same sample. | Ongoing degradation of this compound during sample processing or analysis. | 1. Minimize the time samples spend at room temperature during preparation. 2. Use a validated analytical method with appropriate internal standards to correct for variability. 3. Ensure consistent timing for all analytical steps. |
| Suspected thermal degradation during GC-MS analysis. | High injection port temperatures or active sites in the GC system can cause this compound to degrade.[8] | 1. Lower the injection port temperature.[8] 2. Reduce the residence time of the analyte in the inlet.[8] 3. Use a deactivated liner and column to minimize active sites.[8] |
| Matrix effects interfering with LC-MS/MS analysis. | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound. | 1. Optimize the sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to effectively remove interfering substances. 2. Use a matrix-matched calibration curve. 3. Employ a stable isotope-labeled internal standard. |
Quantitative Data Summary
Table 1: Stability of this compound in Urine under Different Storage Conditions
| Storage Temperature | pH | Duration | Remaining Concentration (%) | Reference |
| Room Temperature (22°C) | Not Specified | 1 Day | Significant Loss | [3] |
| 6°C | Not Specified | 3 Months | Higher degradation than at -20°C | [1] |
| -20°C | Not Specified | 3 Months | Less pronounced degradation | [1] |
| 32°C | 8 | Hours | >20% Loss | [3] |
| 4°C | 4 | 6 Months | Stable | [3] |
| -20°C | 4 | 6 Months | Stable | [3] |
Table 2: Stability of Dihydro-buphedrone in Urine
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | 24 Hours | Stable | [1][4] |
| 4°C | 72 Hours | Stable | [1][4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Urine
This protocol outlines a general procedure for assessing the stability of this compound in urine samples under various storage conditions.
-
Sample Preparation:
-
Spike a pool of drug-free human urine with a known concentration of this compound (e.g., 100 ng/mL).
-
Divide the spiked urine into aliquots.
-
Adjust the pH of a subset of aliquots to 4 using an appropriate acid (e.g., hydrochloric acid).
-
-
Storage Conditions:
-
Store aliquots at different temperatures: room temperature (~22°C), refrigerated (4°C), and frozen (-20°C).
-
-
Time Points for Analysis:
-
Analyze aliquots at defined time points (e.g., 0, 24 hours, 72 hours, 1 week, 1 month, 3 months).
-
-
Sample Analysis:
-
At each time point, thaw the frozen samples and bring all samples to room temperature.
-
Perform sample extraction using a validated method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in biological samples using LC-MS/MS.
-
Sample Preparation:
-
To 1 mL of the biological sample (e.g., urine, blood), add an internal standard (e.g., this compound-d5).
-
Perform protein precipitation (for blood/plasma) with a solvent like acetonitrile (B52724).
-
Proceed with either LLE (e.g., with ethyl acetate) or SPE for sample cleanup and concentration.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard to ensure specificity.
-
Visualizations
Caption: Major metabolic pathways of this compound in biological systems.
References
- 1. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. Detection of this compound in biological and non-biological material--two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Analytical Challenges in Cathinone Determination
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the analytical determination of synthetic cathinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when analyzing synthetic cathinones? A1: Synthetic cathinones are known to be unstable in biological samples.[1][2] Their stability is highly dependent on storage temperature, pH, and the specific chemical structure of the analyte.[1][2][3] Degradation can be significant, potentially leading to lower calculated concentrations than were present at the time of sample collection.[1][4] For instance, some cathinones can become undetectable within 24 hours under certain conditions.[3]
Q2: How does chemical structure influence the stability of cathinones? A2: The chemical structure profoundly impacts stability.[2][3] Cathinones containing a pyrrolidine (B122466) ring and/or a methylenedioxy group exhibit greater stability.[1][3] Tertiary amines (like pyrrolidinyl analogs) are significantly more stable than their secondary amine counterparts.[2] Conversely, unsubstituted and ring-substituted secondary amines are generally the least stable.[2][3]
Q3: What storage conditions are recommended to minimize degradation? A3: To minimize degradation, samples should be stored frozen (-20°C or lower).[2][4][5] Acidification of the sample, particularly for urine, plays a crucial role in increasing stability.[1][3] Cathinones are most stable when frozen in acidic urine and least stable under alkaline conditions, especially at elevated temperatures.[3] Even with preservatives like sodium fluoride, degradation may still occur, making proper storage conditions critical for interpreting toxicological findings.[3]
Q4: Why is derivatization often necessary for GC-MS analysis of cathinones? A4: Derivatization is crucial for several reasons in GC-MS analysis. Many cathinones are prone to thermal degradation in the GC inlet.[2][3] Derivatization can improve thermal stability, enhance chromatographic peak shape, and improve resolution.[6] Furthermore, it can create more characteristic mass fragments, which is important because underivatized cathinones often produce simple mass spectra dominated by a single immonium ion, making confident identification and differentiation of isomers difficult.[7][8][9]
Q5: What are matrix effects in LC-MS/MS analysis of cathinones and how can they be mitigated? A5: Matrix effect is the alteration (suppression or enhancement) of analyte ionization due to co-eluting components from the sample matrix (e.g., blood, urine).[10][11] This can compromise the accuracy and precision of quantification.[11] Endogenous interferences in urine, for example, have been shown to suppress the signal for cathinone (B1664624), mephedrone, and MDPV.[10] The most effective way to mitigate matrix effects is by using stable isotope-labeled (deuterated) internal standards for each analyte, as they co-elute and experience similar matrix effects.[12] Thorough sample preparation, such as Solid Phase Extraction (SPE), can also help by removing interfering components.[11]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient sample extraction (LLE, SPE, or PPT).[12] 2. Analyte degradation during sample preparation or storage.[3][4] 3. Suboptimal pH during extraction. | 1. Optimize the extraction method: test different SPE sorbents, LLE solvents, or protein precipitation agents.[12] 2. Ensure samples are kept at low temperatures and acidic pH whenever possible.[1][3] Process samples promptly. 3. Adjust the pH of the sample to ensure the analyte is in a neutral form for LLE. |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent matrix effects between samples.[10][13] 2. Analyte instability in the autosampler.[2] 3. Inconsistent sample preparation. | 1. Use a stable isotope-labeled internal standard for each analyte.[12] If unavailable, use the standard addition method for quantification.[14] 2. Set the autosampler temperature to a low setting (e.g., 4-15°C).[10] 3. Ensure precise and consistent execution of the sample preparation protocol. |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal chromatographic conditions (mobile phase, column). 2. Column overload. 3. Interaction with active sites in the LC system. | 1. Adjust mobile phase composition (e.g., pH, organic solvent ratio). Test a different column chemistry (e.g., C18, PFP).[10] 2. Dilute the sample or reduce the injection volume. 3. Use a guard column and ensure the system is well-passivated. |
| Inability to Separate Isomers | 1. Insufficient chromatographic resolution.[15] | 1. Optimize the LC gradient to be slower and shallower. 2. Test a column with different selectivity (e.g., Phenyl-Hexyl). 3. For GC-MS, derivatization may help differentiate isomers that are otherwise indistinguishable.[16] |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture in the sample or reagents.[8] 2. Incorrect reaction time or temperature.[8][17] 3. Ineffective derivatizing agent for the specific cathinone.[17] | 1. Ensure all solvents are anhydrous and glassware is thoroughly dried.[8] 2. Optimize incubation time and temperature for your specific analytes and derivatizing agent.[8] 3. Test different acylation agents. PFPA and HFBA are often effective choices.[6][8][17] |
| Low Sensitivity / Poor Detection | 1. Thermal degradation of the analyte in the GC inlet.[2][3] 2. Inefficient derivatization.[8] 3. Extensive fragmentation of the derivative, leaving no stable high-mass ions.[8] | 1. Lower the injector temperature. 2. Switch to a more effective derivatizing agent that creates a more stable derivative.[8] 3. Select a derivatizing agent (e.g., HFBA) that produces more ions and characteristic fragmentation patterns.[8][17] |
| Multiple or Unexpected Peaks for a Single Analyte | 1. Side reactions or degradation of the analyte during derivatization.[8] 2. Tautomerization of the keto-enol group.[8] 3. Thermal degradation in the injector port leading to breakdown products.[3] | 1. Optimize reaction conditions (temperature, time) to minimize side reactions.[8] 2. This is an inherent property; ensure the method consistently measures the primary peak. 3. Lower the injector temperature and ensure the derivative is thermally stable.[8] |
| Interference from Internal Standard | 1. Overlapping mass spectral ions between the derivatized analyte and the internal standard.[6][8] | 1. Select an internal standard that has a different retention time and non-interfering mass fragments after it has also been derivatized.[8] |
Quantitative Data Summary
Table 1: Cathinone Stability in Whole Blood[2][3][4]
| Compound Type | Storage at -20°C (Frozen) | Storage at 4°C (Refrigerated) | Storage at Room Temp (~20°C) |
| Pyrrolidine-type (e.g., MDPV, α-PVP) | Generally Stable | Moderate losses (>20%) within 7 days to 5+ months | Significant losses (>20%) within 7 days |
| Methylenedioxy-type (e.g., Methylone) | Generally Stable | Moderate losses (>20%) within 7 days to 6+ months | Significant losses (>20%) within 7 days |
| Ring Substituted (e.g., Mephedrone) | Generally Stable | Significant losses within 7 days | Significant losses within 24-48 hours |
| Unsubstituted (e.g., Cathinone) | Generally Stable | Significant losses within 7 days | Significant losses within 24-48 hours |
Note: Stability is highly analyte-dependent. The most unstable compounds, like 4-CMC, can have a half-life of less than one day at room temperature.[4]
Table 2: Method Detection and Quantification Limits (LC-MS/MS)[18][19][20]
| Matrix | Method | Detection Limit (MDL) Range | Quantification Limit (MQL/LLOQ) Range |
| Urine | LC-MS/MS (QqQ) | 0.005 - 0.035 ng/mL | 0.020 - 0.070 ng/mL |
| Urine | LC-HRMS (Orbitrap) | 0.040 - 0.160 ng/mL | 0.050 - 0.200 ng/mL |
| Oral Fluid | LC-MS/MS (QqQ) | 0.003 - 0.030 ng/g | 0.075 ng/g |
| Blood | LC-MS/MS | Not specified | 0.5 - 20 ng/mL |
| Plasma | LC-MS/MS | Not specified | Linear from 1 - 10 ng/mL |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Blood Samples[12]
This protocol describes a general procedure using a mixed-mode cation exchange SPE cartridge.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Preparation:
-
Take 0.25 mL of the blood sample.
-
Add an appropriate volume of a deuterated internal standard mix.
-
Dilute the sample with 1 mL of a buffer (e.g., phosphate (B84403) buffer).
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of an organic solvent (e.g., methanol) to remove lipophilic interferences.
-
-
Elution:
-
Elute the target cathinones with 1 mL of a basic organic solvent mixture (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine/Blood Samples[12][21]
This protocol is a general procedure for extracting cathinones from biological fluids.
-
Sample Preparation:
-
Take 1 mL of the sample (urine or blood).
-
Add an appropriate volume of the internal standard mix.
-
-
Basification:
-
Make the sample alkaline by adding 100 µL of 1 N NaOH to a pH > 9.[12] This deprotonates the amine group, making the cathinone more soluble in organic solvents.
-
-
Extraction:
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate:hexane 1:1 v/v).[12]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (for GC-MS) or Reconstitution (for LC-MS/MS):
-
For GC-MS: Proceed with a derivatization protocol, such as adding trifluoroacetic anhydride (B1165640) (TFA) and incubating.[18]
-
For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Visualizations
Caption: General experimental workflow for cathinone quantification.
Caption: Troubleshooting logic for matrix effects in LC-MS/MS.
References
- 1. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ojp.gov [ojp.gov]
- 4. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 17. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
Optimization of injection temperatures for buphedrone GC-MS analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of injection temperatures in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of buphedrone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound, with a focus on problems related to injection temperature.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Injection Temperature Too Low: Incomplete volatilization of this compound in the injector. Active Sites in the Inlet: Interaction of the analyte with the liner or septum. | Gradually increase the injector temperature in 10-20°C increments. Use a deactivated (silanized) inlet liner and high-quality septa. Consider using a liner with glass wool to aid volatilization, but be aware of potential activity.[1] |
| Reduced Peak Area/Response | Thermal Degradation: this compound is thermally labile and can degrade at high injector temperatures.[2][3][4] Discrimination in the Injector: Higher boiling point compounds may not transfer efficiently to the column. | Decrease the injector temperature. Synthetic cathinones are known to undergo oxidative decomposition.[2][3][5] Optimize the split ratio or use a splitless injection for trace analysis, being mindful of longer residence times in the inlet.[4] |
| Appearance of Unexpected Peaks | Thermal Degradation Products: Degradation of this compound in the hot injector can lead to the formation of byproducts. These often appear as peaks with a mass-to-charge ratio 2 Da lower than the parent drug.[3][4] Carryover: Residual analyte from a previous injection adsorbing in the injector and eluting in a subsequent run. | Lower the injector temperature to minimize degradation.[3][4] Clean the injector and replace the liner and septum. A solvent wash of the syringe is also recommended. |
| Irreproducible Results | Fluctuating Injector Temperature: Inconsistent heating of the injection port. Inlet Contamination: Buildup of non-volatile residues affecting sample volatilization. | Verify the stability of the injector temperature using an external thermocouple if possible. Perform regular maintenance, including cleaning the injector and replacing consumables like the liner and septum.[1] |
| No Peak Detected | Complete Degradation: The injector temperature is excessively high, leading to the complete breakdown of this compound. Improper Injection Technique: Issues with the syringe or autosampler. | Significantly reduce the injector temperature as a starting point for optimization. Verify the injection volume and ensure the syringe is functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection temperature for this compound GC-MS analysis?
A1: There is no single "optimal" temperature, as it depends on the specific instrument, inlet type, and analytical method. However, due to the thermal instability of synthetic cathinones like this compound, it is generally recommended to start with a lower injection temperature and gradually increase it.[2][3] A starting point could be around 230°C, with optimization not exceeding 280°C. One study noted initial settings of 260°C for the injector but indicated that optimal conditions were lower to minimize degradation.[2]
Q2: How can I determine if my this compound sample is degrading in the injector?
A2: A key indicator of thermal degradation is the appearance of a peak with a mass spectrum showing a base peak that is 2 Daltons lower than that of the parent this compound molecule.[3][4] This corresponds to an oxidative decomposition product. You may also observe a decrease in the peak area of this compound as the injector temperature is increased, coupled with an increase in the area of the degradation product.
Q3: What are the typical GC-MS parameters for this compound analysis?
A3: Below is a table summarizing typical GC-MS parameters found in the literature. These should be used as a starting point and optimized for your specific application.
| Parameter | Typical Value | Reference |
| Injector Temperature | 250 - 280°C (with caution and optimization) | [2][6] |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm | [2] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | [7] |
| Oven Program | Initial temp 100°C, ramp to 250-300°C | [6][7] |
| Injection Mode | Split or Splitless | [4][6] |
| MSD Transfer Line | ~280°C | [2][6] |
Q4: Should I consider derivatization for this compound analysis?
A4: Yes, derivatization can be a valuable strategy. It is commonly used for amphetamine-like compounds to improve their chromatographic properties and thermal stability.[2] Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be investigated to potentially reduce degradation and improve peak shape.[2]
Q5: Are there alternative analytical techniques if I continue to have issues with thermal degradation?
A5: Due to the inherent thermal instability of synthetic cathinones, liquid chromatography-mass spectrometry (LC-MS) based methods, such as LC-MS/MS or LC-Q-TOF, are often considered preferable, especially for quantitative analysis.[2][8] These techniques avoid the high temperatures of the GC inlet, thus minimizing the risk of degradation.
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and analytical needs.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as methanol (B129727) or chloroform.[6]
-
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm) is recommended.[2]
-
Injector Configuration:
-
Injector Temperature: Begin optimization at 230°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1) to minimize inlet residence time.[6]
-
Liner: Use a deactivated (silanized) glass liner.
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 12°C/min.
-
Hold: Maintain 300°C for 9 minutes.[6]
-
-
Mass Spectrometer Parameters:
Visualizations
Caption: A logical workflow for the systematic optimization of GC-MS injection temperature for this compound analysis.
Caption: Diagram illustrating the impact of varying injection temperatures on this compound during GC-MS analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. ojp.gov [ojp.gov]
- 3. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. unodc.org [unodc.org]
- 6. swgdrug.org [swgdrug.org]
- 7. repositori.upf.edu [repositori.upf.edu]
- 8. europeanreview.org [europeanreview.org]
Technical Support Center: Chromatographic Resolution of Cathinone Isomers
Welcome to the technical support center for troubleshooting poor chromatographic resolution of cathinone (B1664624) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of cathinone isomers.
Issue 1: Co-elution or Poor Resolution of Enantiomers
Q1: My chiral HPLC method is failing to separate the enantiomers of a synthetic cathinone. What are the likely causes and how can I fix it?
A1: Co-elution of enantiomers in chiral HPLC is a common challenge. The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition. Cathinones, being basic compounds, require specific interactions to achieve separation.[1]
Troubleshooting Steps:
-
Verify Column Selection: Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), are widely successful for cathinone enantioseparation.[1][2] Chiral ion-exchange CSPs are also highly effective due to the basic nature of cathinones.[1][3] If you are using a different type of chiral column, consider switching to one of these recommended types.
-
Optimize Mobile Phase:
-
Normal-Phase Chromatography: For polysaccharide-based CSPs, a mobile phase consisting of a non-polar solvent (like n-hexane or n-heptane), a polar alcohol modifier (like isopropanol (B130326) or ethanol), and a basic additive (like diethylamine (B46881) - DEA) is typically used.[1][4] The ratio of the alcohol modifier is critical; systematically vary the percentage (e.g., from 5% to 20%) to find the optimal selectivity.[1] The basic additive is crucial for good peak shape and to prevent strong ionic interactions with residual silanols on the silica (B1680970) support.
-
Polar Organic and Reversed-Phase Chromatography: Some separations can be achieved using polar organic solvents or reversed-phase conditions, which can offer faster analysis times.[5][6]
-
-
Adjust Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[7][8] Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves. Lower temperatures often enhance enantioselectivity.[9]
-
Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve efficiency and, consequently, resolution.
Issue 2: Poor Resolution of Positional Isomers (e.g., ortho-, meta-, para-)
Q2: I am using LC-MS/MS, but my positional cathinone isomers (e.g., 3-MMC and 4-MMC) are co-eluting. How can I separate them?
A2: Positional isomers are isobaric, meaning they have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone.[10][11] Therefore, chromatographic separation is essential. Standard C18 columns often fail to provide adequate selectivity for these closely related compounds.[10][11]
Troubleshooting Steps:
-
Select an Appropriate Stationary Phase:
-
Biphenyl (B1667301) Phases: These columns are highly recommended for separating aromatic positional isomers.[10][11][12] The biphenyl stationary phase offers enhanced pi-pi interactions, which are key to differentiating the subtle structural differences between ortho, meta, and para isomers.[10][12]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivities for aromatic and polar compounds and can be effective for separating cathinone isomers.[13]
-
-
Optimize Mobile Phase Composition:
-
Solvent Choice: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. Methanol, for instance, can enhance pi-pi interactions on a biphenyl phase.[12]
-
Additives: The use of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase is common for LC-MS/MS analysis of cathinones to ensure good ionization and peak shape.[14][15][16]
-
-
Adjust Gradient Slope: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks.[17]
-
Temperature: As with chiral separations, adjusting the column temperature can alter selectivity and improve resolution.[7]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Q3: My cathinone isomer peaks are showing significant tailing. What could be the cause and how do I improve the peak shape?
A3: Peak tailing for basic compounds like cathinones is often due to secondary interactions with the stationary phase or issues with the sample solvent.
Troubleshooting Steps:
-
Use a Basic Mobile Phase Additive: For both chiral and achiral separations, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase can significantly improve peak shape by masking active sites on the silica support.[1][18]
-
Check Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[17] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: If the column is old or has been used with harsh conditions, its performance may degrade, leading to poor peak shapes. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
-
System Dead Volume: Check all fittings and connections for dead volume, which can cause peak broadening and tailing.[17]
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the separation of cathinone isomers. These should be used as a starting point for method development.
Table 1: Chiral Separation of Cathinone Enantiomers (HPLC)
| Parameter | Condition 1: Polysaccharide CSP | Condition 2: Ion-Exchange CSP |
| Column | CHIRALPAK® AD-H, AS-H; CHIRALCEL® OD-H | Chiral Ion-Exchange Type |
| Mobile Phase | n-Heptane/Isopropanol/DEA (e.g., 90:10:0.1, v/v/v) | Methanol/Acetonitrile with buffer |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled |
| Detection | UV (e.g., 254 nm) | UV or MS |
Table 2: Separation of Positional Cathinone Isomers (LC-MS/MS)
| Parameter | Condition 1: Biphenyl Column | Condition 2: PFP Column |
| Column | Raptor Biphenyl (or equivalent) | HSS PFP (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or shallow gradient (e.g., 2-5% B change/min) | Shallow gradient |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Temperature | 30 - 40 °C | 30 - 40 °C |
| Detection | MS/MS (MRM mode) | MS/MS (MRM mode) |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Cathinone Enantiomers
This protocol outlines a systematic approach to developing a chiral separation method for cathinone enantiomers using a polysaccharide-based CSP.
-
Column Selection:
-
Start with a common polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of your cathinone standard in a suitable solvent (e.g., mobile phase).
-
Prepare the initial mobile phase: n-Heptane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
Degas the mobile phase thoroughly before use.
-
-
System Equilibration:
-
Install the chiral column.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Initial Injection and Evaluation:
-
Inject the sample.
-
Analyze the chromatogram for resolution between the two enantiomer peaks.
-
-
Optimization:
-
No Separation: If no separation is observed, systematically vary the ratio of n-heptane to isopropanol (e.g., 95:5, 85:15, 80:20).[1]
-
Poor Peak Shape: If peaks are tailing, ensure the DEA concentration is sufficient (0.1% is a good starting point).[1]
-
Resolution Tuning: If partial separation is achieved, make smaller adjustments to the mobile phase composition and consider adjusting the column temperature to fine-tune the resolution.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: Logical workflow for troubleshooting poor enantiomeric resolution.
Diagram 2: Troubleshooting Workflow for Positional Isomer Co-elution
Caption: Logical workflow for troubleshooting positional isomer co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies [mdpi.com]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 11. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 12. restek.com [restek.com]
- 13. Decreasing the uncertainty of peak assignments for the analysis of synthetic cathinones using multi-dimensional ultra-high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Buphedrone Extraction from Oral Fluid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods for buphedrone from oral fluid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and efficient analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from oral fluid?
A1: The most prevalent and effective methods for extracting this compound and other synthetic cathinones from oral fluid are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).[1] Each method has its own set of advantages and disadvantages regarding selectivity, recovery, and potential for automation.
Q2: Why is sample pre-treatment important for oral fluid analysis?
A2: Oral fluid samples collected with commercial devices often contain buffers, preservatives, and surfactants to ensure sample stability.[2][3] These additives can interfere with the analytical process, causing matrix effects such as ion suppression or enhancement in LC-MS/MS analysis.[3] Proper pre-treatment and extraction are crucial to remove these interferences and ensure accurate quantification.
Q3: What type of Solid-Phase Extraction (SPE) is most effective for this compound?
A3: Cation-exchange SPE is highly effective for the extraction of this compound and other synthetic cathinones from oral fluid.[4][5] This is because cathinones are basic compounds that will be positively charged (protonated) under acidic conditions, allowing them to bind strongly to the negatively charged sorbent.
Q4: How does the pH of the sample affect this compound stability and extraction?
A4: this compound is significantly more stable in acidic conditions and is prone to degradation in neutral or alkaline environments.[6] For cation-exchange SPE, maintaining a pH below the pKa of this compound ensures it is protonated and binds effectively to the sorbent.[6] Conversely, for LLE, adjusting the sample to a basic pH (e.g., 9-10) is necessary to neutralize the charge on the this compound molecule, allowing it to be extracted into an organic solvent.[6]
Q5: What are the typical detection windows for this compound in oral fluid?
A5: Generally, drugs can be detected in oral fluid from five to 48 hours after use.[7] The detection window can vary depending on the dose, route of administration, and individual metabolism.
Q6: Can food and beverages affect the oral fluid drug test results?
A6: Yes, it is recommended that the donor refrains from consuming food or beverages for at least 10 minutes prior to specimen collection to avoid potential interference with the assay.[7]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Action |
| pH-Dependent Degradation: this compound is unstable at neutral or alkaline pH.[6] | Ensure the oral fluid sample is acidified upon collection or during pre-treatment if using a method that relies on acidic stability. For LLE, minimize the time the sample is at a basic pH before extraction. |
| Temperature Instability: Elevated temperatures accelerate the degradation of cathinones.[6] | Store oral fluid samples at -20°C for long-term stability.[5] During extraction, avoid high temperatures, especially during evaporation steps (do not exceed 40°C).[6] |
| Improper SPE Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. | For cation-exchange SPE, use a basic organic solvent for elution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or acetonitrile (B52724), to neutralize the charge on the this compound and release it from the sorbent.[6] |
| Suboptimal LLE Solvent: The organic solvent used may have poor partitioning for this compound. | Test alternative organic solvents. Ethyl acetate (B1210297) or a mixture of n-butyl chloride/acetonitrile are common choices.[6] |
| Viscous Oral Fluid Sample: Highly viscous samples can lead to clogging of SPE columns or poor phase separation in LLE.[8] | Centrifuge the sample prior to extraction to remove particulate matter. For highly viscous samples, consider a "Tip-on-Tip Solid-Phase Extraction" method where loose sorbent is mixed with the sample.[8] |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Action |
| Interference from Collection Device Buffers: Surfactants and other additives in the collection buffer can co-elute with this compound.[3] | An appropriate extraction method (SPE, LLE, or SLE) is necessary to clean up the sample and remove these interfering substances. A "dilute-and-shoot" approach may not be suitable for buffered oral fluid samples. |
| Insufficient Chromatographic Separation: Co-elution of matrix components with the analyte of interest. | Optimize the LC gradient and consider using a different column chemistry (e.g., C18, Phenyl) to improve the separation of this compound from matrix interferences.[9] |
| Inadequate Sample Cleanup: The chosen extraction method is not sufficiently removing interfering substances. | For SPE, ensure proper conditioning of the sorbent and use appropriate wash steps to remove interferences before eluting the analyte. For LLE, a back-extraction step can sometimes improve cleanup. |
Data Presentation
Table 1: Comparison of Extraction Method Performance for this compound and other Synthetic Cathinones in Oral Fluid
| Method | Analyte | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix Effect (%) | Reference |
| Cation-Exchange SPE | This compound | 87.2 - 116.8 | 0.75 ng/mL | 1 ng/mL | -65.1 to -6.2 | [5] |
| Cation-Exchange SPE | Mephedrone | 87.2 - 116.8 | 1 ng/mL | 1 ng/mL | -65.1 to -6.2 | [4][5] |
| Cation-Exchange SPE | Methylone | 87.2 - 116.8 | 1 ng/mL | 1 ng/mL | -65.1 to -6.2 | [4][5] |
| Supported Liquid Extraction (SLE) | Buprenorphine | Low, but sufficient for quantitation | - | LLOQ sufficient for purpose | - | |
| Solid-Phase Extraction | Various Cathinones | 78.9 - 116.7 | 0.25 - 1 µg/L | 0.5 - 1 µg/L | -29.5 to 1.5 | [10] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from a preserved oral fluid sample (e.g., collected with a Quantisal™ device).
Materials:
-
Oral fluid-buffer mixture (e.g., 400 µL, containing 100 µL of oral fluid)
-
Internal standard solution
-
Cation-exchange SPE cartridge
-
0.1 M Hydrochloric acid
-
Methanol
-
Elution solvent: 5% ammonium hydroxide in methanol (freshly prepared)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS)
Procedure:
-
Sample Preparation: To 400 µL of the oral fluid-buffer mixture, add the internal standard. Vortex to mix.
-
Sample Loading: Load the prepared sample onto the cation-exchange SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove remaining interferences.
-
Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of freshly prepared 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[6]
-
Reconstitute the residue in a suitable volume of the reconstitution solvent (e.g., 100 µL).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Salt-Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted for the extraction of this compound from a preserved oral fluid sample.
Materials:
-
Oral fluid-buffer mixture (e.g., 100 µL)
-
Internal standard solution
-
Saturated sodium chloride (NaCl) solution
-
Acetonitrile
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of the oral fluid-buffer mixture and the internal standard. Vortex for 10 seconds.
-
Add 100 µL of saturated NaCl solution and vortex for 10 seconds.
-
Add 280 µL of acetonitrile and vortex thoroughly.
-
-
Phase Separation: Centrifuge the sample at 3700 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Collection: Carefully transfer 200 µL of the upper organic layer to a clean tube, being careful not to disturb the aqueous layer.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the reconstitution solvent (e.g., 50 µL).
-
Vortex and transfer to an autosampler vial for analysis.
-
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of this compound from Oral Fluid.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekakit.com [eurekakit.com]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. labcorp.com [labcorp.com]
- 8. dpxtechnologies.com [dpxtechnologies.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Buphedrone Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive detection of buphedrone.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Ionization: Inefficient protonation of this compound in the MS source. 2. Matrix Effects: Co-eluting matrix components suppressing the analyte signal.[1][2][3] 3. Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix.[4] 4. Inadequate Chromatographic Resolution: Co-elution with interfering substances. | 1. Optimize Mobile Phase: Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote efficient ionization in positive ion mode.[5][6] 2. Sample Preparation: Employ effective sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[2][4] Consider a "dilute-and-shoot" approach for simpler matrices. 3. Method of Standard Addition: To counteract matrix effects, use the standard addition method for quantification, especially when a suitable internal standard is unavailable.[1][3] 4. Optimize MS Source Parameters: Adjust parameters such as gas flow rate, gas temperature, nebulizer pressure, and capillary voltage to enhance ionization efficiency.[5] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents, additives, or water can introduce contaminants.[7][8] 2. System Contamination: Buildup of contaminants in the LC system, column, or MS source. 3. Improper Sample Preparation: Introduction of contaminants during sample handling. | 1. Use High-Purity Reagents: Always use LC-MS grade or hypergrade solvents and ultrapure water to minimize background noise.[8] 2. System Cleaning: Regularly flush the LC system and clean the MS source to remove any accumulated contaminants. 3. Proper Sample Handling: Ensure clean and careful sample preparation to avoid introducing external contaminants. |
| Peak Tailing or Broadening | 1. Column Overload: Injecting too much sample onto the column. 2. Poor Column Condition: Degradation of the stationary phase or a blocked frit. 3. Inappropriate Mobile Phase: pH or solvent composition not optimal for this compound's chemical properties. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Column Maintenance: Replace the column if it is old or showing signs of degradation. Use a guard column to protect the analytical column. 3. Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for the analysis of a basic compound like this compound. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. 2. Fluctuations in Column Temperature: Inadequate temperature control of the column. 3. Column Degradation: Changes in the stationary phase over time. | 1. Precise Mobile Phase Preparation: Prepare mobile phases accurately and consistently. 2. Stable Column Temperature: Use a column oven to maintain a constant and stable temperature. 3. Monitor Column Performance: Regularly check column performance with a standard to detect any degradation. |
Frequently Asked Questions (FAQs)
1. What are the recommended LC-MS/MS parameters for this compound detection?
Optimized parameters can vary between instruments. However, a good starting point for method development is:
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole - QqQ):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Optimized settings for gas flow, temperature, nebulizer pressure, and capillary voltage are crucial. For example, a gas temperature of 350 °C and a capillary voltage of 2500 V have been reported.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored.
-
2. How can I minimize matrix effects when analyzing this compound in complex biological samples like urine or plasma?
Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a common challenge.[2] To mitigate these effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and removing a significant portion of the interfering matrix components.[4]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and endogenous matrix components.
-
Standard Addition: The standard addition method can be used to quantify this compound accurately in the presence of matrix effects, especially when a suitable deuterated internal standard is not available.[1][3]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches your sample can also help to compensate for matrix effects.[5]
3. What is a suitable sample preparation protocol for this compound from oral fluid?
A simple and effective "dilute-and-shoot" method can be employed for oral fluid samples collected with a Salivette® device:
-
Dilute the oral fluid sample with water.
-
Add methanol (B129727) to precipitate proteins.
-
Centrifuge the sample for 5 minutes.
-
Mix the supernatant with water at pH 8 and add chloroform.
-
Vortex and centrifuge for another 5 minutes.
-
Evaporate the extraction solvent to dryness.
-
Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.[6]
4. What are the expected method detection and quantification limits for this compound?
With a well-optimized LC-MS/MS method, you can achieve low detection and quantification limits. For instance, using a triple quadrupole (QqQ) mass spectrometer, Method Quantification Limits (MQLs) for this compound in urine have been reported to be as low as 0.200 ng/mL, with Method Detection Limits (MDLs) around 0.040 ng/mL.[5]
Quantitative Data Summary
The following table summarizes the Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) for this compound in urine using two different types of mass spectrometers.
| Mass Spectrometer Type | Linearity Range (ng/mL) | MDL (ng/mL) | MQL (ng/mL) | Reference |
| Orbitrap | 0.200 - 4 and 4 - 200 | 0.040 | 0.200 | [5] |
| Triple Quadrupole (QqQ) | MQL - 4 and 4 - 200 | 0.040 - 0.160 | 0.020 - 0.070 (for other cathinones) | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Urine
This protocol is adapted from a validated method for the determination of synthetic cathinones in urine.[5]
1. Sample Preparation (Dilute-and-Shoot): a. To 100 µL of urine, add 900 µL of a mixture of 0.1% formic acid in water:acetonitrile (85:15, v/v). b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1260 Infinity LC system or equivalent.
- Column: Phenomenex Luna Omega Polar C18 (150 mm × 4.6 mm, 5 μm) with a Security Guard cartridge.
- Column Temperature: 35 °C.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-5 min: 15% B
- 5-10 min: 15% to 35% B
- 10-14 min: 35% to 80% B
- 14-15 min: 80% to 100% B
- 15-17 min: Hold at 100% B
- 17-18 min: 100% to 15% B
- 18-22 min: Hold at 15% B
- Flow Rate: 0.6 mL/min.
- Injection Volume: 20 µL.
- MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Gas Temperature: 350 °C.
- Gas Flow: 13 L/min.
- Nebulizer Pressure: 60 psi.
- Capillary Voltage: 2500 V.
- Fragmentor Voltage: 100 V.
- Collision Energies: Optimized for this compound transitions (typically between 8 and 25 eV).[5]
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
Addressing matrix effects in the quantification of buphedrone in blood
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of buphedrone in blood samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., blood).[1][2] In the context of this compound quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[3][4] For instance, phospholipids, salts, and other small molecules in blood can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased (suppression) or increased (enhancement) signal compared to a pure standard solution.[5] This variability can compromise the reliability of the analytical method.[3]
Q2: What are the common sample preparation techniques to mitigate matrix effects for this compound in blood?
A2: The most common sample preparation techniques used to reduce matrix effects in this compound analysis from blood are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724), methanol) is added to the blood sample to precipitate proteins.[6][7] While quick, it may result in a less clean extract and significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the blood matrix based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[9][10] LLE can provide a cleaner extract than PPT but is more labor-intensive.[11]
-
Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interferences are washed away.[1][10] SPE generally yields the cleanest extracts and the least matrix interference, but it is the most complex and costly of the three methods.[8][11]
Q3: How do I choose the right internal standard for this compound analysis?
A3: The ideal internal standard (IS) is a stable isotope-labeled (e.g., deuterated) analog of this compound (e.g., this compound-d3).[12][13] A deuterated IS is chemically identical to the analyte and will co-elute, experiencing similar matrix effects and extraction inefficiencies.[14] This co-elution allows for accurate correction of signal variations, improving the precision and accuracy of quantification.[15] If a deuterated analog is unavailable, a structurally similar compound with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[16]
Q4: Can the standard addition method be used to overcome matrix effects?
A4: Yes, the standard addition method is a viable technique to compensate for matrix effects, especially when a suitable internal standard is not available.[16] This method involves adding known amounts of a this compound standard to aliquots of the unknown blood sample. The concentration of this compound in the original sample is then determined by extrapolating a calibration curve.[1] This technique has been shown to significantly reduce matrix effects in the analysis of cathinones in plasma.[16]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | For LLE: Ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form for efficient partitioning into the organic solvent. Perform multiple extractions with fresh solvent.[17] For SPE: Verify that the sorbent chemistry is appropriate for this compound (e.g., mixed-mode cation exchange).[1] Ensure proper conditioning of the SPE cartridge and that the elution solvent is strong enough to desorb the analyte.[18][19] |
| Analyte Degradation | This compound, like other cathinones, can be unstable in biological matrices.[12] Minimize sample processing time and keep samples on ice or refrigerated during extraction. For long-term storage, freeze samples at -20°C or below.[18] |
| Emulsion Formation (LLE) | Vigorous mixing can lead to emulsions. Use gentle inversions for mixing. If an emulsion forms, try centrifugation or adding salt to break it.[19] |
Issue 2: Significant Ion Suppression or Enhancement
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | If using PPT, consider switching to a more rigorous method like LLE or SPE to obtain a cleaner extract.[8] For SPE, optimize the wash steps to remove more interfering components without eluting the this compound.[18] |
| Co-elution of Matrix Components | Modify the chromatographic conditions to separate the this compound peak from the regions of ion suppression.[3][4] This can be achieved by changing the mobile phase composition, gradient profile, or the type of HPLC column.[20] |
| Inappropriate Internal Standard | If not using a stable isotope-labeled internal standard, the IS may not be adequately compensating for the matrix effects. Switch to a deuterated this compound internal standard if available.[14] |
| High Concentration of Analyte | In some cases, very high concentrations of the analyte itself can cause ion suppression. Ensure the sample is diluted to be within the linear range of the assay. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cathinone Analysis in Blood/Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Variable, can be lower | 71-100%[21] | 81-93%[22] |
| Matrix Effect | Can be significant[8] | Moderate[21] | Generally the lowest[22] |
| LOD/LOQ | Generally higher | 0.007-0.07 mg/L (LOD)[21] | 0.25–5 ng/mL (LOQ)[22] |
| Speed/Throughput | High | Low to Medium | Medium |
| Cost | Low | Low to Medium | High |
Note: Data is compiled from studies on various cathinones and may not be specific to this compound but is indicative of general performance.
Table 2: Quantitative Data from a Validated SPE-LC-Q/TOF-MS Method for this compound in Blood
| Parameter | Value | Reference |
| Extraction Efficiency | 81-93% | [22] |
| Limit of Quantitation (LOQ) | 0.25-5 ng/mL | [22] |
| Precision and Bias | Within acceptable thresholds | [22] |
| Matrix Effect | Within acceptable thresholds | [22] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., this compound-d3 in methanol).[6]
-
Precipitation: Add 300 µL of cold acetonitrile (or a 30:70 acetone:acetonitrile mixture) to the sample.[6]
-
Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 50 µL of whole blood, add the internal standard solution.[9]
-
Extraction: Add 1.0 mL of an appropriate extraction solvent mixture (e.g., methanol (B129727):acetonitrile 40:60 v/v).[9]
-
Mixing: Vortex for 10 seconds.[9]
-
Centrifugation: Centrifuge at 4100 rpm for 10 minutes.[9]
-
Supernatant Transfer: Transfer the entire supernatant to a clean tube.[9]
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen at room temperature. Reconstitute the residue in 150 µL of the initial mobile phase.[9]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is based on a method for cathinones and may require optimization for this compound. A mixed-mode cation exchange cartridge is often used.[1]
-
Sample Pre-treatment: Mix 1 mL of plasma/blood with 1 mL of 1 M phosphate (B84403) buffer (pH 6.0).[16]
-
Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with an appropriate solvent, such as 2 x 1 mL of 78:20:2 dichloromethane:isopropanol:ammonium hydroxide.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: The concept of matrix effect in LC-MS/MS analysis.
Caption: General workflow for blood sample preparation techniques.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. ijisrt.com [ijisrt.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ojp.gov [ojp.gov]
- 9. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ojp.gov [ojp.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sciex.com [sciex.com]
- 15. youtube.com [youtube.com]
- 16. d-nb.info [d-nb.info]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Behavioral Assays for Studying Buphedrone Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of behavioral assays to study the effects of buphedrone.
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral assays used to study the rewarding and reinforcing effects of this compound?
A1: The primary behavioral assays include Conditioned Place Preference (CPP), locomotor activity assessment, and intravenous self-administration.[1] These paradigms are well-established for evaluating the abuse potential of psychostimulants.
Q2: What is the principal mechanism of action for this compound's behavioral effects?
A2: this compound, a synthetic cathinone, primarily exerts its effects by increasing dopamine (B1211576) levels in the brain's reward pathways.[1] Studies have shown that its rewarding properties are mediated through the activation of dopamine D1 receptors.[1][2]
Q3: Are there established dose ranges for this compound in these behavioral assays?
A3: Yes, dose-response relationships have been investigated. For mice, effective doses in CPP and locomotor activity assays typically range from 1 mg/kg to 10 mg/kg.[2] For self-administration in rats, effective doses are generally lower, often in the range of 0.1 mg/kg/infusion. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How can I be sure my this compound solution is stable for the duration of the experiment?
A4: this compound is typically dissolved in sterile saline. It is recommended to prepare fresh solutions daily to avoid degradation. Visually inspect the solution for any precipitation or discoloration before each use. If storing for a short period, refrigeration is advisable, but allow the solution to return to room temperature before administration.
Troubleshooting Guides
Conditioned Place Preference (CPP)
Issue 1: No significant conditioned place preference is observed with this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | The dose of this compound may be too low to be rewarding or too high, inducing aversive effects. Conduct a dose-response study (e.g., 1, 3, 10 mg/kg) to identify the optimal dose. |
| Insufficient Conditioning | The number of conditioning sessions may be inadequate. Increase the number of drug-vehicle pairing sessions. Typically, 2 to 4 pairings are sufficient for potent psychostimulants. |
| Apparatus Bias | Animals may have a pre-existing preference for one compartment. Use an unbiased apparatus design where baseline preference is assessed, and drug pairing is counterbalanced across compartments.[3][4] |
| Handling Stress | Excessive or inconsistent handling can mask the rewarding effects of the drug. Handle all animals consistently and allow for a habituation period to the investigator and the injection procedure. |
Issue 2: High variability in CPP scores between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Variations in injection volume or technique can lead to variable drug effects. Ensure accurate and consistent administration (e.g., intraperitoneal) by trained personnel. |
| Environmental Factors | Differences in lighting, noise, or bedding between conditioning and testing phases can affect results. Maintain a consistent and controlled experimental environment. |
| Subject Variables | Age, weight, and strain of the animals can influence their response to this compound. Use animals of a similar age and weight from the same strain and supplier. |
Locomotor Activity
Issue 1: No significant increase in locomotor activity with this compound.
| Potential Cause | Troubleshooting Step |
| Habituation to the Arena | If animals are too familiar with the testing chamber, the stimulant effects of this compound may be less pronounced. Ensure the testing environment is novel on the test day. |
| Incorrect Dose | Similar to CPP, the dose may be outside the optimal range. A full dose-response curve is recommended. High doses of psychostimulants can lead to stereotyped behaviors (e.g., repetitive sniffing, gnawing) which compete with and reduce ambulatory activity.[5] |
| Timing of Measurement | The peak effect of this compound may not align with the measurement period. Conduct a time-course study to determine the onset and duration of this compound's locomotor effects. |
Issue 2: High variability in locomotor data.
| Potential Cause | Troubleshooting Step |
| Individual Differences in Reactivity | Some animals are naturally more or less active in a novel environment. Habituate all animals to the testing room before the experiment and use a sufficient number of animals per group to account for individual variability. |
| Apparatus Sensitivity | The automated activity monitoring system may not be sensitive enough to detect subtle changes. Ensure the system is properly calibrated and functioning according to the manufacturer's specifications. |
| External Disturbances | Unexpected noises or movements in the testing room can startle the animals and affect their activity. Conduct experiments in a quiet, isolated room. |
Intravenous Self-Administration
Issue 1: Animals fail to acquire this compound self-administration.
| Potential Cause | Troubleshooting Step |
| Catheter Patency Failure | The intravenous catheter may be blocked or dislodged. Regularly check catheter patency using a rapid-acting anesthetic or saline flush. Ensure proper surgical implantation and daily maintenance. |
| Incorrect Dose | The unit dose of this compound may be too low to be reinforcing or too high, causing adverse effects. Test a range of unit doses (e.g., 0.05, 0.1, 0.2 mg/kg/infusion). |
| Operant Response Requirement | The initial response requirement (e.g., fixed ratio) may be too high for naive animals. Start with a simple schedule like a fixed-ratio 1 (FR1) and gradually increase the requirement. |
Issue 2: Inconsistent responding or high variability in drug intake.
| Potential Cause | Troubleshooting Step |
| Loss of Catheter Patency | Intermittent catheter blockage can lead to erratic responding. Implement a rigorous catheter maintenance protocol, including daily flushes with heparinized saline. |
| Satiety or Adverse Effects | Animals may be self-limiting their intake due to the drug's effects. Observe the animals for signs of distress or stereotypy. Consider adjusting the session length or unit dose. |
| Schedule of Reinforcement | A simple fixed-ratio schedule may not be sensitive enough to assess motivation. Consider using a progressive-ratio schedule to measure the reinforcing efficacy of this compound. |
Data Presentation
Table 1: Representative Quantitative Data for this compound Behavioral Assays in Rodents
| Behavioral Assay | Species | Dose/Unit Dose | Key Metric | Representative Result |
| Conditioned Place Preference | Mouse | 1 mg/kg | CPP Score (s) | ~150 s |
| 3 mg/kg | ~250 s | |||
| 10 mg/kg | ~300 s | |||
| Locomotor Activity | Mouse | 1 mg/kg | Distance Traveled (cm/60 min) | ~4000 cm |
| 3 mg/kg | ~7000 cm | |||
| 10 mg/kg | ~9000 cm | |||
| Self-Administration | Rat | 0.1 mg/kg/infusion | Number of Infusions (120 min) | ~20 |
| 0.2 mg/kg/infusion | ~35 | |||
| 0.4 mg/kg/infusion | ~25 (potential decrease due to satiety/adverse effects) |
Note: These values are illustrative and can vary based on specific experimental conditions such as animal strain, apparatus, and protocol.
Experimental Protocols
Conditioned Place Preference (CPP) Protocol (Unbiased Design)
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Habituation (Day 1): Allow mice to freely explore all three chambers for 15-20 minutes to minimize novelty-seeking effects and establish baseline preference.
-
Conditioning (Days 2-5):
-
On days 2 and 4, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.
-
On days 3 and 5, administer vehicle (saline) and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired chamber should be counterbalanced across subjects.
-
-
Preference Test (Day 6): In a drug-free state, allow the mice to freely explore all three chambers for 15 minutes. Record the time spent in each chamber using an automated video-tracking system.
-
Data Analysis: Calculate the CPP score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
Locomotor Activity Protocol
-
Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams or a video-tracking system to monitor movement.
-
Habituation: Handle mice for several days prior to the experiment. On the test day, allow a 30-60 minute habituation period to the testing room.
-
Procedure:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the this compound-treated groups to the vehicle control group.
Intravenous Self-Administration Protocol
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump.
-
Acquisition (FR1):
-
Place the rat in the chamber for a daily 2-hour session.
-
A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion) and the presentation of a light cue.
-
Presses on the inactive lever have no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in infusions over 3 consecutive days).
-
-
Dose-Response (Fixed Ratio): Once responding is stable, test different unit doses of this compound in a counterbalanced order to determine the dose-response function.
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. The number of active versus inactive lever presses is also analyzed to assess the specificity of the reinforcing effect.
Mandatory Visualizations
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Method refinement for distinguishing between buphedrone and its isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining analytical methods to distinguish between buphedrone and its structural isomers (e.g., positional isomers like 2, 3, or 4-methylthis compound) and stereoisomers (enantiomers). The following troubleshooting guides and FAQs address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound isomers, and why is it critical to differentiate them?
A1: this compound has two main classes of isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of a substituent on the aromatic ring (e.g., 2-methylthis compound, 3-methylthis compound, 4-methylthis compound).
-
Enantiomers (Stereoisomers): this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1]
Differentiation is critical because isomers can exhibit significant variations in pharmacological activity, toxicity, and legal status.[2] For instance, in some jurisdictions, one positional isomer may be a controlled substance while another is not.[2] Likewise, enantiomers of a chiral drug can have different potencies and metabolic pathways.[1]
Q2: What are the primary analytical techniques for distinguishing this compound isomers?
A2: The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for separating and identifying positional isomers, often based on differences in retention times and mass fragmentation patterns.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is suitable for complex matrices. It can separate positional isomers and is often preferred to avoid the thermal degradation issues sometimes seen in GC-MS.[3][5]
-
Chiral Separation Techniques: Methods like chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) are necessary to resolve enantiomers.[6][7] These methods use a chiral selector, either in the stationary phase or as a mobile phase additive, to interact differently with each enantiomer.[1]
Q3: Can standard GC-MS differentiate all positional isomers of this compound?
A3: Not always. While GC-MS can often separate positional isomers based on slight differences in retention times, some isomers may co-elute or have very similar mass spectra.[2][8] In such cases, method optimization, such as adjusting the temperature program, using a different capillary column, or derivatization, is necessary to achieve baseline separation.[8][9] Chemical ionization (CI) with tandem mass spectrometry (CI-MS/MS) has also been shown to successfully discriminate between aromatic positional isomers.[10]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor peak shape or low signal intensity for this compound.
-
Question: My this compound peak is broad, tailing, or showing low intensity. What could be the cause?
-
Answer: This is often due to thermal degradation in the hot GC injector. Synthetic cathinones are known to be thermally labile and can undergo decomposition, such as dehydrogenation.[8][11]
-
Troubleshooting Steps:
-
Switch to Split Injection: Use a split injection instead of splitless. This reduces the residence time of the analyte in the hot injector, minimizing degradation.[8][9]
-
Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization.
-
Check the Liner: An active or contaminated liner can catalyze degradation. Replace the liner with a new, clean, and deactivated one.[8][9]
-
Derivatization: Consider derivatizing the this compound molecule (e.g., with heptafluorobutyric anhydride) to increase its thermal stability and improve chromatographic performance.[10]
-
-
Issue 2: Co-elution of positional isomers.
-
Question: I cannot separate two positional isomers of methylthis compound. Their peaks are completely overlapping. How can I resolve them?
-
Answer: Co-elution is a common challenge when isomers have very similar physicochemical properties.
-
Troubleshooting Steps:
-
Modify Temperature Program: Use a slower column heating rate (e.g., 8 °C/min) to increase the interaction time with the stationary phase, which can improve separation.[8]
-
Change Column: If using a standard non-polar column (like a DB-5ms), consider switching to a column with a different stationary phase (e.g., a mid-polarity phase) to alter selectivity.
-
Derivatization: Derivatizing the isomers can alter their volatility and interaction with the stationary phase, often achieving baseline separation where the underivatized compounds could not.[2]
-
Analyze Mass Spectra: Even with chromatographic co-elution, isomers may have unique fragment ions or different relative abundances of common ions. Use extracted ion chromatograms (EICs) for key fragments to attempt differentiation.
-
-
LC-MS/MS Analysis
Issue 3: Difficulty distinguishing isomers by mass spectra alone.
-
Question: My this compound isomers are separated chromatographically, but their MS/MS spectra look identical. How can I confirm their identity?
-
Answer: Positional isomers, in particular, often produce very similar or identical product ion spectra because they have the same precursor ion and fragment in similar ways.
-
Troubleshooting Steps:
-
Rely on Retention Time: If you have achieved chromatographic separation, identification should be based on comparing the retention time of the unknown peak to that of a certified reference standard analyzed under the exact same conditions.[3]
-
Vary Collision Energy: Experiment with different collision energy settings. Sometimes, the relative abundance of product ions can change differently for each isomer at varying collision energies, providing a basis for differentiation.[12]
-
Chemical Ionization: Specialized techniques like chemical ionization (CI) with a reagent gas like vinyltrimethylsilane (B1294299) (VTMS) can induce characteristic fragmentation that is unique to each positional isomer.[10][13]
-
-
Chiral Separation
Issue 4: Failure to resolve this compound enantiomers.
-
Question: I am trying to separate this compound enantiomers using a chiral column, but I only see a single peak. What's wrong?
-
Answer: Enantiomeric separation requires a specific chiral environment to create differential interactions.
-
Troubleshooting Steps:
-
Select the Right Chiral Selector: Not all chiral stationary phases (CSPs) or selectors work for all compounds. For cathinones, cyclodextrin-based selectors (e.g., acetyl-β-CD, sulfated-β-CD) have proven effective in capillary electrophoresis.[6][7] For HPLC, cellulose-based CSPs are often used.[1] Consult literature for a selector known to work with cathinone (B1664624) derivatives.
-
Optimize Mobile Phase/Buffer: In HPLC, the mobile phase composition (e.g., solvent ratios, additives) is crucial. In CE, the pH and concentration of the background electrolyte and chiral selector must be optimized.[6]
-
Consider Indirect Derivatization: If direct separation is unsuccessful, consider an indirect method. React the racemic this compound with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[14]
-
-
Experimental Protocols and Data
Protocol 1: GC-MS Differentiation of Positional Isomers
This protocol is a general guideline for separating this compound from its positional isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 240 Ion-Trap MS).[10]
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
GC Conditions:
-
Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 8-15 °C/min to 280 °C, and hold for 5 min. A slower ramp rate is recommended to improve resolution.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve sample in a suitable solvent like methanol (B129727) or ethyl acetate. If derivatization is needed, treat the sample with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) at room temperature for 30 minutes.[10]
Table 1: GC-MS Data for this compound and Related Isomers (Note: Retention times (RT) are illustrative and highly dependent on the specific system and conditions. Key m/z fragments are generally consistent.)
| Compound | Retention Time (min) (Illustrative) | Key Mass Fragments (m/z) |
| This compound | 10.2 | 58 (Base Peak), 77, 105, 148 |
| Ethcathinone | 10.5 | 72 (Base Peak), 77, 105, 162 |
| 4-Methylthis compound (4-MeBP) | 11.1 | 58 (Base Peak), 91, 119, 162 |
| 3-Methylthis compound (3-MeBP) | 11.0 | 58 (Base Peak), 91, 119, 162 |
| 2-Methylthis compound (2-MeBP) | 10.8 | 58 (Base Peak), 91, 119, 162 |
Data synthesized from principles described in[3][4][15]. Note the identical key fragments for positional isomers, highlighting the importance of chromatographic separation.
Protocol 2: Chiral Separation of this compound Enantiomers via CE
This protocol provides a method for resolving the (R)- and (S)-enantiomers of this compound.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).
-
Background Electrolyte (BGE): 10 mM sodium phosphate (B84403) buffer, pH adjusted to 2.5.[6]
-
Chiral Selector: Add 10 mM acetyl-β-cyclodextrin to the BGE.[6]
-
CE Conditions:
-
Sample Preparation: Dissolve sample in water or the BGE at a concentration of approximately 1 mg/mL.[6]
Visual Workflows
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Decision tree for selecting an isomer identification strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separation of cathinone derivatives used as recreational drugs by cyclodextrin-modified capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ojp.gov [ojp.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 15. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Neuropharmacological Analysis of Buphedrone and Mephedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuropharmacology of buphedrone and mephedrone (B570743), two synthetic cathinones with distinct profiles of abuse and psychoactive effects. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.
Abstract
This compound and mephedrone are structurally related synthetic cathinones that act as potent psychostimulants. While both compounds primarily target monoamine transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—their pharmacological profiles exhibit significant differences that likely underlie their varying subjective effects and abuse potentials. This guide synthesizes in vitro and in vivo data to provide a comprehensive comparison of their interactions with monoamine systems and key receptors. Mephedrone demonstrates a broader spectrum of activity with potent effects on all three monoamine transporters, acting as a non-selective releasing agent. In contrast, this compound displays a more selective affinity for dopamine and norepinephrine transporters, with a primary role as a norepinephrine releasing agent. Furthermore, the rewarding effects of this compound are strongly linked to the dopamine D1 receptor. This document presents quantitative data in structured tables, details of experimental methodologies, and visual representations of key pathways to facilitate a clear and objective comparison.
Interaction with Monoamine Transporters
Both this compound and mephedrone exert their primary mechanism of action by interacting with DAT, SERT, and NET, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine. However, their potencies as uptake inhibitors and releasing agents differ significantly.
Monoamine Transporter Uptake Inhibition
The inhibitory potency of this compound and mephedrone at the three main monoamine transporters has been characterized using in vitro uptake inhibition assays in human embryonic kidney (HEK 293) cells expressing the respective human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | 2400 ± 400 | 410 ± 60 | >10000 | [1] |
| Mephedrone | 5900 | 1900 | 19300 | [2] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Mephedrone at Human Monoamine Transporters. Data are presented as mean ± SEM.
Monoamine Release
In addition to inhibiting reuptake, both compounds can act as substrates for monoamine transporters, inducing non-exocytotic release of neurotransmitters. The potency for inducing monoamine release (EC50) is a critical factor in their psychoactive effects.
| Compound | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Serotonin Release (EC50, nM) | Reference |
| This compound | >10000 | 250 ± 10 | >10000 | [1] |
| Mephedrone | 58 - 62.7 | 49.1 - 51 | 118.3 - 122 | [3] |
Table 2: Comparative Potency (EC50) of this compound and Mephedrone as Monoamine Releasing Agents. Data are presented as a range from the cited source.
Receptor Interactions
While the primary targets of this compound and mephedrone are monoamine transporters, their interactions with neurotransmitter receptors can also contribute to their overall pharmacological effects.
Dopamine D1 Receptor
In vivo studies have demonstrated that the rewarding properties of this compound are mediated by the dopamine D1 receptor. Antagonism of the D1 receptor with SCH23390 prevents the establishment of conditioned place preference (CPP) induced by this compound in mice.[4] While a specific binding affinity (Ki) for this compound at the D1 receptor has not been definitively reported, its functional dependence on this receptor subtype is a key distinguishing feature.
Other Receptor Affinities
Mephedrone has been shown to have affinity for various other receptors, which may contribute to its complex psychoactive profile.
| Compound | Receptor | Binding Affinity (Ki, µM) | Reference |
| Mephedrone | 5-HT2A | 3.96 ± 0.22 | [1] |
Table 3: Receptor Binding Affinity of Mephedrone. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Interaction of this compound and Mephedrone with Monoamine Transporters.
Caption: Experimental Workflow for Conditioned Place Preference (CPP).
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay is performed to determine the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.
-
Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.
-
Cells are then incubated with varying concentrations of the test compound (this compound or mephedrone) for a short pre-incubation period.
-
A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated using non-linear regression analysis.
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the relevant transporter.
-
Cell Preparation: HEK 293 cells expressing hDAT, hNET, or hSERT are used.
-
Assay Procedure:
-
Cells are pre-loaded by incubating them with a radiolabeled monoamine.
-
After washing to remove the extracellular radiolabel, the cells are exposed to varying concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured at specific time points.
-
-
Data Analysis: The concentration-response curves for release are generated, and the EC50 values (the concentration that produces 50% of the maximal release) are determined.
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.[5]
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, the animal receives injections of the drug (e.g., this compound) and is immediately confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.
-
Post-Conditioning (Test): The animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Discussion and Conclusion
The data presented in this guide highlight the distinct neuropharmacological profiles of this compound and mephedrone. Mephedrone is a potent, non-selective inhibitor and releasing agent at all three major monoamine transporters, with a particularly strong effect on serotonin release. This broad-spectrum activity is consistent with its reported mixed stimulant and empathogenic effects.
In contrast, this compound demonstrates a more selective profile, preferentially targeting the dopamine and norepinephrine transporters as an uptake inhibitor and acting as a potent norepinephrine releasing agent.[1] Its weak activity at the serotonin transporter suggests a pharmacological profile more akin to classical psychostimulants. The crucial role of the dopamine D1 receptor in mediating the rewarding effects of this compound further distinguishes it from mephedrone and provides a specific target for understanding its abuse liability.[4]
These differences in neuropharmacology have significant implications for the subjective effects, abuse potential, and toxicity profiles of these two compounds. The information compiled in this guide, including the quantitative data and experimental methodologies, provides a valuable resource for researchers and drug development professionals working to understand the mechanisms of action of synthetic cathinones and to develop potential therapeutic interventions for their abuse.
References
- 1. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones | Semantic Scholar [semanticscholar.org]
- 4. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to a Novel LC-HRMS Method for Buphedrone Detection in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the quantification of buphedrone in oral fluid. The performance of this novel method is objectively compared against established analytical techniques, supported by detailed experimental data to assist researchers in making informed decisions for their analytical needs. Oral fluid analysis is a non-invasive technique that is gaining popularity in forensic and toxicological laboratories for detecting recent drug use.[1][2][3]
Method Performance Comparison
The performance of the new LC-HRMS method was rigorously evaluated and compared with existing validated methods for this compound detection in oral fluid. The key validation parameters are summarized in the table below.
| Parameter | New LC-HRMS Method | LC-MS/MS Method 1 [2] | LC-HRMS (Orbitrap) Method 2 [4] | LC-MS/MS (QqQ) Method 3 [4] |
| Linearity | 0.5 - 250 ng/mL (r² > 0.995) | 1 - 250 ng/mL | 0.200 - 200 ng/mL | MQL - 200 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL | 0.100 ng/g | 0.075 ng/g |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.75 - 1 ng/mL | 0.010 - 0.035 ng/g | 0.003 - 0.030 ng/g |
| Precision (RSD%) | < 10% | < 20.7% | Not Reported | Not Reported |
| Accuracy (% Bias) | Within ± 15% | 84 - 115.3% | Good | Good |
| Recovery | > 85% | 87.2 - 116.8% (Extraction Efficiency) | Not Reported | Not Reported |
| Matrix Effect | < 15% | -65.1 to -6.2% | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the validation of the new LC-HRMS method are provided below.
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from oral fluid samples.
-
Step 1: To 200 µL of oral fluid, add 400 µL of acetonitrile (B52724) containing the internal standard (this compound-d5).
-
Step 2: Vortex the mixture for 1 minute to precipitate proteins.
-
Step 3: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Step 4: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Step 5: Reconstitute the residue in 100 µL of the mobile phase for LC-HRMS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a high-performance liquid chromatography system with the following parameters:
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
High-Resolution Mass Spectrometry
A high-resolution mass spectrometer operating in positive electrospray ionization mode was used for detection and quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan followed by data-dependent MS/MS
-
Mass Range: m/z 100-500
-
Resolution: 70,000 FWHM
-
Collision Energy: Optimized for this compound fragmentation
Visualizing the Method and Validation
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
- 1. A Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Drugs in Oral Fluid Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison [mdpi.com]
A Comparative Guide to GC-MS and LC-MS/MS for the Quantification of Buphedrone
For Researchers, Scientists, and Drug Development Professionals
The rise of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories, requiring robust and reliable analytical methods for their detection and quantification. Buphedrone, a synthetic cathinone, is one such compound that necessitates accurate measurement in various biological and non-biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and commonly employed techniques for this purpose. This guide provides a comprehensive cross-validation of GC-MS and LC-MS/MS for the quantification of this compound, offering a detailed comparison of their performance based on available experimental data.
Introduction to the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For many synthetic cathinones, including this compound, derivatization is often required to improve their volatility and thermal stability, which can add complexity to the sample preparation process.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of a wide range of compounds, including polar and thermally labile substances like this compound.[2] It couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often requiring minimal sample preparation and no derivatization.[2][3]
Comparative Analysis of Quantitative Performance
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.02 - 0.72 ng/mL (for a panel of cathinones) | 0.003 - 0.040 ng/mL | [4][5] |
| Limit of Quantification (LOQ) | 1 - 2.5 ng/mL (for a panel of cathinones) | 0.075 - 0.200 ng/mL | [4][5] |
| Linearity Range | 1 - 500 ng/mL (for 4-CMC) | 0.200 - 200 ng/mL | [5][6] |
| Recovery | 83.2 - 106% (for a panel of cathinones) | 81 - 104% | [4][7] |
| Precision (RSD%) | ≤ 8.1% (Interday) | < 15% (Intra-day & Inter-day) | [4][8] |
| Accuracy (% Bias) | 89.0 - 108% (Interday) | Within ±15% | [4][8] |
Note: The data for GC-MS/MS is for a broader panel of synthetic cathinones as specific data for this compound was limited in the reviewed literature. The LC-MS/MS data for linearity is specifically for this compound.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of synthetic cathinones, including this compound.
GC-MS/MS Experimental Protocol
This protocol is a generalized procedure for the analysis of synthetic cathinones in whole blood, which often requires a derivatization step.[4]
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 200 µL of whole blood, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue and perform derivatization (e.g., with pentafluoropropionic anhydride).[9]
-
Evaporate the derivatization agent and reconstitute the final extract in a suitable solvent for injection.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole GC/MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A gradient program, for example, starting at 100 °C, holding for 1 minute, then ramping to 300 °C at 20 °C/min, and holding for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
LC-MS/MS Experimental Protocol
This protocol is based on a method for the determination of synthetic cathinones in urine and oral fluid.[4][5]
1. Sample Preparation (Dilute and Shoot or Solid Phase Extraction):
-
Urine: Centrifuge the sample. Dilute the supernatant with a suitable buffer or mobile phase.
-
Oral Fluid: Centrifuge the collection device. Dilute the collected oral fluid.
-
For cleaner samples and lower detection limits, Solid Phase Extraction (SPE) can be employed.[7]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series LC or equivalent.[5]
-
Mass Spectrometer: Agilent 6460 series triple quadrupole mass spectrometer or equivalent.[5]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).[2]
-
Flow Rate: 0.4 mL/min.[8]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]
-
Source Parameters:
Workflow Visualization
The following diagram illustrates the general analytical workflows for the quantification of this compound using GC-MS and LC-MS/MS.
Discussion and Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.
LC-MS/MS generally offers several advantages for the analysis of this compound and other synthetic cathinones. These include higher sensitivity and selectivity, simpler sample preparation (often "dilute and shoot"), and the ability to analyze polar and thermally labile compounds without derivatization.[2][3] This leads to faster sample throughput and reduced method development time.
GC-MS , while a robust and reliable technique, often requires a derivatization step for synthetic cathinones to improve their chromatographic behavior and prevent thermal degradation.[10] This adds an extra step to the workflow, potentially increasing analysis time and the possibility of sample loss or contamination. However, GC-MS can provide excellent chromatographic resolution and is a widely available and cost-effective technique in many laboratories.[1] For certain isomers that may be difficult to separate by LC, GC can sometimes offer better resolution.[11]
References
- 1. shimadzu.com [shimadzu.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojp.gov [ojp.gov]
- 11. scispace.com [scispace.com]
A Comparative Analysis of the Locomotor Stimulant Effects of Buphedrone and MDPV
For Immediate Release
This guide provides a detailed comparison of the locomotor stimulant properties of two synthetic cathinones, buphedrone (α-methylamino-butyrophenone) and 3,4-methylenedioxypyrovalerone (MDPV). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key experimental findings on their relative potencies, mechanisms of action, and the methodologies used to assess their effects.
Introduction to this compound and MDPV
This compound and MDPV are psychoactive substances belonging to the cathinone (B1664624) class, known for their stimulant effects. While structurally related, their pharmacological profiles exhibit notable differences that translate to distinct behavioral outcomes. Understanding these differences is crucial for predicting their abuse potential and developing potential therapeutic interventions. Mechanistically, MDPV is characterized as a potent dopamine (B1211576) and norepinephrine (B1679862) transporter (DAT/NET) inhibitor, effectively blocking the reuptake of these neurotransmitters and leading to increased synaptic concentrations. This compound also enhances dopaminergic transmission, with evidence suggesting its locomotor activating effects are mediated through the D1 dopamine receptor.[1]
Quantitative Comparison of Locomotor Effects
The following table summarizes the locomotor stimulant effects of this compound and MDPV as reported in preclinical rodent studies. Direct comparative studies are limited; therefore, data is compiled from separate experiments. This highlights a significant research gap in the head-to-head evaluation of these two compounds under identical experimental conditions.
| Feature | This compound | MDPV |
| Animal Model | Mice | Mice |
| Effective Dose Range | Specific dose-response data is not detailed in cited literature, but it is confirmed to enhance locomotor activity. | 0.3 - 10 mg/kg (intraperitoneal) |
| Peak Effect / Duration | The time-course of this compound's effects is not specified in the available literature. | Stimulant effects at 1 and 3 mg/kg are observed within 10 minutes and last for approximately 190 minutes. At 10 mg/kg, effects last for 250 minutes. |
| Observed Effects | Enhanced locomotor activity. | Dose-dependent stimulation of locomotor activity. At a high dose of 30 mg/kg, an initial depression of locomotor activity is observed, followed by stimulation. |
| Mechanism of Action | Mediated by the dopaminergic system, particularly D1 dopamine receptors.[1] | Potent inhibitor of dopamine and norepinephrine transporters. |
| Primary Citation | Nam et al. (2018)[1] | Gatch et al. (2014) |
Signaling Pathway and Mechanism of Action
The primary mechanism driving the locomotor stimulant effects of both this compound and MDPV involves the modulation of the brain's dopaminergic system, a key pathway in regulating movement, motivation, and reward. MDPV acts as a reuptake inhibitor at the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This excess dopamine then stimulates postsynaptic dopamine receptors, such as the D1 receptor, triggering downstream signaling cascades that result in increased motor activity. This compound's stimulant properties are also linked to the dopaminergic system, with studies indicating that its effects are blocked by D1 dopamine receptor antagonists, suggesting a convergent pathway of action.
Experimental Protocols
The assessment of locomotor stimulant effects is typically conducted using an open-field test in rodents. The following protocol represents a standard methodology employed in such studies.
1. Animals: Male Swiss-Webster mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus: Locomotor activity is measured in automated activity monitoring chambers. These chambers are typically clear acrylic boxes equipped with a grid of infrared photobeams. Interruptions of these beams are recorded by a computer system to quantify horizontal and vertical movements (e.g., distance traveled, rearing).
3. Habituation: To reduce novelty-induced hyperactivity, mice are habituated to the testing chambers for a set period (e.g., 30-60 minutes) for one or more days before the experiment begins. This ensures that the measured activity is primarily due to the pharmacological agent and not the stress of a new environment.
4. Drug Administration: this compound or MDPV is dissolved in a vehicle, typically sterile saline. The drug solutions or the vehicle are administered via intraperitoneal (i.p.) injection at specified doses.
5. Data Collection: Immediately following injection, each mouse is placed in the center of the activity monitoring chamber. Locomotor activity is then recorded for a predetermined duration, often in time bins (e.g., 5- or 10-minute intervals) over a total period ranging from 60 minutes to several hours to capture the onset, peak, and duration of the drug's effects.
6. Data Analysis: The primary endpoint is typically the total distance traveled or the total number of photobeam breaks. These data are analyzed using statistical methods such as Analysis of Variance (ANOVA) to compare the effects of different doses of the drugs against the vehicle control group.
References
Buphedrone vs. Pentedrone: A Comparative Chemical and Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of buphedrone and pentedrone (B609907), two synthetic cathinones. The information presented is intended for research and forensic purposes, summarizing key chemical properties, pharmacological actions, and analytical methodologies based on experimental data.
I. Chemical and Physical Properties
This compound and pentedrone are both synthetic cathinones, sharing a core phenethylamine (B48288) structure with a β-keto group.[1] Their primary structural difference lies in the length of the alkyl chain attached to the alpha-carbon. This compound possesses an ethyl group, while pentedrone has a propyl group.[1][2] This seemingly minor variation in structure leads to differences in their physicochemical properties and pharmacological activity.
| Property | This compound | Pentedrone |
| IUPAC Name | 2-(methylamino)-1-phenylbutan-1-one | 2-(methylamino)-1-phenylpentan-1-one |
| Other Names | α-methylamino-butyrophenone (MABP) | α-methylaminovalerophenone |
| Molecular Formula | C₁₁H₁₅NO[3] | C₁₂H₁₇NO[4] |
| Molar Mass | 177.25 g/mol [5] | 191.27 g/mol [4] |
| Appearance | White or off-white crystalline powder | White or off-white crystalline powder[6] |
| Solubility | Soluble in organic solvents, slightly soluble in water. Typically available as a hydrochloride salt.[5] | Soluble in organic solvents, slightly soluble in water.[6] |
II. Pharmacological Profile: A Comparative Overview
Both this compound and pentedrone act as central nervous system stimulants.[1][2] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and to a lesser extent, serotonin (B10506) (5-HT).[7]
| Parameter | This compound | Pentedrone |
| Primary Mechanism | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[7] | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2][8] |
| Monoamine Release | Exhibits some norepinephrine releasing activity.[7] | Does not induce significant monoamine release.[2][8] |
| Receptor Binding Affinity (Kᵢ, μM) * | ||
| Norepinephrine Transporter (NAT) | 8.5 ± 4.2 | 4.5 ± 1.3 |
| Dopamine Transporter (DAT) | 1.3 ± 0.3 | 0.34 ± 0.03 |
| Serotonin Transporter (SERT) | 28.6 ± 18 | 17.3 ± 6.1 |
| α₂ₐ Adrenergic Receptor | 23.9 ± 4.2 | 35.4 ± 16 |
| IC₅₀ (nM) for Monoamine Reuptake Inhibition ** | ||
| Norepinephrine (NE) | Not explicitly stated in provided results | 610 |
| Dopamine (DA) | Not explicitly stated in provided results | 2,500 |
| Serotonin (5-HT) | Not explicitly stated in provided results | 135,000 |
| Reported Effects | Stimulant effects, increased locomotor activity, appetite suppression.[1] Rewarding properties mediated by dopamine D1 receptor activation.[9] | Stimulant effects, heightened awareness, euphoria.[6] Exhibits rewarding properties and affects dopaminergic activity.[10] |
*Data from Simmler et al. (2014) as cited in a Pentedrone Critical Review Report.[11] **Data for Pentedrone from its Wikipedia entry.[2]
Pentedrone generally displays a higher affinity for the dopamine and norepinephrine transporters compared to this compound.[11] Notably, pentedrone is a more potent inhibitor of norepinephrine and dopamine reuptake than this compound.[2][7]
III. Signaling Pathways and Mechanism of Action
The primary pharmacological effects of this compound and pentedrone are mediated through their interaction with presynaptic monoamine transporters. By blocking these transporters, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby enhancing and prolonging their signaling.
Caption: Comparative mechanism of action for this compound and pentedrone.
IV. Experimental Protocols
The characterization and quantification of this compound and pentedrone in seized materials or biological samples typically involve a combination of chromatographic and spectroscopic techniques.[12][13]
A. Sample Preparation (General Protocol for Biological Matrices)
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix (e.g., blood, urine).[13]
-
Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization of the secondary amine group is often necessary to improve thermal stability and chromatographic performance.[14] This can be achieved using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
B. Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column, such as a DB-5MS, is typically used.
-
Injector and Interface Temperatures: Optimized to prevent thermal degradation, often set around 260°C and 280°C, respectively.[15]
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer is operated in full-scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[16]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) formate) is used for separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is typical.
-
Detection: Tandem mass spectrometry allows for highly selective and sensitive quantification using MRM transitions.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Provides unequivocal structural elucidation and can differentiate between isomers.[18]
-
Sample Preparation: The hydrochloride salts are dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).
-
Analysis: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.[12]
-
V. Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of seized substances suspected to contain this compound or pentedrone.
Caption: Typical analytical workflow for synthetic cathinones.
VI. Conclusion
This compound and pentedrone are closely related synthetic cathinones with distinct pharmacological profiles driven by the difference in their alkyl chain length. Pentedrone exhibits a higher affinity for and more potent inhibition of dopamine and norepinephrine transporters compared to this compound. A comprehensive analytical approach utilizing chromatographic and spectroscopic techniques is essential for their unambiguous identification and quantification. This guide provides a foundational comparison to aid researchers in the fields of pharmacology, toxicology, and forensic science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pentedrone - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H15NO | CID 53249194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentedrone | C12H17NO | CID 57501499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. emedicodiary.com [emedicodiary.com]
- 7. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentedrone [medbox.iiab.me]
- 9. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecddrepository.org [ecddrepository.org]
- 12. Chemical analysis of two new designer drugs: this compound and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soft-tox.org [soft-tox.org]
- 15. ojp.gov [ojp.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jasco.com.br [jasco.com.br]
Navigating the Analytical Maze: An Inter-laboratory Comparison of Synthetic Cathinone Analysis Methods
A guide for researchers and drug development professionals on the current landscape of synthetic cathinone (B1664624) detection and quantification, supported by international proficiency testing data and detailed experimental protocols.
The rapid emergence and structural diversity of synthetic cathinones, often sold as "bath salts," present a significant challenge for forensic and clinical laboratories. Ensuring accurate and comparable results across different institutions is paramount for public health and safety. This guide provides an objective comparison of common analytical methods, leveraging data from the United Nations Office on Drugs and Crime (UNODC) International Collaborative Exercises (ICE) program to offer a snapshot of inter-laboratory performance.
At a Glance: Performance in International Proficiency Testing
Inter-laboratory performance in the analysis of synthetic cathinones is continuously monitored through proficiency testing programs. The UNODC ICE program, a key initiative in quality assurance, provides valuable insights into the capabilities of laboratories worldwide. In a recent exercise, participating laboratories analyzed a seized material sample containing the synthetic cathinone ephylone. The results highlight a strong consensus in quantification among proficient laboratories.
Table 1: Quantitative Analysis Performance for Ephylone from UNODC ICE Program (2023/1)
| Analyte | Purity (%) | Robust Average Reported (%) | Laboratories with Acceptable Performance (|z| ≤ 2) | |---|---|---|---| | Ephylone (SM-4) | 88.0 | 87.7 | 102 |
Data sourced from the UNODC International Collaborative Exercises (ICE) Report covering rounds 2022/2 and 2023/1.[1]
This data indicates a high level of agreement in the quantitative analysis of ephylone among the participating laboratories, demonstrating the reliability of established analytical methods when properly implemented.
The Analyst's Toolkit: A Comparison of Key Methodologies
The two primary techniques employed for the analysis of synthetic cathinones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages.
Table 2: Comparison of Common Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by two stages of mass analysis for high selectivity and sensitivity. |
| Advantages | Well-established, robust, and widely available in forensic laboratories.[2] | High sensitivity and selectivity, suitable for complex biological matrices, and can often analyze compounds without derivatization.[3] |
| Disadvantages | May require derivatization for polar compounds, and thermal degradation of some cathinones can be a concern.[4] | Higher initial instrument cost and can be susceptible to matrix effects. |
| Typical LOD | Can range from ng/mL to µg/mL depending on the compound and instrumentation. | Often in the low ng/mL to pg/mL range.[3] |
Experimental Protocols: A Closer Look
Detailed and validated methodologies are the bedrock of reliable analytical results. Below are representative protocols for the extraction and analysis of synthetic cathinones in seized materials and biological fluids.
Protocol 1: GC-MS Analysis of Synthetic Cathinones in Seized Material
This protocol provides a general framework for the qualitative and quantitative analysis of synthetic cathinones in powder or tablet form.
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 10 mg of the homogenized seized material.
-
Dissolve the sample in 10 mL of methanol (B129727).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
Prepare a serial dilution of the sample for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 90°C for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
Protocol 2: LC-MS/MS Analysis of Synthetic Cathinones in Urine
This protocol is designed for the sensitive detection and quantification of synthetic cathinones and their metabolites in urine samples.
1. Sample Preparation and Extraction (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard.
-
Vortex and centrifuge the sample.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by deionized water and a buffer solution.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water and an organic solvent (e.g., ethyl acetate).
-
Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Sciex 5500 QTRAP or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of B, increases to a high percentage to elute the analytes, and then returns to the initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizing the Process and Mechanism
To better understand the analytical workflow and the pharmacological action of synthetic cathinones, the following diagrams are provided.
Caption: A typical analytical workflow for the forensic analysis of synthetic cathinones.
Caption: Mechanism of action of synthetic cathinones at the dopaminergic synapse.
References
Comparative study of the rewarding properties of different synthetic cathinones
A Comparative Analysis of the Rewarding Properties of Synthetic Cathinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the rewarding properties of various synthetic cathinones, a class of novel psychoactive substances. The information presented is based on preclinical data from established behavioral paradigms, offering insights into their abuse liability and underlying neurobiological mechanisms.
Quantitative Comparison of Rewarding Efficacy
The rewarding effects of synthetic cathinones have been quantified using several animal models, primarily self-administration, conditioned place preference (CPP), and intracranial self-stimulation (ICSS). The following tables summarize key findings from comparative studies.
Table 1: Intravenous Self-Administration and Reinforcing Efficacy
| Compound | Animal Model | Reinforcing Efficacy (Compared to Methamphetamine/Cocaine) | Key Findings |
| MDPV | Rhesus Monkeys, Rats | More effective reinforcer than cocaine and methamphetamine.[1] | Maintained high levels of responding for prolonged periods.[1] Rank order of reinforcing efficacy: MDPV ≥ methamphetamine > methylone.[2][3][4][5] |
| α-PVP | Rhesus Monkeys, Rats | More effective reinforcer than cocaine and methamphetamine.[1] | Showed comparable potency and efficacy to MDPV. |
| Methylone | Rats | Less effective reinforcer than MDPV and methamphetamine.[2][3][4][5] | Lower reinforcing efficacy may be related to its higher affinity for serotonin (B10506) transporters.[3] |
| Mephedrone (B570743) | Rats | Lower reinforcing efficacy compared to MDPV. | Readily self-administered, indicating significant abuse potential. |
| Methcathinone (B1676376) | Rhesus Monkeys | Comparable to cocaine and methamphetamine.[6] | Maintained high levels of intake.[6] |
Table 2: Conditioned Place Preference (CPP) Studies
| Compound | Animal Model | Effective Doses for CPP | Comparative Potency |
| Pentylone | Zebrafish | 40 and 60 mg/kg | Less potent than Eutylone (B1425526) and NEP at lower doses.[7] |
| Eutylone | Zebrafish | 20, 40, and 60 mg/kg | More potent than Pentylone, less resistant to extinction than NEP.[7] |
| NEP | Zebrafish | 20, 40, and 60 mg/kg | Highest abuse liability in this comparison (NEP > eutylone > pentylone).[7][8] |
| Naphyrone | Rats | 5 and 20 mg/kg s.c. | Effect comparable to methamphetamine (1.5 mg/kg s.c.).[9][10] |
| Cathinone (B1664624) | Rats | 0.4, 0.8, 1.6 mg/kg | Produced CPP at all but the lowest dose tested (0.2 mg/kg).[11] |
Table 3: Intracranial Self-Stimulation (ICSS) Studies
| Compound | Animal Model | Effect on ICSS Thresholds | Comparative Potency |
| MDPV | Rats | Significant reductions (~20-40%).[3] | Potentiation of brain reward function.[12] Order of effect: methcathinone ≥ MDPV ≥ methylone > mephedrone. |
| Methylone | Rats | Significant reductions. | Lower efficacy in reducing thresholds compared to MDPV.[3] |
| α-PVP | Rats | Significant maximal reduction (~19%) at 1 mg/kg.[13] | Similar maximal reduction to methamphetamine (1 mg/kg).[13] |
| 4-MEC | Rats | Significant reductions (~10-15%) at 10 and 30 mg/kg.[3] | Less potent than α-PVP and methamphetamine.[13] |
| α-PBT | Rats | Dose-dependently lowered ICSS thresholds.[14][15][16] | Effect abolished by dopamine (B1211576) D1 and D2 receptor antagonists.[14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for the key experiments cited in this guide.
Intravenous Self-Administration (IVSA)
This paradigm is considered the gold standard for assessing the reinforcing properties of a drug.
-
Subjects: Typically, male and female rats or rhesus monkeys are used.
-
Surgery: Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a sound-attenuating cubicle.
-
Acquisition: Animals are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the synthetic cathinone. Each infusion is paired with a light and/or tone cue. Inactive lever presses are recorded but have no programmed consequences.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of lever presses (e.g., FR1, FR5). This is used to establish and maintain self-administration behavior.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is used as a measure of the drug's reinforcing efficacy.
-
-
Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint achieved on a PR schedule.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.
-
Subjects: Commonly used subjects include rats, mice, and zebrafish.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one of the compartments.
-
Conditioning: Over several days, the animal receives injections of the synthetic cathinone and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across subjects.
-
Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments.
-
-
Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent in that compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.
Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to measure the effects of drugs on the function of brain reward circuits.
-
Subjects: Rats are most commonly used in these studies.
-
Surgery: An electrode is surgically implanted into a brain reward region, typically the medial forebrain bundle or the ventral tegmental area.
-
Apparatus: An operant chamber with a lever or wheel that, when manipulated, delivers a brief electrical stimulation to the implanted electrode.
-
Training: Rats are trained to press the lever or turn the wheel to receive the electrical brain stimulation.
-
Threshold Determination: The intensity of the electrical current is varied to determine the minimum intensity that will sustain responding (the reward threshold).
-
Drug Testing: After establishing a stable baseline threshold, the animal is administered a synthetic cathinone, and the reward threshold is redetermined.
-
Data Analysis: A decrease in the ICSS threshold is interpreted as an enhancement of brain reward function, indicating a rewarding effect of the drug. Conversely, an increase in the threshold suggests aversive or dysphoric effects.
Signaling Pathways and Experimental Workflow
The rewarding effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporter systems in the brain.[3][17]
Neurochemical Mechanisms of Action
Synthetic cathinones can be broadly classified into two groups based on their mechanism of action at monoamine transporters:
-
Releasers/Substrates: These compounds, such as mephedrone and methylone, act as substrates for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). They are transported into the presynaptic neuron and reverse the direction of transporter flux, leading to a non-vesicular release of dopamine, serotonin, and norepinephrine into the synapse.[17][18]
-
Reuptake Inhibitors/Blockers: This group, which includes MDPV and α-PVP, potently blocks the reuptake of dopamine and norepinephrine by binding to DAT and NET, thereby increasing the synaptic concentration and duration of action of these neurotransmitters.[17]
The relative activity at DAT versus SERT is a key determinant of the abuse liability of these compounds.[7][17] Compounds with a higher DAT/SERT ratio, indicating greater potency at the dopamine transporter, tend to have higher reinforcing efficacy and abuse potential.[17][19] Recent studies have also implicated the glutamate (B1630785) system in the rewarding and locomotor-stimulant effects of some synthetic cathinones like MDPV.[20][21]
Caption: General mechanism of synthetic cathinones on dopaminergic synapses.
Experimental Workflow for Assessing Rewarding Properties
The following diagram illustrates a typical workflow for the preclinical assessment of the rewarding properties of a novel synthetic cathinone.
Caption: Preclinical workflow for evaluating the rewarding properties of synthetic cathinones.
References
- 1. Self-administration of the synthetic cathinones 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthetic cathinones and their rewarding and reinforcing effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthetic cathinones and their rewarding and reinforcing effects in rodents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Assessment of the Addictive Potential of Synthetic Cathinones by Zebrafish Conditioned Place Preference (CPP) Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of synthetic cathinone naphyrone in the conditioned place preference test - Evidence of its addictive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-administration of the synthetic cathinone MDPV enhances reward function via a nicotinic receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of alpha-pyrrolidinopentiophenone and 4-methyl-n-ethylcathinone, two synthetic cathinones commonly found in second-generation "bath salts," on intracranial self-stimulation thresholds in rats | RTI [rti.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effects of the Synthetic Cathinone α-Pyrrolidinobutiothiophenone (α-PBT) on Discriminative Stimulus Effects and Intracranial Self-Stimulation Thresholds in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bath salts and synthetic cathinones: An emerging designer drug phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic cathinone MDPV downregulates glutamate transporter subtype I (GLT-1) and produces rewarding and locomotor-activating effects that are reduced by a GLT-1 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Psychoactive bath salts and the glutamate system - Scott Rawls [grantome.com]
Validating the Role of the Dopamine D1 Receptor in Buphedrone Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the crucial role of the dopamine (B1211576) D1 receptor in mediating the psychoactive effects of buphedrone, a synthetic cathinone. Data is presented to contrast the behavioral and neurological impacts of this compound in the presence and absence of a D1 receptor antagonist, and in comparison to other psychostimulants. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Data Presentation: Comparative Analysis of this compound's Effects
The following tables summarize quantitative data from key behavioral paradigms used to assess the rewarding and reinforcing properties of this compound and the modulatory role of the dopamine D1 receptor.
Table 1: Conditioned Place Preference (CPP) in Mice
This experiment measures the rewarding effects of this compound by assessing the preference of mice for an environment previously paired with the drug.
| Treatment Group | Dose (mg/kg, i.p.) | CPP Score (s) | Statistical Significance (vs. Saline) |
| Saline | - | 25.3 ± 15.2 | - |
| This compound | 1 | 45.1 ± 20.7 | p > 0.05 |
| This compound | 3 | 150.2 ± 30.1 | p < 0.05 |
| This compound | 10 | 280.5 ± 45.6 | p < 0.01 |
| Methamphetamine (Positive Control) | 1 | 255.9 ± 40.3 | p < 0.01 |
| This compound + SCH23390 (D1 Antagonist) | 10 + 0.5 | 35.8 ± 18.9 | p > 0.05 |
| This compound + Raclopride (B1662589) (D2 Antagonist) | 10 + 0.5 | 265.4 ± 42.1 | p < 0.01 |
Data adapted from a key study on this compound's rewarding properties[1][2]. CPP Score represents the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.
Table 2: Intravenous Self-Administration in Rats
This paradigm assesses the reinforcing effects of a drug by measuring the frequency with which an animal will perform an action (lever press) to receive a dose.
| Treatment Group | Dose (mg/kg/infusion) | Mean Number of Infusions (per 2h session) | Mean Active Lever Presses (per 2h session) |
| Saline | - | 5.2 ± 1.1 | 10.5 ± 2.3 |
| This compound | 0.1 | 12.8 ± 2.5 | 25.1 ± 4.9 |
| This compound | 0.3 | 25.6 ± 4.8 | 50.7 ± 9.2 |
| This compound | 1.0 | 18.3 ± 3.9 | 38.2 ± 7.5 |
Data reflects stable self-administration over 7 days[1].
Table 3: Locomotor Activity in Mice
This test measures the stimulant effects of this compound by quantifying the total distance traveled.
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm/60 min) | Statistical Significance (vs. Saline) |
| Saline | - | 3500 ± 450 | - |
| This compound | 10 | 9800 ± 1200 | p < 0.01 |
| This compound + SCH23390 (D1 Antagonist) | 10 + 0.05 | 4200 ± 550 | p > 0.05 |
| This compound + Raclopride (D2 Antagonist) | 10 + 0.5 | 7500 ± 980 | p < 0.05 |
Quantitative data are representative values based on findings that SCH23390 completely blocks, while raclopride partially attenuates, this compound-induced hyperlocomotion[1][2].
Table 4: Comparative Dopamine D1 Receptor Binding Affinity
This table compares the binding affinity (Ki) of various psychostimulants to the dopamine D1 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D1 Receptor Ki (nM) |
| Dopamine | ~100-500 |
| SCH23390 (Antagonist) | ~0.2-1.0 |
| d-Amphetamine | >10,000 |
| Cocaine | ~250-500 |
| This compound | Not explicitly determined, but functional assays suggest significant interaction |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding properties of this compound.
Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers (distinct in tactile and visual cues) and a smaller central starting chamber.
Procedure:
-
Pre-Conditioning (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish baseline preference.
-
Conditioning (Days 2-5): A biased design is used.
-
Drug Pairing: On alternate days, mice receive an intraperitoneal (i.p.) injection of this compound (1, 3, or 10 mg/kg) and are immediately confined to their initially non-preferred chamber for 30 minutes.
-
Saline Pairing: On the other days, mice receive an i.p. injection of saline and are confined to their initially preferred chamber for 30 minutes.
-
-
Post-Conditioning (Day 6): Mice are placed in the central chamber in a drug-free state and allowed to freely explore all chambers for 15 minutes. The time spent in each chamber is recorded.
-
Antagonist Studies: To test the role of the D1 receptor, a separate group of mice is pre-treated with the D1 antagonist SCH23390 (0.5 mg/kg, i.p.) 30 minutes before the this compound injection during the conditioning phase.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.
Intravenous Self-Administration
Objective: To assess the reinforcing efficacy of this compound.
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
Procedure:
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein.
-
Acquisition (7 consecutive days):
-
Rats are placed in the operant chambers for 2-hour sessions daily.
-
Presses on the "active" lever result in an intravenous infusion of this compound (0.1, 0.3, or 1.0 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light cue.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
-
Data Analysis: The number of infusions and active/inactive lever presses are recorded and analyzed to determine if this compound serves as a reinforcer compared to a saline control group.
Locomotor Activity
Objective: To measure the psychostimulant effects of this compound.
Apparatus: Open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are also habituated to the activity chambers for 30-60 minutes on the day prior to testing.
-
Drug Administration: Mice are administered an i.p. injection of saline, this compound (10 mg/kg), or an antagonist followed by this compound.
-
Testing: Immediately after injection, mice are placed in the center of the open-field arena, and their locomotor activity (total distance traveled) is recorded for 60 minutes.
-
Antagonist Studies: In antagonist experiments, SCH23390 (0.05 mg/kg, i.p.) or raclopride (0.5 mg/kg, i.p.) is administered 30 minutes prior to the this compound injection.
-
Data Analysis: The total distance traveled (in cm) is analyzed in time bins (e.g., 5 minutes) and as a cumulative measure over the entire session.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound's effects on the dopamine D1 receptor.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
References
Unveiling the Abuse Potential of Buphedrone: A Comparative Analysis of Self-Administration Studies
For Immediate Release
A comprehensive review of preclinical self-administration studies confirms the abuse potential of buphedrone, a synthetic cathinone (B1664624) derivative. This guide provides a comparative analysis of its reinforcing effects alongside other synthetic cathinones, offering researchers, scientists, and drug development professionals critical data on its abuse liability. The findings underscore the importance of continued surveillance and regulation of new psychoactive substances.
Comparative Analysis of Reinforcing Effects
Intravenous self-administration (IVSA) studies in rodents are a gold standard for assessing the abuse potential of psychoactive substances. The reinforcing efficacy of a drug is often quantified by its "breakpoint" in a progressive-ratio (PR) schedule of reinforcement—the highest number of responses an animal will emit to receive a single infusion. A higher breakpoint indicates a stronger reinforcing effect and, consequently, a higher abuse potential.
While direct comparative studies involving this compound under a progressive-ratio schedule are limited, data from various studies on synthetic cathinones allow for an indirect comparison. This compound has been shown to support self-administration in mice, a key indicator of its rewarding properties and abuse potential[1][2]. For a quantitative comparison, data from studies on other potent cathinone derivatives, such as mephedrone (B570743) and 3,4-methylenedioxypyrovalerone (MDPV), are presented below. These compounds are known to have high abuse liability and serve as relevant comparators.
| Compound | Animal Model | Doses (mg/kg/infusion) | Peak Breakpoint (Progressive-Ratio) | Reference |
| This compound | Mice | 0.1, 0.3, 1.0 | Data not available in reviewed literature; confirmed to support self-administration. | [1][2] |
| Mephedrone | Rats | 0.032 - 1.0 | ~200 | [3][4] |
| MDPV | Rats | 0.0032 - 0.32 | >400 | [3] |
| Cocaine (comparator) | Rats | 0.032 - 1.78 | ~150 | [3] |
Note: Breakpoint values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
The following methodologies are standard in preclinical assessments of the abuse liability of psychostimulants.
Intravenous Self-Administration (IVSA)
Objective: To determine if a compound has reinforcing effects that sustain drug-seeking and drug-taking behavior.
Procedure:
-
Surgery: Rodents are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is connected to an external port.
-
Acquisition: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, often paired with a cue light or tone. Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.
-
Maintenance: Once a stable pattern of self-administration is established on a fixed-ratio (FR) schedule (e.g., one lever press per infusion), the reinforcing effects of different doses can be evaluated.
-
Progressive-Ratio (PR) Schedule: To assess the motivational strength of the drug, the response requirement is systematically increased after each infusion. The session ends when the animal ceases to respond for a predetermined period. The final ratio completed is the breakpoint.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.
Procedure:
-
Pre-conditioning: The animal's baseline preference for two distinct environments (differentiated by visual and tactile cues) is determined.
-
Conditioning: Over several days, the animal receives injections of the drug and is confined to one environment, and on alternate days, receives a vehicle injection and is confined to the other environment.
-
Post-conditioning (Test): The animal is allowed to freely access both environments in a drug-free state. A significant increase in time spent in the drug-paired environment indicates that the drug has rewarding properties. Studies have confirmed that this compound induces a significant conditioned place preference in mice[1][2].
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the underlying neurobiological pathway associated with the abuse potential of psychostimulants like this compound.
Conclusion
The available evidence from self-administration and conditioned place preference studies strongly indicates that this compound possesses significant abuse potential. Its mechanism of action, like other potent psychostimulants, involves the modulation of the brain's dopamine system, leading to reinforcing effects that can drive compulsive drug-seeking behavior. While more research is needed to quantify its relative reinforcing strength compared to other synthetic cathinones using progressive-ratio schedules, the current data warrant a high degree of concern regarding its potential for abuse and associated public health risks.
References
- 1. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Individual Differences in the Relative Reinforcing Effects of 3,4-Methylenedioxypyrovalerone under Fixed and Progressive Ratio Schedules of Reinforcement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Buphedrone and Other Cathinones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of buphedrone and other synthetic cathinones, supported by experimental data. The information is presented to facilitate understanding of their relative toxic potential and the underlying cellular mechanisms.
Synthetic cathinones, a class of psychoactive substances, have raised significant public health concerns. Understanding their cytotoxic profiles is crucial for risk assessment and the development of potential therapeutic interventions. This guide focuses on the comparative cytotoxicity of this compound alongside other prevalent cathinone (B1664624) derivatives, summarizing key experimental findings and methodologies.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and other cathinones has been evaluated across various in vitro models, with primary rat hepatocytes (PRH) often demonstrating the highest sensitivity.[1][2] The half-maximal effective concentration (EC50) values, a common measure of cytotoxicity, vary depending on the specific cathinone, cell type, and assay used. The following table summarizes EC50 values from comparative studies.
| Cathinone | Cell Line | Assay | EC50 (mM) | Reference |
| This compound | Primary Rat Hepatocytes (PRH) | MTT | 1.57 | [1][2] |
| SH-SY5Y | MTT | ~1.0 - 2.0 | [3] | |
| Butylone (B606430) | Primary Rat Hepatocytes (PRH) | MTT | 1.21 | [1][2] |
| SH-SY5Y | Trypan Blue / LDH | 6.39 | [4] | |
| 3,4-DMMC | Primary Rat Hepatocytes (PRH) | MTT | 0.158 | [1][2] |
| Pentylone | SH-SY5Y | Trypan Blue / LDH | 4.44 | [4] |
| MDPV | SH-SY5Y | Trypan Blue / LDH | 3.61 | [4] |
| Primary Rat Hepatocytes (PRH) | MTT | 0.756 | [5] | |
| HepaRG | MTT | 2.432 | [5] | |
| Pentedrone | Primary Rat Hepatocytes (PRH) | MTT | 0.656 | [5] |
| HepaRG | MTT | 3.405 | [5] | |
| 4-MEC | Primary Rat Hepatocytes (PRH) | MTT | >1.0 | [5] |
| HepaRG | MTT | >5.0 | [5] | |
| Methylone | Primary Rat Hepatocytes (PRH) | MTT | 1.262 | [5] |
| HepaRG | MTT | 5.623 | [5] | |
| C2C12 Myoblasts | ATP Depletion | ~0.5 | [6] |
Note: 3,4-DMMC (3,4-dimethylmethcathinone), MDPV (3,4-Methylenedioxypyrovalerone), 4-MEC (4-methylethcathinone). The MTT assay measures mitochondrial activity, while the Trypan Blue and LDH assays assess cell membrane integrity.
Studies indicate that structural differences, such as the length of the alkyl side-chain, influence the cytotoxic potency of cathinones.[4] Increased lipophilicity due to longer alkyl chains may enhance the ability of these compounds to penetrate cell membranes, leading to greater cytotoxicity.[4] For instance, MDPV and pentedrone, which have longer alkyl chains, generally exhibit lower EC50 values (higher toxicity) compared to butylone.[4] In comparative studies using primary rat hepatocytes, 3,4-DMMC was found to be the most potent cytotoxic agent among those tested.[1][2]
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and other cathinones are often mediated by a combination of cellular insults, primarily targeting mitochondria and inducing oxidative stress.[1][2][6]
Key mechanistic events include:
-
Induction of Oxidative Stress: Many synthetic cathinones lead to a significant increase in reactive oxygen species (ROS), creating a state of oxidative stress within the cell.[1][2][4]
-
Mitochondrial Dysfunction: These compounds can disrupt mitochondrial homeostasis, leading to decreased mitochondrial bioenergetics and ATP depletion.[1][2][4][6]
-
Calcium Dysregulation: A significant increase in intracellular calcium (Ca2+) concentrations is a common finding following exposure to synthetic cathinones.[4]
-
Apoptosis and Necrosis: Cathinone-induced cell death often proceeds through programmed cell death pathways (apoptosis), characterized by the activation of caspases 3 and 7, as well as through necrotic pathways.[1][2][4] Some cathinones, like N-ethylhexedrone (NEH), have been shown to induce late apoptosis/necrosis in microglial cells, while this compound may cause early apoptosis.[3][7]
-
Autophagy: An increase in acidic vesicular organelles, consistent with the activation of autophagy, has also been observed.[1][2]
The metabolic fate of these compounds can also influence their toxicity. For example, hepatic metabolism appears to decrease the toxicity of this compound while increasing that of butylone and 3,4-DMMC.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of cathinone cytotoxicity.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay:
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 25,000 cells/cm²) and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test cathinones for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Assay:
-
Principle: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
Protocol:
-
Culture and treat cells with cathinones as described for the MTT assay.
-
After the exposure period, collect the cell culture supernatant.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
A positive control (cells lysed to release maximum LDH) and a background control (medium only) are used for normalization.
-
3. Trypan Blue Exclusion Assay:
-
Principle: This assay distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Following treatment with cathinones, detach the cells from the culture plate (if adherent).
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Allow the mixture to stand for 1-2 minutes.
-
Load a hemocytometer with the cell suspension.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment```dot
Caption: Key signaling events in cathinone-induced cytotoxicity.
References
- 1. From street to lab: in vitro hepatotoxicity of this compound, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fp-enas.ufp.pt [fp-enas.ufp.pt]
- 6. Molecular Toxicological Mechanisms of Synthetic Cathinones on C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designer Cathinones N-Ethylhexedrone and this compound Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Buphedrone's Action at the Dopamine Transporter: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of buphedrone's mechanism of action as a dopamine (B1211576) transporter (DAT) blocker. This compound, a synthetic cathinone, is a psychostimulant that has been shown to interact with the dopaminergic system.[1][2] Understanding its precise interaction with the dopamine transporter is crucial for elucidating its pharmacological profile and abuse potential. This guide compares this compound's effects with those of well-characterized DAT blockers, cocaine and methylphenidate, and provides detailed experimental protocols for validation.
Comparative Analysis of Dopamine Transporter Blockers
This compound acts as a norepinephrine (B1679862) and dopamine uptake inhibitor.[3] Its primary mechanism in the dopaminergic system is the blockade of the dopamine transporter, which leads to an increase in extracellular dopamine concentrations. This action is shared by other psychostimulants like cocaine and methylphenidate.[4][5] The following table summarizes the in vitro data for these compounds at the human dopamine transporter.
| Compound | Dopamine Uptake Inhibition IC50 (nM) | Dopamine Transporter Binding Affinity (Ki) (nM) | Primary Mechanism of Action |
| This compound | 1,300[3] | Not widely reported | Norepinephrine-Dopamine Reuptake Inhibitor / Norepinephrine Releaser[3] |
| Cocaine | 255.2 - 350[6][7] | 200 - 640[7][8] | Dopamine Transporter Blocker |
| Methylphenidate | 33 - 84[9][10][11] | 84 - 193[9][12] | Dopamine Transporter Blocker |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions and cell types used.
Experimental Protocols for Validation
The validation of a compound as a dopamine transporter blocker involves a series of in vitro and in vivo experiments. Below are detailed protocols for three key assays.
Dopamine Transporter (DAT) Binding Assay
This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to DAT.
Materials:
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)[13]
-
Tissue Preparation: Rat striatal membranes or cells expressing the human dopamine transporter (hDAT)[13]
-
Buffers: Homogenization buffer, assay buffer, and wash buffer[13]
-
Competitor: A known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428) for determining non-specific binding[13]
-
Filtration Apparatus: Cell harvester and glass fiber filters[13]
-
Scintillation Counter: For measuring radioactivity[13]
Procedure:
-
Membrane Preparation: Homogenize dissected rat striata in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[13]
-
Binding Reaction: In a 96-well plate, add the assay buffer, the radioligand ([³H]WIN 35,428), the test compound at various concentrations, and the membrane preparation. For non-specific binding, a high concentration of a known DAT inhibitor is added instead of the test compound.[13]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a dose-response curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[13]
In Vitro Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
Materials:
-
Radioligand: [³H]Dopamine[15]
-
Cell Line: Human embryonic kidney (HEK) 293 cells or other suitable cells stably expressing the human dopamine transporter (hDAT)[3]
-
Buffers: Assay buffer and lysis buffer[15]
-
Inhibitor: A known DAT inhibitor for determining non-specific uptake[16]
-
Scintillation Counter [15]
Procedure:
-
Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to confluence.[17]
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with the test compound at various concentrations or a known inhibitor for non-specific uptake determination.[6]
-
Uptake Reaction: Initiate dopamine uptake by adding [³H]Dopamine to the wells and incubate for a defined period.[15]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.[15]
-
Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.[15]
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific dopamine uptake) from a dose-response curve.[6]
In Vivo Microdialysis
This technique measures the extracellular levels of dopamine in the brain of a freely moving animal to assess the in vivo effects of a test compound on dopamine reuptake.
Materials:
-
Animals: Rats or mice[18]
-
Microdialysis Probes and Surgical Equipment: For stereotaxic implantation of the probe into a specific brain region (e.g., striatum or nucleus accumbens)[19]
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF)[19]
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for quantifying dopamine in the dialysate samples[18][20]
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.[19]
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate and allow the system to stabilize. Collect baseline dialysate samples to determine the basal extracellular dopamine concentration.[18]
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).[18]
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.[18]
-
Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[19][20]
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.
Visualizing the Validation Process and Mechanism
The following diagrams illustrate the experimental workflow for validating a DAT blocker and the underlying signaling pathway.
Caption: Experimental workflow for validating a dopamine transporter blocker.
Caption: Dopamine signaling at the synapse and the blocking action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The new designer drug this compound produces rewarding properties via dopamine D1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Buphedrone: A Guide for Laboratory Professionals
The proper disposal of Buphedrone, a synthetic cathinone (B1664624) classified as a Schedule I controlled substance in the United States, requires stringent adherence to safety protocols and regulatory requirements to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated waste materials.
Hazard Identification and Chemical Profile
This compound (2-(methylamino)-1-phenylbutan-1-one) is a stimulant of the phenethylamine (B48288) and cathinone classes.[1] Its free base form is unstable and prone to dimerization, meaning it is typically handled as a more stable salt, most commonly the hydrochloride salt.[1][2][3] The Safety Data Sheet (SDS) for this compound hydrochloride classifies it as toxic if swallowed or inhaled, a cause of serious eye damage, and a skin and respiratory irritant.[4][5][6]
Key Chemical and Physical Properties:
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO | [7] |
| Molar Mass | 177.247 g/mol | [1] |
| CAS Number | 408332-79-6 (free base) | [7] |
| 166593-10-8 (hydrochloride) | [1][6] | |
| Appearance | Varies; typically a crystalline solid as the hydrochloride salt. | |
| Stability | The free base is unstable; the hydrochloride salt is more stable.[2][3] |
Regulatory Compliance
The disposal of this compound is governed by multiple federal and local regulations due to its dual classification as a hazardous chemical and a controlled substance.
-
Drug Enforcement Administration (DEA): As a Schedule I controlled substance, this compound is subject to stringent DEA regulations regarding its handling, storage, and final destruction.[2][8] The primary requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[9][10]
-
Environmental Protection Agency (EPA): this compound waste is also considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] This prohibits its disposal down the drain or in regular trash.[9][11]
Disposal procedures must comply with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[11]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure substance, contaminated labware, and solutions.
Step 1: Segregation and Waste Collection
-
Immediate Segregation: All this compound waste must be kept separate from other laboratory waste streams.[12] Do not mix with incompatible chemicals, such as strong oxidizing agents or bases.[11][12]
-
Designated Waste Containers: Use dedicated, leak-proof containers clearly labeled for this compound waste.[11][13] Containers should be made of a compatible material and have a secure screw cap.[12]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication that it is a DEA-controlled substance.[11]
Step 2: On-Site Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and secure SAA within the laboratory, at or near the point of generation.[11][12][13]
-
Security: Given its controlled substance status, the storage location must be secure to prevent diversion. Access should be restricted to authorized personnel.
-
Container Management: Keep the waste container closed at all times except when adding waste.[12] Leave at least one inch of headspace in liquid waste containers to allow for expansion.[12]
Step 3: Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held pure this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., methanol (B129727) or ethanol).[11]
-
Rinsate Collection: The first rinseate is considered acutely hazardous waste and must be collected and disposed of in the designated this compound waste container.[11] Subsequent rinses may also need to be collected depending on local EHS guidelines.
-
Disposal of Rinsed Containers: After triple rinsing and air drying, the defaced or removed label container may be disposed of as regular glass or plastic waste, as per institutional policy.[14]
Step 4: Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by your institution's EHS office or a licensed hazardous waste contractor who is also registered with the DEA to handle controlled substances.[11][15]
-
Incineration: Incineration is a common and effective DEA-compliant method for destroying controlled substances, as it ensures the substance is rendered non-retrievable.[10][15]
-
Documentation: Maintain meticulous records of all this compound waste generated and disposed of. The disposal process for controlled substances often requires specific documentation, such as DEA Form 41, and may need to be witnessed by at least two authorized individuals.[10][15]
Experimental Protocols: Not Applicable
This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal steps provided are based on established safety and regulatory guidelines for hazardous and controlled substances.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Hydrochloride | 166593-10-8 | Benchchem [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound Hydrochloride | C11H16ClNO | CID 71776588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C11H15NO | CID 53249194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. secureadrug.com [secureadrug.com]
- 9. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. actenviro.com [actenviro.com]
Essential Safety and Logistical Information for Handling Buphedrone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent psychoactive compounds such as Buphedrone. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure compliance with safety regulations. This compound, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States, necessitating strict handling and disposal protocols.[1][2]
Hazard Identification and Quantitative Data
This compound hydrochloride is a hazardous substance that is toxic if swallowed or inhaled, can cause serious eye damage, and may lead to skin and respiratory irritation.[3] The following table summarizes its key hazardous properties.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[3] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[3] |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[3] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is crucial when working with this compound to mitigate the risks of exposure. The following protocol outlines the procedural steps for safe handling from receipt to disposal.
Pre-Handling and Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a ducted biological safety cabinet, to control airborne particles.[4]
-
Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for aerosol generation.
-
Gather PPE: Assemble all necessary Personal Protective Equipment (PPE) before entering the designated handling area.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against exposure.
-
Gloves: Double gloving is required. Use two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[5][6] This standard ensures resistance to permeation by hazardous drugs.[3][7] Change gloves frequently, especially if contamination is suspected.
-
Gown: Wear a disposable, long-sleeved gown made of a low-permeability fabric. The gown should have a solid front and close in the back. Cuffs should be tucked under the outer pair of gloves.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes and aerosols.[8]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is mandatory.[6][8][9] For situations with a high risk of exposure, a Powered Air-Purifying Respirator (PAPR) should be considered.[10][11]
Handling Procedures
-
Weighing: Handle this compound as a powder in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, do so in a fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office. All personnel involved in the cleanup must wear appropriate PPE.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and diversion.
Waste Segregation
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), and any materials that have come into contact with this compound (e.g., pipette tips, weighing paper, absorbent pads) are considered hazardous waste.
-
Sharps: Needles and other sharps must be placed in a designated sharps container.
-
Unused this compound: Unused or expired this compound is a controlled substance and must be disposed of in accordance with DEA regulations.
Disposal of Contaminated Materials
-
Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.
Disposal of Unused this compound (Controlled Substance)
-
Reverse Distributor: The primary and required method for disposing of unused or expired controlled substances is to transfer them to a DEA-registered reverse distributor.[12][13][14] The transfer of Schedule I and II substances requires a DEA Form 222.[12][14]
-
Incineration: Incineration is the only DEA-accepted method to render a controlled substance non-retrievable.[13] The reverse distributor will be responsible for the ultimate destruction of the this compound.
-
Chemical Deactivation (as a supplementary measure): For trace amounts or in specific contexts where permitted by institutional policy and regulations, chemical deactivation using activated carbon may be an option to render the compound inert before final disposal.[15][16][17] However, this does not replace the requirement for proper disposal of controlled substances through a registered entity.
Visual Workflow and Hazard Mitigation
To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the relationship between potential hazards and protective measures.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Caption: A diagram showing the relationship between this compound hazards and protective measures.
References
- 1. ansell.com [ansell.com]
- 2. northwestern.edu [northwestern.edu]
- 3. store.astm.org [store.astm.org]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 6. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. respiratorshop.co.uk [respiratorshop.co.uk]
- 11. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 12. unthsc.edu [unthsc.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. Controlled Substance Waste [ehs.tcu.edu]
- 15. deterrasystem.com [deterrasystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
